1-methylcyclohex-2-en-1-ol
Description
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Properties
IUPAC Name |
1-methylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h3,5,8H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQVFWOWNKFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946541 | |
| Record name | 1-Methylcyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23758-27-2 | |
| Record name | 1-Methyl-2-cyclohexen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-methylcyclohex-2-en-1-ol: IUPAC Nomenclature and Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature and stereoisomerism of 1-methylcyclohex-2-en-1-ol, a chiral allylic alcohol of interest in organic synthesis and drug development.
IUPAC Nomenclature
The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
1.1. Parent Structure and Numbering: The core structure is a six-membered carbon ring containing a double bond, identifying it as a cyclohexene. The presence of a hydroxyl (-OH) group makes it a cyclohexenol. According to IUPAC rules for cyclic alcohols, the carbon atom bearing the hydroxyl group is assigned the locant (position number) 1. The ring is then numbered in a direction that gives the double bond the lowest possible locant. In this case, the double bond is between carbons 2 and 3. Therefore, the parent name is cyclohex-2-en-1-ol .
1.2. Substituents: A methyl group (-CH₃) is attached to the first carbon atom (C1). Hence, the complete IUPAC name for the racemic mixture is This compound .[1][2][3]
1.3. Stereochemistry: The carbon atom at position 1 (C1) is a chiral center, as it is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a carbon atom of the double bond (C2), and a saturated carbon atom of the ring (C6). This chirality gives rise to two stereoisomers.
To differentiate between these stereoisomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign the absolute configuration as either (R) or (S).
1.3.1. Cahn-Ingold-Prelog (CIP) Priority Rules:
-
Assign Priorities: The atoms directly attached to the chiral center are ranked based on their atomic number. The higher the atomic number, the higher the priority.
-
Ties: If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found.
-
Orientation: The molecule is oriented so that the group with the lowest priority (priority 4) is pointing away from the viewer.
-
Determine Configuration: The direction of the sequence from the highest priority group (1) to the second highest (2) to the third highest (3) is observed.
-
If the direction is clockwise , the configuration is designated as (R) (from the Latin rectus for right).
-
If the direction is counter-clockwise , the configuration is designated as (S) (from the Latin sinister for left).
-
1.3.2. Application to this compound:
For the chiral center C1 in this compound, the priorities of the attached groups are assigned as follows:
-
-OH (Oxygen, atomic number 8) - Priority 1
-
-CH=CH- (The C2 of the double bond is attached to another carbon) - Priority 2
-
-CH₂- (The C6 of the ring is attached to two hydrogens) - Priority 3
-
-CH₃ (Carbon, atomic number 6, but only attached to hydrogens) - Priority 4
By applying the CIP rules, the two enantiomers are named:
Stereoisomers
Due to the single chiral center at C1, this compound exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. They possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light and their reactivity with other chiral molecules.
The relationship between the enantiomers of this compound is illustrated in the diagram below.
Quantitative Data
The primary distinguishing physical property between enantiomers is their optical activity, which is the ability to rotate the plane of polarized light. This is quantified as the specific rotation.
| Property | (1R)-1-methylcyclohex-2-en-1-ol | (1S)-1-methylcyclohex-2-en-1-ol | Racemic Mixture |
| Specific Rotation ([(\alpha)]D) | Negative value | Positive value | 0° |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol | 112.17 g/mol |
Note: Specific rotation values for the pure enantiomers of this compound are not consistently reported in readily available literature. The signs are inferred from the general principles of enantiomeric pairs.
Experimental Protocols
The synthesis of this compound can be achieved through various methods. The synthesis of the racemic mixture is straightforward, while the preparation of enantiomerically enriched or pure forms requires asymmetric synthesis or resolution techniques.
4.1. Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound is the 1,2-addition of a methyl organometallic reagent, such as methyllithium (B1224462) or a methyl Grignard reagent, to 2-cyclohexen-1-one (B156087).
Protocol: 1,2-Addition of Methyllithium to 2-Cyclohexen-1-one
-
Reaction:
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 2-cyclohexen-1-one in anhydrous diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium in diethyl ether to the stirred solution of 2-cyclohexen-1-one over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
4.2. Enantioselective Synthesis (Conceptual Approach)
The enantioselective synthesis of (R)- or (S)-1-methylcyclohex-2-en-1-ol can be approached using methods like the Sharpless Asymmetric Epoxidation followed by regioselective reduction. While a specific protocol for this exact molecule is not detailed here, the following outlines a plausible synthetic strategy.
Conceptual Workflow: Sharpless Asymmetric Epoxidation Route
This workflow illustrates the logical steps to achieve an enantiomerically enriched product.
4.3. Determination of Enantiomeric Excess
The enantiomeric excess (ee) of a chiral sample is a measure of its purity. It can be determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[4][5][6][7]
Protocol: Chiral HPLC Analysis
-
Column: A suitable chiral stationary phase (CSP) column is selected.
-
Mobile Phase: A mixture of solvents, typically hexane (B92381) and isopropanol, is used as the mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.
-
Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:
-
ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
-
This technical guide provides foundational knowledge on the nomenclature and stereochemistry of this compound, essential for professionals in chemical research and drug development. The provided protocols offer a starting point for the synthesis and analysis of this important chiral building block.
References
- 1. (R)-1-methylcyclohex-2-enol | C7H12O | CID 11094567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S)-1-methylcyclohex-2-en-1-ol | C7H12O | CID 10964445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-2-cyclohexen-1-ol | C7H12O | CID 32069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uma.es [uma.es]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of (S)-1-Methylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-1-methylcyclohex-2-en-1-ol, a chiral tertiary allylic alcohol. This compound serves as a valuable building block in organic synthesis and is a known aggregation pheromone component for certain insect species, making its enantioselective synthesis and thorough characterization crucial for various applications in chemical ecology and drug discovery.
Introduction
(S)-1-Methylcyclohex-2-en-1-ol is a chiral molecule possessing a stereogenic center at the C1 position of the cyclohexene (B86901) ring. Its biological activity is often dependent on its stereochemistry, necessitating precise methods for the synthesis of the pure (S)-enantiomer. This guide details a proven asymmetric synthetic route and outlines the key analytical techniques for its comprehensive characterization.
Synthesis of (S)-1-Methylcyclohex-2-en-1-ol
An effective method for the asymmetric synthesis of the enantiomers of 1-methyl-2-cyclohexen-1-ol utilizes the Sharpless asymmetric epoxidation as the key step to introduce chirality. While one documented procedure yields the (R)-enantiomer from 1-cyclohexenemethanol, the synthesis of the (S)-enantiomer can be achieved by employing the opposite enantiomer of the chiral catalyst in the Sharpless epoxidation. An alternative highly efficient method involves a three-step synthesis starting from 1-methylcyclohexene, which has been reported to produce the target compound in high enantiomeric excess.[1]
Asymmetric Synthesis via Sharpless Epoxidation (Proposed for S-enantiomer)
The synthesis of (R)-1-methyl-2-cyclohexen-1-ol has been achieved with an enantiomeric excess of over 95% using a Sharpless epoxidation protocol.[2] The synthesis of the (S)-enantiomer would follow the same pathway, substituting (+)-diethyl tartrate ((+)-DET) for (-)-diethyl tartrate ((-)-DET).
Reaction Scheme:
References
A Mechanistic Exploration of 1-Methylcyclohex-2-en-1-ol Synthesis via Grignard Reaction
Abstract
The Grignard reaction remains a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds. This technical guide provides an in-depth mechanistic study of the formation of 1-methylcyclohex-2-en-1-ol through the reaction of a methyl Grignard reagent with cyclohex-2-en-1-one. Key topics include the governing principles of regioselectivity (1,2- versus 1,4-addition), a detailed experimental protocol, and a summary of quantitative and spectroscopic data. This document serves as a comprehensive resource for professionals engaged in synthetic organic chemistry and drug development.
Introduction: The Regioselectivity Challenge
The reaction of organometallic reagents with α,β-unsaturated carbonyl compounds, such as cyclohex-2-en-1-one, presents a fundamental challenge in regioselectivity. Nucleophilic attack can occur at two primary electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition).[1] The choice of nucleophile is a critical determinant of the reaction pathway.[1][2]
Strong, hard nucleophiles, a category that includes Grignard (R-MgX) and organolithium (R-Li) reagents, predominantly favor the 1,2-addition pathway.[2][3] This preference is governed by kinetic control, where the reaction proceeds via the fastest, irreversible pathway, which is the direct attack on the highly electrophilic carbonyl carbon.[1][2] In contrast, softer nucleophiles like organocuprates (Gilman reagents) typically favor the thermodynamically controlled 1,4-addition.[3][4] This guide focuses on the archetypal 1,2-addition of methylmagnesium bromide to cyclohex-2-en-1-one to yield the tertiary allylic alcohol, this compound.[5][6]
Reaction Mechanism: 1,2-Direct Addition
The synthesis of this compound from cyclohex-2-en-1-one and methylmagnesium bromide proceeds via a two-step mechanism: nucleophilic addition followed by protonation.
-
Step 1: Nucleophilic Addition: The nucleophilic carbon of the methylmagnesium bromide executes a direct attack on the electrophilic carbonyl carbon of cyclohex-2-en-1-one.[5][7] This addition breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a magnesium alkoxide intermediate.[5]
-
Step 2: Protonation (Aqueous Workup): The reaction is quenched with a mild proton source, typically a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to avoid side reactions with the acid-sensitive allylic alcohol.[8] The alkoxide intermediate is protonated, yielding the final product, this compound, and magnesium salts.[5]
Caption: Mechanism of 1,2-Addition of a Grignard Reagent.
Quantitative Data Summary
The 1,2-addition of Grignard reagents to cyclohex-2-en-1-one is generally a high-yielding reaction. The table below summarizes typical reaction parameters and reported yields.
| Grignard Reagent (R-MgX) | R Group | Stoichiometry (Grignard:Enone) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Methylmagnesium Chloride | Methyl | >1 : 1 | THF | -10 to 0 | 1-Methylcyclohexan-1-ol* | 92 | [9] |
| Phenylmagnesium Bromide | Phenyl | 1.2 : 1 | THF | 0 to rt | 1-Phenylcyclohex-2-en-1-ol | 95 | [3][10] |
| Butylmagnesium Bromide | Butyl | 1.1 : 1 | Diethyl Ether | < 10 | 1-Butylcyclohex-2-en-1-ol | Typically High | [8] |
*Note: The reference describes a two-step synthesis of 1-methylcyclohexene where the intermediate alcohol is formed with a 92% yield before dehydration.[9]
Experimental Protocol
This section provides a representative experimental procedure for the synthesis of this compound. It is imperative that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent.[8]
Materials and Reagents:
-
Three-neck round-bottom flask, dropping funnel, condenser
-
Magnetic stirrer and stir bar
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Magnesium turnings
-
Methyl bromide or methyl iodide
-
Cyclohex-2-en-1-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings. A solution of methyl halide in anhydrous ether/THF is added dropwise via the dropping funnel. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine) and proceeds under reflux until the magnesium is consumed.
-
Addition to Enone: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclohex-2-en-1-one in anhydrous ether/THF is added dropwise, maintaining the reaction temperature below 10 °C.[8]
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.[8]
-
Quenching: The reaction flask is cooled again in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8]
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography.
Caption: General Experimental Workflow for Grignard Synthesis.
Product Characterization Data
The identity and purity of the synthesized this compound (C₇H₁₂O, MW: 112.17 g/mol ) are confirmed through spectroscopic analysis.[11] Below is a summary of expected spectral data.
| Spectroscopic Technique | Feature | Characteristic Signal | Reference |
| ¹H NMR (CDCl₃) | Vinylic Protons (-CH=CH-) | δ ~5.5-6.0 ppm (m) | [11] |
| Hydroxyl Proton (-OH) | δ (variable, broad s) | [11] | |
| Methyl Protons (-CH₃) | δ ~1.3 ppm (s) | [11] | |
| ¹³C NMR (CDCl₃) | Quaternary Alkene Carbon (C-1) | δ ~134 ppm | [11][12] |
| Tertiary Alkene Carbon (C-2) | δ ~128 ppm | [11][12] | |
| Alcohol Carbon (C-OH) | δ ~68 ppm | [11] | |
| Methyl Carbon (-CH₃) | δ ~28 ppm | [11] | |
| IR Spectroscopy | O-H stretch (alcohol) | ~3400 cm⁻¹ (broad) | [7] |
| C=C stretch (alkene) | ~1650 cm⁻¹ (weak) | ||
| C-O stretch (alcohol) | ~1100-1200 cm⁻¹ (strong) | ||
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z = 112 | [11] |
| Base Peak | m/z = 97 ([M-CH₃]⁺) or 94 ([M-H₂O]⁺) | [11] |
Conclusion
The reaction between methylmagnesium bromide and cyclohex-2-en-1-one is a highly efficient and regioselective method for synthesizing this compound. The mechanism is dominated by a kinetically controlled 1,2-addition of the hard Grignard nucleophile to the carbonyl carbon. Careful adherence to anhydrous and inert reaction conditions is critical for achieving high yields. The protocols and data presented herein provide a robust framework for the successful synthesis, purification, and characterization of this valuable tertiary allylic alcohol intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Question Determine the major product 'A' formed from the given reaction: .. [askfilo.com]
- 6. askfilo.com [askfilo.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-Methyl-2-cyclohexen-1-ol | C7H12O | CID 32069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Methylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic addition reactions of 1-methylcyclohex-2-en-1-ol, a versatile chiral building block in organic synthesis. The interplay between the nucleophilic double bond and the allylic hydroxyl group dictates unique reactivity and stereochemical outcomes, making a thorough understanding of these reactions crucial for the strategic design of complex molecular architectures in drug development and other scientific endeavors. This document details the mechanisms, stereoselectivity, and experimental protocols for key electrophilic additions to this substrate.
Introduction: Reactivity of this compound
This compound is an allylic alcohol featuring a trisubstituted double bond within a cyclohexene (B86901) ring. The electron-rich π-system of the double bond is susceptible to attack by a variety of electrophiles. However, the presence of the adjacent hydroxyl group introduces several key factors that influence the course of these reactions:
-
Directing Effects: The hydroxyl group can act as a directing group, influencing the facial selectivity of the electrophilic attack, often leading to syn-diastereoselectivity.
-
Carbocation Stabilization: The oxygen atom can stabilize an adjacent carbocation through resonance, potentially altering the regioselectivity of the addition.
-
Neighboring Group Participation: Under certain conditions, the hydroxyl group can act as an internal nucleophile, leading to the formation of cyclic products.
-
Protonation: In acidic media, the hydroxyl group can be protonated to form a good leaving group (water), opening pathways to substitution and rearrangement reactions.
These factors often result in complex product mixtures and stereochemical challenges that require careful control of reaction conditions.
Key Electrophilic Addition Reactions
This section details the principal electrophilic addition reactions of this compound, including hydrohalogenation, halohydrin formation, and epoxidation.
Hydrohalogenation (Addition of HBr)
The reaction of this compound with hydrogen bromide (HBr) is a classic example of an electrophilic addition that can lead to multiple products. The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized allylic carbocation. Subsequent attack by the bromide ion can occur at two different positions, resulting in the formation of two constitutional isomers.
The general mechanism involves the following steps:
-
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the proton of HBr.
-
Formation of an allylic carbocation: The protonated hydroxyl group departs as a molecule of water, generating a resonance-stabilized allylic carbocation.
-
Nucleophilic attack by bromide: The bromide ion can attack either of the two electrophilic carbon atoms of the allylic carbocation.
This reactivity leads to a mixture of products, the ratio of which can be influenced by reaction temperature and solvent.
Halohydrin Formation (with N-Bromosuccinimide)
Halohydrin formation involves the addition of a halogen and a hydroxyl group across the double bond. For this compound, this reaction can be achieved using N-bromosuccinimide (NBS) in the presence of water. The reaction is initiated by the electrophilic attack of bromine on the double bond to form a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by water opens this ring.
The regioselectivity of the water attack is a key consideration. In the absence of strong directing effects from the allylic hydroxyl group, the attack generally occurs at the more substituted carbon of the bromonium ion, following Markovnikov's rule. However, the stereochemistry of the allylic hydroxyl group can influence the facial selectivity of the initial bromonium ion formation and the subsequent ring-opening, leading to diastereomeric products.
Experimental Protocol: Bromohydrin Formation from 1-Methylcyclohexene (Analogous System)
| Reagent/Solvent | Molar Equivalent |
| 1-Methylcyclohexene | 1.0 |
| N-Bromosuccinimide (NBS) | 1.1 |
| Water | Large Excess |
| Tetrahydrofuran (THF) | Solvent |
Procedure:
-
Dissolve 1-methylcyclohexene in a mixture of THF and water.
-
Add N-bromosuccinimide portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Epoxidation
The epoxidation of this compound involves the conversion of the double bond into an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this reaction is of particular interest due to the directing effect of the allylic hydroxyl group.
The hydroxyl group can form a hydrogen bond with the peroxy acid, delivering the oxidant to the syn-face of the double bond with respect to the hydroxyl group. This results in the preferential formation of the syn-epoxy alcohol. The diastereoselectivity of this reaction can be high, making it a valuable method for the stereocontrolled synthesis of epoxy alcohols.
Quantitative Data: Diastereoselective Epoxidation of Allylic Alcohols
While specific quantitative data for this compound is not widely reported, studies on similar cyclic allylic alcohols have demonstrated high syn-selectivity in m-CPBA epoxidations.
| Substrate (Cyclic Allylic Alcohol) | Reagent | Diastereomeric Ratio (syn:anti) |
| Cyclohex-2-en-1-ol | m-CPBA | >95:5 |
| Substituted Cyclohex-2-en-1-ols | m-CPBA | Generally high syn-selectivity |
Experimental Protocol: Epoxidation of 1-Methylcyclohexene with m-CPBA (Analogous System)
The following is a representative protocol for the epoxidation of 1-methylcyclohexene, which can be adapted for this compound.
| Reagent/Solvent | Molar Equivalent |
| 1-Methylcyclohexene | 1.0 |
| m-CPBA (70-77%) | 1.2 |
| Dichloromethane (B109758) (DCM) | Solvent |
| Sodium Bicarbonate (sat. aq.) | Quenching Agent |
Procedure:
-
Dissolve 1-methylcyclohexene in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Summary and Outlook
The electrophilic addition reactions of this compound are governed by a delicate interplay of electronic and steric factors, with the allylic hydroxyl group playing a pivotal role in directing the stereochemical outcome. While the general principles of electrophilic additions to alkenes apply, the neighboring hydroxyl group introduces a layer of complexity that can be exploited for stereocontrolled synthesis.
Further research is warranted to quantify the product distributions and diastereoselectivities for a broader range of electrophilic additions to this compound. The development of detailed and optimized experimental protocols for these reactions will be invaluable to researchers and drug development professionals who utilize this versatile chiral synthon. The insights gained from such studies will undoubtedly contribute to the advancement of asymmetric synthesis and the creation of novel, complex molecules with potential therapeutic applications.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Methylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methylcyclohex-2-en-1-ol. The interpretation of the spectrum is crucial for the structural elucidation and purity assessment of this tertiary allylic alcohol, a common structural motif in organic synthesis and natural products. This document outlines the predicted spectral data, a detailed experimental protocol for its acquisition, and visualizations of the molecular structure and key spectral relationships.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. These predictions are based on established chemical shift values and coupling constant trends for analogous structures, including cyclohexene (B86901) derivatives and tertiary alcohols.
| Proton Assignment (H) | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (Vinylic) | 5.7 - 5.9 | 1H | Doublet of triplets (dt) or multiplet (m) | J2,3 ≈ 10, J2,4 ≈ 2 |
| H-3 (Vinylic) | 5.6 - 5.8 | 1H | Doublet of multiplets (dm) | J3,2 ≈ 10 |
| H-4 (Allylic) | 1.9 - 2.1 | 2H | Multiplet (m) | - |
| H-5 | 1.5 - 1.7 | 2H | Multiplet (m) | - |
| H-6 (Allylic) | 1.7 - 1.9 | 2H | Multiplet (m) | - |
| -CH₃ | 1.2 - 1.4 | 3H | Singlet (s) | - |
| -OH | 1.5 - 3.0 (variable) | 1H | Broad singlet (br s) | - |
Interpretation of the Spectrum
The predicted ¹H NMR spectrum of this compound exhibits several key features:
-
Vinylic Protons (H-2, H-3): The two protons on the double bond are diastereotopic and are expected to appear as distinct signals in the downfield region (5.6-5.9 ppm) due to the deshielding effect of the π-system. They will exhibit a large cis-vinylic coupling (J ≈ 10 Hz) to each other. Further coupling to the adjacent allylic protons at C-4 will result in more complex splitting patterns, likely a doublet of triplets or a multiplet.
-
Allylic Protons (H-4, H-6): The protons on the carbons adjacent to the double bond (C-4 and C-6) are deshielded relative to typical alkane protons and are expected to resonate between 1.7 and 2.1 ppm. These signals will likely appear as complex multiplets due to geminal and vicinal coupling with neighboring protons.
-
Aliphatic Protons (H-5): The methylene (B1212753) protons at the C-5 position are in a more shielded environment and are predicted to appear as a multiplet in the range of 1.5-1.7 ppm.
-
Methyl Protons (-CH₃): The three protons of the methyl group are attached to a quaternary carbon (C-1) and therefore have no adjacent protons to couple with. This will result in a sharp singlet signal, predicted to be in the upfield region of 1.2-1.4 ppm.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It typically appears as a broad singlet and its signal can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.
Experimental Protocol
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
1. Sample Preparation:
- Weigh approximately 5-10 mg of purified this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
- The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
- Insert the NMR tube into a spinner turbine and place it in the spectrometer's probe.
- Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition Parameters:
- Pulse Program: A standard 30-degree pulse ('zg30') is typically used for quantitative measurements.
- Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected proton signals.
- Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
- Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures proper T1 relaxation.
- Acquisition Time: An acquisition time of 3-4 seconds provides good resolution.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum to obtain pure absorption lineshapes.
- Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
- Integrate all signals to determine the relative ratios of the different types of protons.
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure with proton assignments and the predicted spin-spin coupling pathways for the vinylic protons.
Caption: Molecular structure of this compound with proton labeling.
Caption: Predicted spin-spin coupling for the vinylic protons (H-2 and H-3).
assigning 13C NMR signals for 1-methylcyclohex-2-en-1-ol
An In-depth Technical Guide to the ¹³C NMR Signal Assignment of 1-methylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. Among its variants, ¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. This technical guide provides a detailed analysis of the ¹³C NMR spectrum of this compound, a chiral allylic alcohol of interest in synthetic chemistry. Due to the limited availability of public experimental spectral data, this guide utilizes predicted NMR data to offer a comprehensive understanding of the compound's spectral characteristics and a logical framework for signal assignment. This information is intended to assist researchers, scientists, and professionals in the fields of drug development and organic chemistry in the structural characterization of similar compounds.
Data Presentation
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. The data was generated using a reputable online NMR prediction tool and is presented to facilitate understanding of the expected spectral features. It is important to note that predicted data may vary from experimental values, and this information should be used as a guide for spectral interpretation.
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |
| C1 | 68.5 | C (Quaternary) |
| C2 | 134.2 | CH (Methine) |
| C3 | 128.9 | CH (Methine) |
| C4 | 29.7 | CH₂ (Methylene) |
| C5 | 18.8 | CH₂ (Methylene) |
| C6 | 34.5 | CH₂ (Methylene) |
| C7 (CH₃) | 28.3 | CH₃ (Methyl) |
Experimental Protocol
The following is a general experimental protocol for acquiring a ¹³C NMR spectrum of a cyclic alcohol like this compound. The specific parameters may be adjusted based on the available instrumentation and the sample concentration.
-
Sample Preparation:
-
Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 220 ppm.
-
Temperature: 298 K.
-
-
DEPT Experiments:
-
To aid in the assignment of carbon multiplicities, DEPT-90 and DEPT-135 experiments should be performed.
-
DEPT-90: This experiment will only show signals for CH (methine) carbons.
-
DEPT-135: This experiment will show positive signals for CH (methine) and CH₃ (methyl) carbons, and negative signals for CH₂ (methylene) carbons. Quaternary carbons will be absent.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Signal Assignment and Interpretation
The assignment of the ¹³C NMR signals is based on established principles of chemical shift theory, including inductive effects, hybridization, and shielding/deshielding effects, supplemented by the information from predicted DEPT spectra.
-
C1 (Quaternary Carbon, ~68.5 ppm): This is the carbon atom bonded to the hydroxyl group and the methyl group. Being a quaternary carbon, it will not appear in DEPT spectra. Its chemical shift is significantly downfield due to the deshielding effect of the electronegative oxygen atom.
-
C2 and C3 (Olefinic Carbons, ~134.2 and ~128.9 ppm): These are the sp²-hybridized carbons of the double bond. They appear in the most downfield region of the spectrum, which is characteristic of olefinic carbons. C2, being closer to the electron-withdrawing hydroxyl group, is predicted to be slightly more deshielded (further downfield) than C3. Both would appear as positive signals in a DEPT-90 and DEPT-135 experiment.
-
C6 (Methylene Carbon, ~34.5 ppm): This is the allylic methylene (B1212753) carbon, adjacent to the double bond. Its position is slightly downfield compared to other methylene carbons due to its proximity to the π-system. It will appear as a negative signal in a DEPT-135 experiment.
-
C4 and C5 (Methylene Carbons, ~29.7 and ~18.8 ppm): These are the saturated sp³-hybridized methylene carbons of the cyclohexene (B86901) ring. They are expected to have chemical shifts in the typical aliphatic region. Their precise assignment would require more advanced 2D NMR techniques like HSQC and HMBC. Both would show as negative signals in a DEPT-135 experiment.
-
C7 (Methyl Carbon, ~28.3 ppm): This is the carbon of the methyl group attached to C1. It is in the aliphatic region and will appear as a positive signal in a DEPT-135 experiment.
Mandatory Visualization
The logical workflow for the assignment of the ¹³C NMR signals of this compound can be visualized as a flowchart. This diagram illustrates the decision-making process based on chemical shift regions and DEPT experimental data.
Caption: Logical workflow for ¹³C NMR signal assignment.
Conclusion
This technical guide provides a comprehensive overview of the assignment of ¹³C NMR signals for this compound based on predicted data. The combination of chemical shift theory and spectral editing techniques like DEPT provides a robust methodology for structural elucidation. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm assignments with empirical data whenever possible. The principles and workflow outlined in this guide are broadly applicable to the structural analysis of other novel or uncharacterized organic molecules, making it a valuable resource for professionals in the chemical and pharmaceutical sciences.
An In-Depth Technical Guide to the Electron Ionization-Mass Spectrometry (EI-MS) Fragmentation Analysis of 1-Methylcyclohex-2-en-1-ol
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the characteristic fragmentation patterns of 1-methylcyclohex-2-en-1-ol under Electron Ionization-Mass Spectrometry (EI-MS). It outlines the primary fragmentation pathways, presents quantitative data in a structured format, includes a representative experimental protocol, and visualizes the fragmentation mechanisms using diagrams.
Introduction to EI-MS and this compound
Electron Ionization (EI) is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize molecules in the gas phase. This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.
This compound (C₇H₁₂O) is a tertiary allylic alcohol with a molecular weight of approximately 112.17 g/mol .[1] Its structure, featuring a hydroxyl group, a methyl substituent on the same carbon, and a cyclohexene (B86901) ring, gives rise to several predictable and competing fragmentation pathways. In mass spectrometry, alcohols often exhibit characteristic fragmentations such as alpha-cleavage and dehydration.[2][3] Cyclic alcohols can also undergo complex ring cleavages.[4]
Primary Fragmentation Pathways
Upon ionization, this compound forms a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 112. The molecular ion of alcohols is often weak or entirely absent due to the high propensity for fragmentation.[2][4] The primary fragmentation routes observed for this compound are detailed below.
Alpha-Cleavage (Loss of a Methyl Radical)
Alpha-cleavage is a common fragmentation pathway for alcohols, involving the cleavage of a bond to the carbon bearing the hydroxyl group.[2][3][5] For this compound, this involves the loss of the methyl group (•CH₃, 15 Da) to form a resonance-stabilized oxonium ion at m/z 97 . This ion is stabilized by the oxygen atom and the adjacent double bond.
Dehydration (Loss of Water)
The elimination of a neutral water molecule (H₂O, 18 Da) is a hallmark fragmentation for many alcohols.[3][4][5] This process results in the formation of a radical cation at m/z 94 . This fragment, likely a methylcyclohexadiene radical cation, is relatively stable and can undergo further fragmentation.
Retro-Diels-Alder (RDA) Reaction
The cyclohexene moiety makes the molecule susceptible to a Retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic alkenes. This fragmentation is particularly prominent for the ion formed after dehydration ([M-H₂O]⁺•). The methylcyclohexadiene ion at m/z 94 can undergo RDA to lose a neutral molecule of ethene (C₂H₄, 28 Da), resulting in a fragment ion at m/z 66 .
Concerted Loss of Methyl and Water
A fragment corresponding to the loss of both a methyl group and a water molecule can also be observed. This results in an ion at m/z 79 ([M - CH₃ - H₂O]⁺). This can occur through sequential loss of water followed by a methyl radical, or vice versa.
Data Presentation: Summary of Key Fragments
The following table summarizes the principal ions expected in the EI-MS spectrum of this compound.
| m/z Value | Proposed Ion Structure | Fragment Lost | Mass Lost (Da) | Fragmentation Pathway |
| 112 | [C₇H₁₂O]⁺• | - | 0 | Molecular Ion |
| 97 | [C₆H₉O]⁺ | •CH₃ | 15 | Alpha-Cleavage |
| 94 | [C₇H₁₀]⁺• | H₂O | 18 | Dehydration |
| 79 | [C₆H₇]⁺ | •CH₃ + H₂O | 33 | Sequential Loss |
| 66 | [C₅H₆]⁺• | H₂O + C₂H₄ | 46 | Dehydration followed by RDA |
Experimental Protocol: GC-EI-MS Analysis
This section outlines a typical protocol for the analysis of this compound using Gas Chromatography coupled with Electron Ionization-Mass Spectrometry (GC-EI-MS).
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane (B109758) or methanol.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
4. Data Analysis:
-
Acquire total ion chromatograms (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak, comparing the observed fragments with the expected fragmentation patterns.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the key fragmentation mechanisms.
Caption: Formation of the molecular ion via electron impact.
Caption: Overview of the primary fragmentation routes from the molecular ion.
Caption: Alpha-cleavage pathway leading to the loss of a methyl radical.
Caption: Dehydration pathway resulting in the loss of a neutral water molecule.
References
The Role of 1-methylcyclohex-2-en-1-ol as a Semiochemical in Insect Communication: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-methylcyclohex-2-en-1-ol (MCOL) is a monoterpenoid alcohol that functions as a critical semiochemical in the chemical communication systems of several insect species. This technical guide provides a comprehensive overview of the role of MCOL, with a particular focus on its function as an aggregation pheromone in bark beetles of the genus Dendroctonus and as a sex pheromone component in other insects. This document details the quantitative aspects of MCOL production and its behavioral effects, outlines experimental protocols for its study, and presents hypothesized biosynthetic and perceptual pathways. The information is intended to serve as a valuable resource for researchers in chemical ecology, pest management, and drug development.
Introduction
Chemical communication is a fundamental aspect of insect behavior, governing interactions related to mating, aggregation, host location, and defense. Semiochemicals, the chemical signals that mediate these interactions, are a subject of intense research due to their potential for development into environmentally benign pest management strategies. Among these, this compound (MCOL), a chiral monoterpenoid alcohol, has been identified as a key pheromone component for several economically important insect species.
MCOL is a significant aggregation pheromone for the Douglas-fir beetle, Dendroctonus pseudotsugae, a major pest of Douglas-fir forests in western North America.[1][2] In this species, it works in concert with other pheromones to coordinate mass attacks that can overcome the defenses of healthy trees. Additionally, MCOL has been identified as a component of the sex pheromone of the rice stink bug, Oebalus poecilus, highlighting its diverse roles in insect chemical ecology.[3]
This guide synthesizes the current knowledge on MCOL as an insect semiochemical, presenting quantitative data on its production and behavioral activity, detailed experimental methodologies for its analysis, and visual representations of the underlying biological pathways.
Quantitative Data on MCOL Production and Behavioral Effects
The biological activity of this compound is highly dependent on its stereochemistry. The two enantiomers, (S)-(-)-MCOL and (R)-(+)-MCOL, often elicit different behavioral responses in insects.
Pheromone Production in Dendroctonus pseudotsugae
Female Douglas-fir beetles are responsible for the production of MCOL. Quantitative analysis of the volatiles produced by these beetles has revealed a specific enantiomeric ratio.
| Parameter | Value | Reference |
| Enantiomeric Ratio of MCOL ((S)-(-):(R)-(+)) | 45:55 | [1] |
| Major Producer | Female beetles | [1] |
Table 1: Enantiomeric composition of this compound produced by female Dendroctonus pseudotsugae.
Behavioral Response of Dendroctonus pseudotsugae to MCOL Enantiomers
Field trapping experiments have been conducted to determine the attractiveness of the individual MCOL enantiomers and their racemic mixture to Dendroctonus pseudotsugae. These studies are crucial for developing effective lures for monitoring and mass trapping programs.
| Lure Composition | Mean Trap Catch (Beetles/trap) | Statistical Significance | Reference |
| (R)-(+)-MCOL | 155 | a | [1] |
| (S)-(-)-MCOL | 45 | b | [1] |
| Unbaited Control | 10 | c | [1] |
| Racemic MCOL + Frontalin (B1251666) + Ethanol (B145695) | Significantly higher than Frontalin + Ethanol alone | - | [4] |
Table 2: Field response of Dendroctonus pseudotsugae to different enantiomers of this compound in Lindgren funnel traps. Means followed by the same letter are not significantly different.
The data clearly indicate that the (R)-(+)-enantiomer is significantly more attractive to Douglas-fir beetles than the (S)-(-)-enantiomer.[1] However, the combined effect of the enantiomers appears to be additive rather than synergistic.[1] Furthermore, the addition of racemic MCOL to traps baited with the primary aggregation pheromone frontalin and the host volatile ethanol significantly increases beetle captures.[4]
Experimental Protocols
The identification and characterization of semiochemicals like MCOL rely on a suite of specialized analytical and behavioral assays. This section provides detailed methodologies for key experiments.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which compounds in a complex mixture are perceived by an insect's antenna.
Objective: To determine the electrophysiological response of an insect antenna to volatile compounds, including MCOL.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Electroantennography (EAG) system (amplifier, data acquisition)
-
Y-splitter for column effluent
-
Heated transfer line
-
Insect antenna preparation (e.g., from Dendroctonus pseudotsugae)
-
Micromanipulators and electrodes
-
Saline solution (e.g., insect Ringer's)
-
Volatile extract or synthetic standard of MCOL
Procedure:
-
Sample Injection: Inject the volatile extract or a synthetic standard of MCOL into the GC.
-
Chromatographic Separation: The compounds are separated on the GC column based on their volatility and polarity.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the FID, which generates a standard chromatogram, and the other is directed to the insect antenna.
-
Antennal Preparation: An antenna is excised from a live insect and mounted between two electrodes. The recording electrode is placed at the tip, and the reference electrode at the base.
-
Stimulation and Recording: The GC effluent is passed over the antennal preparation in a stream of humidified air. The EAG system records the electrical potential changes (depolarizations) from the antenna.
-
Data Analysis: The FID chromatogram and the EAG recording are displayed simultaneously. A peak in the EAG trace that corresponds in retention time to a peak in the FID chromatogram indicates that the compound elicits an olfactory response.
Y-Tube Olfactometer Bioassay
This laboratory-based bioassay is used to assess the behavioral response (attraction or repulsion) of an insect to a specific odor.
Objective: To determine the preference of an insect for MCOL over a control.
Materials:
-
Glass Y-tube olfactometer
-
Air pump and flow meters
-
Activated charcoal and water flasks for air purification and humidification
-
Odor sources (e.g., filter paper with MCOL solution) and control (solvent only)
-
Test insects
Procedure:
-
Apparatus Setup: A regulated flow of clean, humidified air is passed through both arms of the Y-tube.
-
Odor Introduction: The test odor (MCOL) is introduced into the airflow of one arm, and the control (solvent) into the other.
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Choice Observation: The insect is allowed a set amount of time to walk upwind and choose one of the arms. A choice is recorded when the insect crosses a designated line in one of the arms.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a significant preference.
Wind Tunnel Bioassay
Wind tunnels provide a more realistic setting to study an insect's flight behavior in response to an odor plume.
Objective: To observe and quantify the upwind flight and source-locating behavior of an insect in response to MCOL.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
Odor source dispenser (e.g., septum loaded with MCOL)
-
Video recording and tracking software
-
Insect release platform
Procedure:
-
Plume Generation: The MCOL-baited dispenser is placed at the upwind end of the tunnel, creating an odor plume.
-
Insect Acclimation and Release: Insects are acclimated to the tunnel conditions before being released individually on a platform at the downwind end.
-
Behavioral Observation: The insect's flight path is recorded. Key behaviors to note include taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and landing at the source.
-
Data Analysis: Flight tracks are analyzed to quantify parameters such as flight speed, turning angles, and orientation towards the odor source. The percentage of insects exhibiting each key behavior is calculated and compared to a control group.
Signaling and Biosynthetic Pathways
Hypothetical Biosynthetic Pathway of this compound
The precise biosynthetic pathway of MCOL in Dendroctonus has not been fully elucidated. However, based on the known biosynthesis of other monoterpenoid pheromones in bark beetles, it is hypothesized to originate from the mevalonate (B85504) pathway, with geranyl diphosphate (B83284) (GPP) as a key intermediate.[5] The formation of the cyclic structure likely involves a terpene synthase, followed by hydroxylation, possibly catalyzed by a cytochrome P450 enzyme.
Generalized Olfactory Signaling Pathway
The perception of MCOL by an insect begins with its detection by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla. In insects, ORs typically form a heterodimeric complex with a highly conserved co-receptor, Orco. Upon binding of MCOL, this complex is thought to function as a ligand-gated ion channel, leading to the depolarization of the neuron and the generation of an action potential.
Conclusion and Future Directions
This compound is a semiochemical of significant interest due to its role in mediating the behavior of economically important insects. This guide has summarized the current understanding of its production, perception, and behavioral effects, with a focus on Dendroctonus pseudotsugae. The provided quantitative data and experimental protocols offer a practical resource for researchers.
Future research should focus on several key areas. The complete elucidation of the biosynthetic pathway of MCOL in Dendroctonus and other insects is a primary goal. This will involve the identification and characterization of the specific terpene synthases and cytochrome P450 enzymes involved. Furthermore, the deorphanization of the specific olfactory receptors that detect MCOL enantiomers will provide a deeper understanding of the molecular basis of its perception and could lead to the development of novel insect behavior-modifying compounds. Continued field studies are also necessary to optimize the use of MCOL in pest management strategies for various target species.
References
- 1. Cytochromes P450: terpene detoxification and pheromone production in bark beetles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. slunik.slu.se [slunik.slu.se]
Navigating the Safety Profile of 1-Methylcyclohex-2-en-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 1-methylcyclohex-2-en-1-ol (CAS No. 23758-27-2), a key intermediate in organic synthesis. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data and incorporates information from closely related chemical structures to ensure a thorough understanding of its safety and handling profile. All data is presented to facilitate informed risk assessment and safe laboratory practices.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its proper handling and use in experimental settings. The following table summarizes these properties.
| Property | Value | Source |
| Molecular Formula | C7H12O | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1][2][3] |
| Appearance | Yellow to colorless oil | Hoffman Fine Chemicals[4] |
| Boiling Point | 24-26 °C at 1.2 Torr | Hoffman Fine Chemicals[4] |
| XLogP3 | 1.2 | PubChem[1][2][3] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |
| Rotatable Bond Count | 1 | PubChem[1][2] |
| Exact Mass | 112.088815002 Da | PubChem[1][2][3] |
| Monoisotopic Mass | 112.088815002 Da | PubChem[1][2][3] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1][2][3] |
| Heavy Atom Count | 8 | PubChem[1][2] |
| Complexity | 107 | PubChem[1][2][3] |
Hazard Identification and Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | 2 | GHS07 | Warning | H315 - Causes skin irritation |
| Serious Eye Irritation | 2A | GHS07 | Warning | H319 - Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | GHS07 | Warning | H335 - May cause respiratory irritation |
GHS Hazard Pictogram
Caption: GHS Hazard Pictogram for related compounds.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are recommended based on the safety data of similar compounds.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention.[5] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get medical advice/attention.[5] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Emergency First-Aid Workflow
Caption: Logical flow for first-aid response to exposure.
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure laboratory safety.
| Aspect | Recommendation |
| Handling | Handle in accordance with good industrial hygiene and safety procedures. Avoid breathing dust, fumes, mist, spray, and vapors. Avoid contact with skin and eyes. Wear personal protective equipment.[5] |
| Storage | Keep container closed when not in use. Store in a dry, cool, and well-ventilated area. Keep in a dark place and store at 2-8 °C.[4][5] |
| Incompatible Materials | Strong oxidizing agents.[5] |
Experimental Protocols
Detailed experimental protocols are necessary for accurate and reproducible safety and quality assessments.
Protocol 1: Determination of Boiling Point (Micro-scale)
Objective: To determine the boiling point of this compound at reduced pressure.
Materials:
-
This compound sample
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Heating mantle or oil bath
-
Small test tube
-
Vacuum source and manometer
Procedure:
-
Place a small amount of the this compound sample into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Connect the Thiele tube to a vacuum source and reduce the pressure to the desired level (e.g., 1.2 Torr), monitoring with a manometer.
-
Gently heat the Thiele tube.
-
Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Record the temperature and pressure.
Protocol 2: Skin Irritation Test (In Vitro)
Objective: To assess the potential of this compound to cause skin irritation using a reconstructed human epidermis (RhE) model.
Materials:
-
This compound sample
-
Reconstructed human epidermis tissue model (e.g., EpiDerm™, EpiSkin™)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., PBS)
-
Multi-well plates
-
Incubator (37°C, 5% CO2)
-
Spectrophotometer
Procedure:
-
Pre-incubate the RhE tissues in assay medium.
-
Apply a sufficient amount of the this compound sample to the surface of the tissue. Treat other tissues with the positive and negative controls.
-
Incubate for a specified exposure time (e.g., 60 minutes).
-
After exposure, thoroughly wash the tissues with PBS to remove the test substance.
-
Transfer the tissues to a fresh multi-well plate containing MTT medium and incubate for approximately 3 hours.
-
After MTT incubation, extract the formazan (B1609692) dye from the tissues using isopropanol.
-
Measure the optical density of the formazan solution using a spectrophotometer at 570 nm.
-
Calculate the cell viability as a percentage relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates skin irritation potential.
This guide is intended to provide comprehensive safety and handling information for this compound to support research and development activities. Users should always consult multiple sources and exercise caution when working with this chemical.
References
- 1. 1-Methyl-2-cyclohexen-1-ol | C7H12O | CID 32069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S)-1-methylcyclohex-2-en-1-ol | C7H12O | CID 10964445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-methylcyclohex-2-enol | C7H12O | CID 11094567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide on the Toxicity and Health Hazards of 1-Methylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological properties of 1-methylcyclohex-2-en-1-ol have not been thoroughly investigated.[1] All handling of this chemical should be conducted with appropriate personal protective equipment and in a well-ventilated area.
Executive Summary
This compound is a monoterpene alcohol with applications as a chemical intermediate in the synthesis of various organic compounds, including fragrances and flavoring agents.[2] It is also under investigation for potential therapeutic properties.[2] Despite its utility, available data on its toxicity and health hazards are limited, primarily derived from Safety Data Sheets (SDS) and general chemical property databases. This guide synthesizes the currently available information on the toxicity of this compound, highlighting the existing data gaps and providing a framework for its safe handling and future toxicological assessment.
Hazard Identification and Classification
Based on available safety data, this compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][3][4] |
The globally harmonized system (GHS) pictogram associated with these hazards is the GHS07 exclamation mark.[1]
Toxicological Data
A comprehensive search of publicly available literature and databases did not yield specific quantitative toxicological data such as LD50 (lethal dose, 50%) or NOAEL (no-observed-adverse-effect level) values for this compound. One study on the essential oil of Artemisia argyi, which contains this compound as one of its many constituents, reported an LD50 for the entire essential oil in a zebrafish model.[5][6][7] However, this data is not specific to this compound and cannot be used to assess its individual toxicity. The lack of specific data underscores the need for further toxicological studies.
Table 2: Summary of Qualitative Toxicological Effects
| Endpoint | Effect | Species | Route of Exposure | Source |
| Skin Irritation | Causes skin irritation | Not specified (GHS classification) | Dermal | [1][3][4] |
| Eye Irritation | Causes serious eye irritation | Not specified (GHS classification) | Ocular | [1][3][4] |
| Respiratory Irritation | May cause respiratory irritation | Not specified (GHS classification) | Inhalation | [1][3][4] |
| Genotoxicity | No data available | |||
| Carcinogenicity | No data available | |||
| Reproductive Toxicity | No data available |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. However, standard methodologies for assessing chemical toxicity can be adapted. A general workflow for in vitro cytotoxicity assessment is presented below.
In Vitro Cytotoxicity Assessment Workflow
Caption: General workflow for in vitro cytotoxicity testing.
A study on an essential oil containing a related compound utilized an MTT assay to determine cellular toxicity in epidermal keratinocyte and dermal fibroblast cultures.[8] In this assay, cells are seeded in 96-well plates and incubated with varying concentrations of the test substance.[8] After a set exposure time, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product, which can be dissolved and quantified by measuring the absorbance at a specific wavelength.[8] The results can be used to determine the concentration of the substance that inhibits cell growth by 50% (IC50).
Signaling Pathways and Mechanism of Action
The specific signaling pathways involved in the toxicity of this compound have not been elucidated. One source suggests that its mechanism of action may involve keto-enol tautomerism, which influences its reactivity and interaction with biological molecules.[2] However, this is a general chemical property and does not provide specific details on toxicological pathways. Further research is required to understand how this compound interacts with cellular components and signaling cascades to elicit its irritant effects.
Caption: Hypothesized relationship between exposure and toxic effect.
Recommendations for Safe Handling
Given the identified hazards, the following precautions are recommended when handling this compound:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[1]
Conclusion and Future Directions
The available data on the toxicity of this compound is sparse and primarily qualitative. It is classified as an irritant to the skin, eyes, and respiratory tract. There is a critical lack of quantitative toxicological data and mechanistic studies. To ensure the safe use of this compound in research and development, further investigation is warranted, including:
-
Acute toxicity studies (oral, dermal, inhalation) to determine LD50 values.
-
In vitro and in vivo genotoxicity assays to assess mutagenic potential.
-
Repeated dose toxicity studies to identify potential target organs.
-
Mechanistic studies to elucidate the signaling pathways involved in its irritant effects.
A comprehensive toxicological profile is essential for a thorough risk assessment and for guiding the development of any potential therapeutic applications.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | 23758-27-2 | Benchchem [benchchem.com]
- 3. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | C10H16O | CID 11105550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 22972-51-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 7. Xia & He Publishing [xiahepublishing.com]
- 8. Cytotoxicity and enhancement activity of essential oil from Zanthoxylum bungeanum Maxim. as a natural transdermal penetration enhancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Methylcyclohex-2-en-1-ol via Grignard Reaction: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of the tertiary allylic alcohol, 1-methylcyclohex-2-en-1-ol. The synthesis is achieved through the highly regioselective 1,2-addition of a methyl Grignard reagent to cyclohex-2-en-1-one. This application note includes a comprehensive experimental procedure, data presentation of expected yields and spectroscopic characterization, and a visual workflow to ensure procedural clarity. This protocol is intended to be a valuable resource for organic chemists engaged in the synthesis of complex molecules and for professionals in drug development requiring access to chiral building blocks.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The addition of organomagnesium halides to carbonyl compounds provides a direct route to a wide array of alcohols. In the case of α,β-unsaturated ketones, such as cyclohex-2-en-1-one, Grignard reagents predominantly undergo a 1,2-addition to the carbonyl carbon. This regioselectivity is a key advantage over other organometallic reagents, like organocuprates, which typically favor 1,4-conjugate addition. The resulting product, this compound, is a valuable chiral intermediate in the synthesis of various natural products and pharmaceutical agents.
Reaction Principle
The synthesis of this compound proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent (methylmagnesium bromide or iodide) on the electrophilic carbonyl carbon of cyclohex-2-en-1-one. This addition forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary allylic alcohol product. The reaction is highly regioselective for 1,2-addition.
Experimental Protocol
Materials and Reagents
-
Cyclohex-2-en-1-one
-
Methylmagnesium bromide (or methylmagnesium iodide) solution in diethyl ether or THF
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure
Part A: Grignard Reaction
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of an inert gas (nitrogen or argon).
-
Initial Setup: To the flask, add a solution of cyclohex-2-en-1-one (1.0 eq) dissolved in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Add the methylmagnesium bromide solution (typically a 1.0 M to 3.0 M solution in ether or THF, 1.2 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of cyclohex-2-en-1-one at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part B: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by either vacuum distillation or column chromatography on silica (B1680970) gel.
-
Vacuum Distillation: Distill the crude product under reduced pressure.
-
Column Chromatography: Use a suitable eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, to isolate the pure product.
-
Data Presentation
Reaction Parameters and Expected Yield
| Grignard Reagent | Stoichiometry (Grignard:Enone) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methylmagnesium Bromide | 1.2 : 1 | Diethyl Ether | 0 to rt | 2 | ~85-95 |
| Methylmagnesium Iodide | 1.2 : 1 | Diethyl Ether | 0 to rt | 2 | ~85-95 |
Spectroscopic Data for this compound
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~5.8 | m | Vinylic H |
| ~5.6 | m | Vinylic H |
| ~2.0 - 1.6 | m | Allylic & Ring CH₂ |
| ~1.3 | s | -CH₃ |
| ~1.5 | br s | -OH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | Vinylic C |
| ~125 | Vinylic C |
| ~70 | C-OH |
| ~40, 30, 25, 20 | Ring & Methyl C |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3020 | =C-H stretch (vinylic) |
| ~2930 | C-H stretch (aliphatic) |
| ~1650 | C=C stretch (alkene) |
| ~1100 | C-O stretch (alcohol) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The quenching of the reaction with aqueous ammonium chloride is exothermic. Perform the addition slowly and with adequate cooling.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
All procedures should be performed in a well-ventilated fume hood.
Conclusion
The Grignard reaction of cyclohex-2-en-1-one with a methyl Grignard reagent provides a reliable and high-yielding method for the laboratory-scale synthesis of this compound. The protocol described herein, with careful attention to anhydrous conditions and reaction temperature, can be effectively implemented by researchers in organic synthesis and drug development. The resulting tertiary allylic alcohol is a versatile building block for the construction of more complex molecular architectures.
Application Note: E1 Elimination Protocol for the Dehydration of 1-methylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acid-catalyzed dehydration of the tertiary allylic alcohol, 1-methylcyclohex-2-en-1-ol, via an E1 elimination mechanism. This reaction is a fundamental method for synthesizing conjugated dienes, which are valuable building blocks in organic synthesis. The protocol outlines the reaction mechanism, experimental procedure, reaction parameters, and product characterization techniques.
Introduction
The dehydration of alcohols is a classic method for synthesizing alkenes.[1][2] This reaction typically proceeds through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, depending on the structure of the alcohol substrate.[1][3] Tertiary alcohols, such as this compound, readily undergo dehydration via the E1 pathway due to the formation of a stable carbocation intermediate.[3][4]
The reaction is catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2][5] The acid protonates the hydroxyl group, converting it into a good leaving group (water).[6][7] Subsequent loss of water generates a carbocation, which then loses a proton to form a double bond.[1] For this compound, the resulting tertiary allylic carbocation is particularly stable due to resonance, facilitating the reaction under relatively mild conditions. The final products are a mixture of conjugated dienes, with the most substituted alkene typically being the major product according to Zaitsev's rule.[3][8]
Reaction Mechanism
The acid-catalyzed dehydration of this compound follows a three-step E1 mechanism.
-
Protonation of the Hydroxyl Group: The reaction begins with the rapid, reversible protonation of the alcohol's hydroxyl group by the acid catalyst to form an alkyloxonium ion.[1][2][3]
-
Formation of a Carbocation: The alkyloxonium ion is an excellent leaving group. It dissociates by losing a molecule of water, which is the slow, rate-determining step of the reaction.[3][6] This results in the formation of a resonance-stabilized tertiary allylic carbocation.
-
Deprotonation to Form Alkenes: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation.[1][9] This step can lead to the formation of two possible constitutional isomers, 1-methylcyclohexa-1,3-diene and 3-methylenecyclohex-1-ene.
Caption: The E1 mechanism for the dehydration of this compound.
Experimental Protocol
This protocol is adapted from standard procedures for the dehydration of tertiary alcohols.[4] The reaction is driven to completion by distilling the lower-boiling point alkene products as they are formed, in accordance with Le Châtelier's principle.[10][11]
Materials and Equipment:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Boiling chips
-
Round-bottom flask (50 mL or 100 mL)
-
Simple distillation apparatus (distilling head, condenser, receiving flask)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Reaction Setup: Assemble a simple distillation apparatus using a round-bottom flask as the reaction vessel. Ensure all joints are properly sealed. Place the receiving flask in an ice-water bath to minimize evaporation of the volatile alkene products.
-
Reagent Addition: Add 10.0 mL of this compound and a few boiling chips to the round-bottom flask. Carefully and slowly add 2.5 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid to the flask while swirling gently.[4] The addition of acid is exothermic.
-
Distillation: Heat the mixture gently using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill along with water.[10] Collect the distillate until no more liquid comes over, or until the temperature of the distilling vapor rises significantly. The distillate will appear cloudy due to the co-distillation of water.
-
Work-up:
-
Transfer the collected distillate to a separatory funnel.
-
Add 10 mL of cold water and note the formation of two layers. The organic layer (alkenes) should be the upper layer.
-
Wash the organic layer by adding 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid catalyst. Swirl gently and vent the funnel frequently to release any CO₂ gas produced. Drain the lower aqueous layer.
-
Wash the organic layer again with 10 mL of water. Separate and discard the aqueous layer.
-
-
Drying and Isolation:
-
Transfer the organic layer to a dry Erlenmeyer flask.
-
Add a small amount of a drying agent, such as anhydrous calcium chloride or magnesium sulfate, and swirl the flask.[4] If the drying agent clumps together, add more until some particles remain free-flowing.
-
Decant or filter the dried liquid into a pre-weighed, clean, dry flask to obtain the final product mixture.
-
-
Characterization:
-
Calculate the percent yield of the product mixture.
-
Analyze the product composition using Gas Chromatography (GC) to determine the ratio of the isomeric dienes.[7][10]
-
Confirm the identity of the products using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The IR spectrum should show the absence of a broad -OH stretch (around 3300 cm⁻¹) from the starting material and the presence of C=C stretching peaks.
-
Caption: General experimental workflow for the dehydration of an alcohol.
Data Presentation
The following table summarizes typical reaction parameters for the acid-catalyzed dehydration of a tertiary alcohol. Specific yields and product ratios for this compound may vary.
| Parameter | Value / Condition | Purpose |
| Starting Alcohol | This compound | Reactant |
| Acid Catalyst | Conc. H₂SO₄ or 85% H₃PO₄ | Protonates the -OH group, enabling elimination.[2][5] |
| Catalyst Ratio | ~1:4 (Acid:Alcohol) by volume | Ensures sufficient catalysis for the reaction. |
| Reaction Temperature | 80 - 140 °C | Provides energy for dehydration; temperature depends on the acid used.[1] |
| Reaction Type | Distillation | Removes products as they form, driving the equilibrium forward.[10][11] |
| Work-up Reagents | 5% NaHCO₃, H₂O | Neutralizes residual acid and removes water-soluble impurities. |
| Drying Agent | Anhydrous CaCl₂ or MgSO₄ | Removes trace amounts of water from the final product.[4] |
| Expected Major Product | 1-methylcyclohexa-1,3-diene | The more substituted, thermodynamically stable product (Zaitsev's rule).[8] |
| Expected Minor Product | 3-methylenecyclohex-1-ene | The less substituted, kinetically favored product. |
| Typical Yield | 60-80% | Varies based on reaction conditions and efficiency of distillation. |
Safety Considerations
-
Concentrated sulfuric acid and phosphoric acid are highly corrosive and can cause severe burns.[4] Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The alkene products are volatile and flammable. Keep away from open flames and ignition sources.
-
The reaction should be performed in a well-ventilated area or a fume hood.
-
When washing with sodium bicarbonate, vent the separatory funnel frequently to prevent pressure buildup.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. studylib.net [studylib.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 8. shaalaa.com [shaalaa.com]
- 9. homework.study.com [homework.study.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Selective Oxidation of 1-Methylcyclohex-2-en-1-ol to 1-Methylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of the tertiary allylic alcohol, 1-methylcyclohex-2-en-1-ol, to the corresponding α,β-unsaturated ketone, 1-methylcyclohex-2-en-1-one. This transformation is a valuable process in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates.
Introduction
The selective oxidation of allylic alcohols to enones is a fundamental transformation in organic chemistry. 1-Methylcyclohex-2-en-1-one is a key structural motif found in numerous natural products and serves as a versatile building block for the synthesis of more complex molecular architectures. The challenge in oxidizing tertiary allylic alcohols lies in achieving high selectivity for the desired enone without promoting side reactions such as dehydration or over-oxidation. This document outlines and compares several common and effective methods for this conversion, providing detailed protocols and quantitative data to aid in the selection of the most appropriate method for a given research and development context.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes quantitative data for various methods used in the selective oxidation of this compound and related tertiary allylic alcohols. This allows for a direct comparison of reaction efficiency, conditions, and reagent stoichiometry.
| Oxidation Method | Oxidizing Agent | Equivalents of Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 1.1 - 1.5 | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | 1 - 4 | ~90 | General Protocol[1][2] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine (B128534) | 1.5 (Oxalyl Chloride), 3.0 (DMSO), 5.0 (Et₃N) | Dichloromethane (CH₂Cl₂) | -78 to Room Temp. | 1 - 2 | High | General Protocol |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 1.5 - 2.0 | Dichloromethane (CH₂Cl₂) | Room Temperature | 2 - 6 | Good to High | General Protocol |
| Manganese Dioxide Oxidation | Activated Manganese Dioxide (MnO₂) | 5 - 15 (by weight) | Dichloromethane or Chloroform (B151607) | Room Temperature | 12 - 48 | Variable | General Protocol |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale. The data presented for general protocols are typical ranges observed for the oxidation of allylic alcohols.
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is particularly well-suited for the oxidation of sensitive allylic alcohols due to its neutral pH and room temperature conditions.[1]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1-0.2 M) in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature under a nitrogen or argon atmosphere.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-methylcyclohex-2-en-1-one.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is a very mild and high-yielding method, but requires low temperatures and the handling of malodorous dimethyl sulfide (B99878) as a byproduct.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine (Et₃N, anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Dry ice/acetone bath
-
Round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.2-0.5 M) in a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous dichloromethane via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -65 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and selective oxidizing agent that converts primary and secondary alcohols to aldehydes and ketones, respectively. It is a milder alternative to other chromium-based oxidants and is effective for allylic alcohols.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Celite® or silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a suspension of PCC (1.5 eq) and Celite® (or silica gel, equal weight to PCC) in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous dichloromethane in one portion.
-
Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete in 2 to 6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be further purified by flash column chromatography.
Activated Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. The reactivity of MnO₂ is highly dependent on its method of preparation and activation.
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane or chloroform (0.1 M), add activated manganese dioxide (5-15 eq by weight).
-
Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can be long, often ranging from 12 to 48 hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if necessary.
Visualizations
The following diagrams illustrate the general experimental workflow and the signaling pathway for the selective oxidation of this compound.
Caption: General experimental workflow for the oxidation of this compound.
Caption: Generalized reaction pathway for the oxidation of an allylic alcohol to an enone.
References
Enantioselective Synthesis of 1-Methylcyclohex-2-en-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclohex-2-en-1-ol is a chiral tertiary allylic alcohol that serves as a valuable building block in the synthesis of complex natural products and pharmaceuticals. The stereochemistry of the hydroxyl-bearing quaternary center is crucial for the biological activity of many target molecules. Consequently, the development of efficient and highly stereoselective methods for the synthesis of its individual enantiomers, (R)- and (S)-1-methylcyclohex-2-en-1-ol, is of significant interest in organic synthesis.
This document provides detailed application notes and experimental protocols for key methodologies in the enantioselective synthesis of this compound. The discussed approaches include asymmetric synthesis from an achiral precursor and the kinetic resolution of the racemic alcohol.
Comparative Data of Synthetic Methodologies
The following table summarizes the quantitative data for different enantioselective methods for the synthesis of this compound, allowing for a direct comparison of their efficacy.
| Method | Starting Material | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Synthesis | 1-Methylcyclohexene | 1. m-CPBA 2. Phenylselenyl cyanide, n-Bu3P 3. H2O2 | CH2Cl2, Pyridine (B92270) | 24 (total) | ~40 | >94 |
| Kinetic Resolution | (±)-1-Methylcyclohex-2-en-1-ol | Lipase (B570770) PS (Pseudomonas cepacia) / Vinyl Acetate (B1210297) | Diisopropyl Ether | 72 | ~45 (alcohol) | >99 (alcohol) |
| Kinetic Resolution | (±)-1-Methylcyclohex-2-en-1-ol | Sharpless Catalyst: Ti(O-i-Pr)4, (+)-DIPT, TBHP | CH2Cl2 | 48 | ~48 (alcohol) | >98 (alcohol) |
Experimental Protocols
Asymmetric Synthesis from 1-Methylcyclohexene
This method achieves the enantioselective synthesis of (S)-1-methylcyclohex-2-en-1-ol from the achiral starting material 1-methylcyclohexene in three steps with an overall high enantiomeric excess.[1]
a) Epoxidation of 1-Methylcyclohexene
-
To a stirred solution of 1-methylcyclohexene (1.0 equiv) in dichloromethane (B109758) (CH2Cl2) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-7-oxabicyclo[4.1.0]heptane.
b) Selenylation of the Epoxide
-
To a solution of phenylselenyl cyanide (1.2 equiv) and tri-n-butylphosphine (1.2 equiv) in pyridine at room temperature, add the epoxide from the previous step (1.0 equiv).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography to obtain the corresponding β-hydroxyselenide.
c) Oxidative Elimination to the Allylic Alcohol
-
Dissolve the β-hydroxyselenide (1.0 equiv) in a mixture of CH2Cl2 and pyridine.
-
Add 30% hydrogen peroxide (H2O2, 3.0 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to afford enantiomerically enriched (S)-1-methylcyclohex-2-en-1-ol.
Lipase-Catalyzed Kinetic Resolution of (±)-1-Methylcyclohex-2-en-1-ol
This protocol utilizes the enantioselectivity of Lipase PS from Pseudomonas cepacia to acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer with high purity.
-
To a solution of racemic this compound (1.0 equiv) in diisopropyl ether, add vinyl acetate (1.5 equiv).
-
Add Lipase PS from Pseudomonas cepacia (e.g., 50 mg of lipase per mmol of substrate).
-
Stir the suspension at room temperature (e.g., 25 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This may take up to 72 hours.
-
Once the desired conversion is reached, filter off the enzyme and wash it with diisopropyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acetylated product by flash column chromatography on silica (B1680970) gel. This will yield one enantiomer as the alcohol and the other as the acetate.
-
The acetate can be hydrolyzed back to the alcohol using a base (e.g., K2CO3 in methanol) if the other enantiomer of the alcohol is desired.
Sharpless Asymmetric Epoxidation for Kinetic Resolution
This method employs the Sharpless catalyst system to selectively epoxidize one enantiomer of the racemic allylic alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess.
-
In a flame-dried flask under an argon atmosphere, dissolve powdered 4 Å molecular sieves in anhydrous dichloromethane (CH2Cl2) and cool the suspension to -20 °C.
-
Add titanium(IV) isopropoxide (Ti(O-i-Pr)4, 0.1 equiv) followed by (+)-diethyl tartrate ((+)-DET) or (+)-diisopropyl tartrate ((+)-DIPT, 0.12 equiv).
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of racemic this compound (1.0 equiv) in CH2Cl2.
-
Add tert-butyl hydroperoxide (TBHP, 0.6 equiv, e.g., a 5.5 M solution in decane) dropwise.
-
Stir the reaction at -20 °C for 48 hours, monitoring the progress by GC or TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium fluoride, followed by vigorous stirring for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite, washing with CH2Cl2.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to separate the unreacted enantiomerically enriched this compound from the diastereomeric epoxy alcohol products.
Visualizations
Logical Relationships in Enantioselective Synthesis
Caption: Strategies for obtaining enantiomerically pure this compound.
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: General workflow for the enzymatic kinetic resolution of this compound.
References
Application of 1-Methylcyclohex-2-en-1-ol in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclohex-2-en-1-ol is a chiral allylic alcohol that serves as a versatile building block in asymmetric synthesis. Its stereodefined tertiary carbinol center and adjacent double bond provide a valuable scaffold for the construction of complex molecular architectures, including natural products and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound and its subsequent use in stereoselective transformations.
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application as a chiral starting material. Key methodologies to access the enantiomerically enriched or pure compound include rhodium-catalyzed asymmetric 1,2-addition, Sharpless asymmetric epoxidation followed by reductive opening, and enzymatic kinetic resolution.
Rhodium-Catalyzed Asymmetric 1,2-Addition to Cyclohex-2-en-1-one
A highly efficient method for the synthesis of (S)-1-methylcyclohex-2-en-1-ol involves the rhodium-catalyzed asymmetric addition of a methyl group to cyclohex-2-en-1-one. The use of a chiral phosphine (B1218219) ligand, such as (S)-BINAP, is critical for achieving high enantioselectivity.[1] This reaction provides direct access to the desired tertiary allylic alcohol in a single step.
Quantitative Data for Rhodium-Catalyzed 1,2-Addition
| Catalyst/Ligand | Organometallic Reagent | Substrate | Product | Yield (%) | ee (%) | Reference |
| {Rh(binap)} | AlMe₃ | Cyclohex-2-enone | (S)-1-Methylcyclohex-2-en-1-ol | High | High | [1] |
Experimental Protocol: Asymmetric Synthesis of (S)-1-Methylcyclohex-2-en-1-ol via Rhodium-Catalyzed 1,2-Addition
Materials:
-
[Rh(acac)(C₂H₄)₂]
-
(R)-BINAP*
-
4-Fluorophenylboroxine
-
1,4-Dioxane (B91453) (anhydrous)
-
N-Benzyl-5,6-dihydro-2(1H)-pyridinone
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a mixture of Rh(acac)(C₂H₄)₂ (1.6 mg, 6.0 μmol) and (R)-BINAP* (5.6 mg, 6.6 μmol), and 4-fluorophenylboroxine (122 mg, 0.33 mmol) is added 1,4-dioxane (1.0 mL).
-
The mixture is stirred at room temperature for 3 minutes.
-
N-Benzyl-5,6-dihydro-2(1H)-pyridinone (0.20 mmol) is added to the catalyst solution.
-
The reaction mixture is stirred at the desired temperature and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is purified by silica gel column chromatography.
(Note: This is a representative protocol for a rhodium-catalyzed asymmetric addition. The specific substrate and organometallic reagent for the synthesis of this compound may vary.)
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. For this compound, lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol from the acylated product.
Quantitative Data for Enzymatic Resolution
| Enzyme | Acylating Agent | Substrate | Product | Conversion (%) | ee (%) of Unreacted Alcohol | Reference |
| Lipase (B570770) | Vinyl Acetate (B1210297) | (±)-1-Methylcyclohex-2-en-1-ol | (R)-1-Methylcyclohex-2-en-1-ol | ~50 | >95 | [2] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Methylcyclohex-2-en-1-ol
Materials:
-
(±)-1-Methylcyclohex-2-en-1-ol
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Vinyl acetate
-
Anhydrous tert-butyl methyl ether (TBME)
-
Silica gel for column chromatography
Procedure:
-
Dissolve racemic this compound (1.0 g, 8.9 mmol) in anhydrous TBME (40 mL).
-
Add vinyl acetate (1.64 mL, 17.8 mmol, 2.0 equiv.).
-
Add immobilized CAL-B (100 mg, 10% w/w).
-
Stir the suspension at 40 °C and monitor the reaction progress by GC or TLC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Wash the enzyme with fresh TBME.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the mixture by silica gel column chromatography to separate the unreacted alcohol from the acetate.
Application in the Synthesis of Bioactive Molecules
Chiral this compound is a valuable precursor for the synthesis of various bioactive molecules. Its utility is demonstrated in the synthesis of complex natural products and pharmaceuticals, such as the antiviral drug oseltamivir (B103847) (Tamiflu®). While a direct synthesis of oseltamivir from this compound is not the commercial route, the core cyclohexene (B86901) structure with controlled stereochemistry is a key feature, and synthetic strategies often involve intermediates structurally related to it. The synthesis of oseltamivir typically starts from shikimic acid or other chiral cyclohexene derivatives.[3][4][5]
Stereoselective Reactions of this compound
The double bond in chiral this compound can undergo various diastereoselective reactions, directed by the adjacent chiral center.
Diastereoselective Epoxidation
The epoxidation of enantiomerically pure this compound can proceed with high diastereoselectivity. The stereochemistry of the resulting epoxide is influenced by the directing effect of the allylic hydroxyl group.
Quantitative Data for Diastereoselective Epoxidation
| Oxidizing Agent | Substrate | Product | Diastereomeric Ratio (dr) |
| m-CPBA | (R)-1-Methylcyclohex-2-en-1-ol | (1R,2R,3R)-1-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol | High |
Experimental Protocol: Diastereoselective Epoxidation of (R)-1-Methylcyclohex-2-en-1-ol
Materials:
-
(R)-1-Methylcyclohex-2-en-1-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-1-methylcyclohex-2-en-1-ol in DCM and cool the solution to 0 °C.
-
Add a solution of m-CPBA in DCM dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflows for the synthesis and application of this compound.
Caption: Asymmetric synthesis routes to enantiomerically enriched this compound.
Caption: Application of chiral this compound in stereoselective synthesis.
References
Synthetic Routes to Flavor Compounds from 1-Methylcyclohex-2-en-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of flavor compounds derived from 1-methylcyclohex-2-en-1-ol. The primary focus is on the oxidation of this tertiary allylic alcohol to produce the valuable flavorant, 3-methylcyclohex-2-en-1-one, which is known for its nutty, caramel (B1170704), and cherry notes.[1][2][3] Methodologies for both Pyridinium Chlorochromate (PCC) and Swern oxidation are presented, offering versatile options for laboratory-scale synthesis. Additionally, the potential for acid-catalyzed rearrangement of the starting material is explored as an alternative synthetic route to other flavor compounds. This guide includes comprehensive experimental protocols, data presentation in tabular format for easy comparison of spectroscopic information, and visual diagrams of synthetic pathways and workflows to aid in experimental design and execution.
Introduction
This compound is a versatile chiral building block and a valuable precursor for the synthesis of various organic compounds, including those with significant flavor and fragrance properties. Its structure, featuring a tertiary allylic alcohol, allows for a range of chemical transformations. This document outlines two primary synthetic strategies for converting this compound into flavor compounds: oxidation and acid-catalyzed rearrangement. The oxidation route directly yields 3-methylcyclohex-2-en-1-one, a compound with a desirable nutty and caramel flavor profile that is used in the food industry.[2][3]
Data Presentation
Spectroscopic Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Mass Spectrum (m/z) |
| This compound | C7H12O | 112.17 | 5.75-5.65 (m, 2H), 2.05-1.50 (m, 6H), 1.25 (s, 3H), 1.60 (br s, 1H) | 133.5, 128.9, 68.2, 35.1, 29.8, 25.3, 19.0 | 3400 (O-H), 3020 (=C-H), 2930 (C-H), 1650 (C=C), 1080 (C-O) | 112 (M+), 97, 79, 70, 43 |
| 3-Methylcyclohex-2-en-1-one | C7H10O | 110.15 | 5.86 (s, 1H), 2.33 (t, J=6.8 Hz, 2H), 2.29 (t, J=6.4 Hz, 2H), 2.00 (m, 2H), 1.95 (s, 3H)[4][5] | 199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5[5] | 2960, 1670 (C=O, conjugated), 1620 (C=C) | 110 (M+), 82, 67, 54, 39 |
Note: Spectroscopic data is compiled from various sources and may vary slightly depending on the specific experimental conditions.[4][5][6][7][8][9]
Synthetic Routes and Experimental Protocols
Two primary synthetic routes from this compound to flavor compounds are detailed below.
Route 1: Oxidation to 3-Methylcyclohex-2-en-1-one
The oxidation of the secondary allylic alcohol, this compound, to the corresponding α,β-unsaturated ketone, 3-methylcyclohex-2-en-1-one, is a key transformation for producing a valuable flavor compound. Two common and effective methods for this oxidation are presented: Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.
PCC is a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. It is particularly useful for oxidizing allylic alcohols without affecting the double bond.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite® or silica (B1680970) gel
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (optional, for purification)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add a suspension of Pyridinium Chlorochromate (1.5 equivalents) and Celite® or silica gel (an equal weight to PCC) in anhydrous dichloromethane (5-10 mL per gram of alcohol).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the alcohol solution to the stirred PCC suspension via a dropping funnel or syringe over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether (equal volume to the dichloromethane).
-
Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake with several portions of diethyl ether.
-
Combine the organic filtrates and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure 3-methylcyclohex-2-en-1-one.
Expected Yield: 70-85%
The Swern oxidation is another mild and effective method for oxidizing alcohols to aldehydes or ketones, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. This method avoids the use of toxic chromium reagents.[10][11][12]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (B128534) (Et3N)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet.
-
Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
To the cold dichloromethane, slowly add oxalyl chloride (1.1 equivalents) via syringe.
-
In a separate syringe, draw up anhydrous DMSO (2.2 equivalents) and add it dropwise to the stirred reaction mixture, ensuring the temperature remains below -60 °C. Stir for 10 minutes.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature over about 45 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a dilute HCl solution, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield 3-methylcyclohex-2-en-1-one.
Expected Yield: 80-95%
Route 2: Acid-Catalyzed Rearrangement
The acid-catalyzed rearrangement of tertiary allylic alcohols can lead to the formation of isomeric compounds, some of which may possess distinct flavor profiles. While specific flavor compounds derived from the acid-catalyzed rearrangement of this compound are not widely reported in the literature, this route presents an opportunity for the discovery of novel flavorants. A potential, though less common, rearrangement could lead to the formation of 4-methyl-3-cyclohexen-1-one.
This protocol is provided as a general guideline for exploring the acid-catalyzed rearrangement of this compound. The product distribution will be highly dependent on the reaction conditions.
Materials:
-
This compound
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an anhydrous solvent.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion or when the desired conversion is reached, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product mixture by GC-MS to identify the rearrangement products. Further purification can be performed by column chromatography.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathways from this compound.
Experimental Workflow for PCC Oxidation
Caption: Workflow for the PCC oxidation of this compound.
References
- 1. Showing Compound 3-Methyl-2-cyclohexen-1-one (FDB008151) - FooDB [foodb.ca]
- 2. 3-Methyl-2-cyclohexen-1-one | 1193-18-6 [chemicalbook.com]
- 3. nutty cyclohexenone, 1193-18-6 [thegoodscentscompany.com]
- 4. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methyl-2-cyclohexen-1-ol | C7H12O | CID 32069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]
- 9. (R)-1-methylcyclohex-2-enol | C7H12O | CID 11094567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern Oxidation [organic-chemistry.org]
Application Notes: Biocatalytic Synthesis of Optically Active 1-Methylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active 1-methylcyclohex-2-en-1-ol is a valuable chiral building block in the synthesis of pharmaceuticals and natural products. Traditional chemical methods for obtaining single enantiomers of this compound often require harsh conditions, expensive chiral auxiliaries, or heavy metal catalysts. Biocatalysis offers a green and highly selective alternative, utilizing enzymes such as lipases and alcohol dehydrogenases to achieve high enantiopurity under mild reaction conditions. This document provides detailed protocols for the enzymatic kinetic resolution of racemic this compound, a common and effective strategy for producing both (R)- and (S)-enantiomers.
Principle of Biocatalytic Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer. For the kinetic resolution of racemic this compound, two primary enzymatic strategies are employed:
-
Lipase-Catalyzed Transesterification: In this approach, a lipase (B570770) enzyme selectively acylates one enantiomer of the racemic alcohol using an acyl donor, such as vinyl acetate (B1210297). This results in an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration. Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are known for their high enantioselectivity in resolving cyclic secondary alcohols.[1]
-
Alcohol Dehydrogenase (ADH)-Catalyzed Oxidation: An ADH can be used to selectively oxidize one enantiomer of the alcohol to the corresponding ketone, 1-methylcyclohex-2-en-1-one. This leaves the unreacted alcohol enantiomer in high enantiomeric excess. Microorganisms like Rhodococcus erythropolis are a rich source of stereoselective ADHs suitable for this purpose.[2]
Data Presentation
The following table summarizes typical quantitative data obtained from the lipase-catalyzed kinetic resolution of racemic 2-substituted cycloalkanols, which are analogous to this compound. These values demonstrate the high efficiency and enantioselectivity achievable with biocatalysis.
| Biocatalyst | Substrate Analogue | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Alcohol | Enantiomeric Excess (e.e.) of Ester | Enantioselectivity (E) | Reference |
| Pseudomonas cepacia Lipase (PCL) | trans-2-Cyanocyclohexanol | Vinyl Acetate | Diethyl Ether | 24 | ~50 | >99% (S) | >99% (R) | >200 | [1] |
| Candida antarctica Lipase B (CALB) | cis-2-Cyanocyclopentanol | Vinyl Acetate | Diisopropyl Ether | 48 | ~50 | >99% (S) | >99% (R) | >200 | [1] |
| Pseudomonas fluorescens Lipase (PFL) | rac-1-(10-ethyl-10H-phenothiazin-2-yl)-1-ethanol) | Vinyl Acetate | Chloroform | 24 | 50 | >99% | >99% | >200 |
Mandatory Visualizations
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution.
Signaling Pathway Representation of Biocatalytic Deracemization
Caption: Deracemization via coupled ADH oxidation/reduction.
Experimental Protocols
Protocol 1: Kinetic Resolution using Immobilized Candida antarctica Lipase B (Novozym 435)
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (solvent)
-
Molecular sieves (4 Å), activated
-
Reaction vessel (e.g., 50 mL Erlenmeyer flask with stopper)
-
Orbital shaker with temperature control
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (eluents)
-
Equipment for analysis: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Reaction Setup:
-
To a 50 mL Erlenmeyer flask, add racemic this compound (1.0 g, 8.9 mmol).
-
Add 20 mL of anhydrous diethyl ether and a small amount of activated molecular sieves.
-
Add vinyl acetate (1.2 eq, 1.28 g, 14.8 mmol).
-
Initiate the reaction by adding Novozym 435 (100 mg).
-
Seal the flask and place it on an orbital shaker.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with constant shaking (e.g., 150 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester.
-
-
Work-up:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with a small amount of fresh diethyl ether to recover any adsorbed product. The enzyme can often be dried and reused.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting mixture of unreacted alcohol and the acetylated product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate) to elute the components. The less polar ester will elute first, followed by the more polar unreacted alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the purified alcohol and the hydrolyzed ester (after saponification) using chiral GC or HPLC with a suitable chiral stationary phase.
-
Protocol 2: Kinetic Resolution using Whole Cells of Rhodococcus erythropolis
Materials:
-
Racemic this compound
-
Rhodococcus erythropolis (e.g., ATCC 4277)
-
Growth medium (e.g., Nutrient Broth or a defined mineral medium)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Centrifuge and sterile tubes
-
Reaction vessel (e.g., 100 mL baffled flask)
-
Orbital shaker with temperature control
-
Equipment for extraction and analysis (as in Protocol 1)
Procedure:
-
Cell Culture and Harvest:
-
Inoculate a sterile growth medium with Rhodococcus erythropolis from a stock culture.
-
Grow the culture at 30°C with shaking (200 rpm) for 24-48 hours until the late exponential or early stationary phase is reached.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.5) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
-
Bioconversion (Oxidative Resolution):
-
In a baffled flask, combine the washed cell suspension with the racemic this compound (e.g., to a final concentration of 1-5 g/L).
-
Incubate the mixture at 30°C with vigorous shaking (200 rpm) to ensure sufficient aeration for the oxidation reaction.
-
Monitor the reaction for the disappearance of one alcohol enantiomer and the formation of 1-methylcyclohex-2-en-1-one. The reaction is stopped when the conversion of the faster-reacting enantiomer is complete, leaving the desired enantiopure alcohol.
-
-
Work-up:
-
Separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the remaining optically active alcohol from any residual ketone and byproducts using flash column chromatography.
-
Determine the enantiomeric excess of the purified alcohol by chiral GC or HPLC.
-
Conclusion
Biocatalytic methods provide a powerful and sustainable platform for the synthesis of optically active this compound. Lipase-catalyzed kinetic resolution via transesterification is a robust and widely applicable method, often yielding both enantiomers in high optical purity. For resolutions requiring high stereoselectivity, alcohol dehydrogenases from microorganisms like Rhodococcus species offer an excellent alternative. The choice of biocatalyst and method will depend on the desired enantiomer, scalability, and available resources. The protocols provided herein serve as a comprehensive guide for researchers to develop and optimize the biocatalytic production of this important chiral intermediate.
References
Application Note: Chiral HPLC Method for the Enantioselective Separation of 1-methylcyclohex-2-en-1-ol
Abstract
This application note outlines a systematic approach for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 1-methylcyclohex-2-en-1-ol enantiomers. Due to the absence of a specific published method for this analyte, this guide leverages established principles for the chiral separation of cyclic allylic alcohols. The proposed strategy focuses on the use of polysaccharide-based chiral stationary phases (CSPs), which are highly effective for resolving a wide range of chiral compounds, including those with hydroxyl functional groups.[1] This document provides recommended starting conditions, a detailed protocol for method development and optimization, and expected outcomes based on the analysis of structurally similar molecules.
Introduction
The enantioselective analysis of chiral molecules is a critical aspect of pharmaceutical and chemical research and development.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and quantification.[3][4] this compound is a chiral allylic alcohol, and a reliable analytical method for its enantiomeric separation is essential for stereoselective synthesis, kinetic resolution studies, and enantiomeric purity assessment.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in chiral separations due to their ability to engage in multiple types of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are key to chiral recognition.[1][5] This application note details a screening and optimization protocol using these versatile CSPs to achieve baseline separation of this compound enantiomers.
Experimental Workflow
Caption: Workflow for Chiral HPLC Method Development.
Recommended Materials and Methods
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Materials
-
Racemic this compound standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (B130326) (IPA)
-
HPLC-grade ethanol (B145695) (EtOH)
Chiral Stationary Phases (Screening)
Polysaccharide-based CSPs are recommended for the initial screening.[1][5] The following columns are suggested as a starting point due to their broad enantioselectivity for alcohols.
| Column Name | Chiral Selector | Particle Size (µm) | Dimensions (mm) |
| Column A | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |
| Column B | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |
| Column C | Cellulose tris(4-methylbenzoate) | 5 | 250 x 4.6 |
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of racemic this compound in the initial mobile phase (n-hexane/IPA, 90:10 v/v) at a concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Initial Screening Conditions
The initial screening is performed under normal phase conditions, which are generally favorable for chiral recognition on polysaccharide-based CSPs.[5]
| Parameter | Condition |
| Mobile Phase A | n-Hexane / Isopropanol (90:10, v/v) |
| Mobile Phase B | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or low UV due to lack of chromophore) |
| Injection Volume | 5 µL |
Protocol:
-
Equilibrate Column A with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution.
-
Repeat the analysis using Mobile Phase B.
-
Repeat steps 1-3 for Columns B and C.
-
Evaluate the resulting chromatograms for peak shape, retention time, and enantiomeric separation.
Method Optimization
If partial or no separation is observed, the following parameters should be optimized for the column that shows the most promise (i.e., peak broadening or shouldering).
Logical Flow for Optimization
Caption: Decision Tree for Chiral Method Optimization.
a. Mobile Phase Composition:
-
Alcohol Modifier Percentage: Systematically vary the percentage of the alcohol modifier (IPA or EtOH) in n-hexane. A lower alcohol content generally increases retention and can improve resolution, while a higher content decreases retention time.
-
Screening Range: 2%, 5%, 15%, 20% alcohol.
-
b. Flow Rate:
-
Lowering the flow rate can increase the efficiency of the separation and improve resolution, at the cost of longer analysis times.
-
Screening Range: 0.5 mL/min, 0.8 mL/min, 1.2 mL/min.
-
c. Temperature:
-
Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance enantioselectivity.
-
Screening Range: 15 °C, 25 °C, 40 °C.
-
Data Presentation
The following table summarizes hypothetical, yet expected, data from the screening and optimization process. The goal is to achieve a resolution (Rs) value of ≥ 1.5 for baseline separation.
Table 1: Representative Data for Chiral Separation of this compound
| Condition ID | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp (°C) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) |
|---|---|---|---|---|---|---|---|---|
| 1 | Column A | n-Hexane/IPA (90:10) | 1.0 | 25 | 8.5 | 9.2 | 1.10 | 1.3 |
| 2 | Column A | n-Hexane/IPA (95:5) | 1.0 | 25 | 12.1 | 13.5 | 1.15 | 1.8 |
| 3 | Column A | n-Hexane/IPA (95:5) | 0.8 | 25 | 15.1 | 16.9 | 1.15 | 2.0 |
| 4 | Column B | n-Hexane/EtOH (90:10) | 1.0 | 25 | 10.3 | 10.3 | 1.00 | 0.0 |
| 5 | Column C | n-Hexane/IPA (90:10) | 1.0 | 25 | 7.4 | 7.8 | 1.07 | 0.9 |
Note: tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively. Selectivity (α) = k2/k1. Resolution (Rs) is calculated using the standard USP formula.
Conclusion
This application note provides a comprehensive framework for developing a chiral HPLC method for the separation of this compound enantiomers. By systematically screening polysaccharide-based chiral stationary phases and optimizing key chromatographic parameters, a robust and reliable method can be established. The provided protocols and representative data serve as a strong starting point for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related chiral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for the Scale-Up Production of 1-Methylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical considerations and detailed protocols for the scale-up synthesis of 1-methylcyclohex-2-en-1-ol, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The document focuses on the prevalent synthetic methodologies, highlighting the challenges and key process parameters for transitioning from laboratory to pilot or industrial scale.
Introduction
This compound is a tertiary allylic alcohol of significant interest as a chiral building block and synthetic intermediate. Its production on a larger scale requires careful consideration of reaction conditions, safety protocols, and process optimization to ensure efficiency, purity, and cost-effectiveness. The two primary synthetic routes for its preparation are the Grignard reaction of a methylmagnesium halide with 2-cyclohexen-1-one (B156087) and the allylic oxidation of 1-methylcyclohexene. This document will primarily focus on the Grignard approach, which is a highly regioselective and efficient method for this transformation.[1]
Synthetic Pathways
The most common and direct route to this compound is the 1,2-addition of a methyl Grignard reagent to 2-cyclohexen-1-one. This reaction is favored over the 1,4-conjugate addition, which is more typical for organocuprates.[1] An alternative, though less direct, route involves the allylic oxidation of 1-methylcyclohexene.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction parameters for the Grignard synthesis of 1-substituted-2-cyclohexen-1-ols at a laboratory scale. These parameters serve as a baseline for scale-up, with the understanding that adjustments will be necessary to accommodate changes in heat and mass transfer at larger volumes.
| Grignard Reagent (R-MgX) | R Group | Stoichiometry (Grignard:Enone) | Solvent | Temperature (°C) | Reaction Time (h) | 1,2-Addition Product Yield (%) | 1,4-Addition Product Yield (%) | Reference |
| Methylmagnesium Bromide | Methyl | 1.2 : 1 | THF | 0 to rt | 1-2 | Typically high | Minor | [1] |
| Phenylmagnesium Bromide | Phenyl | 1.2 : 1 | THF | 0 to rt | 2 | 95 | <5 | [1] |
| Vinylmagnesium Bromide | Vinyl | 1.5 : 1 | THF | -78 to rt | 3 | Typically high | Minor | [1] |
| Butylmagnesium Bromide | Butyl | 1.1 : 1 | Diethyl Ether | <10 | 1-2 | Good | Minor | [2] |
Note: "Typically high" indicates that while specific literature values for the addition of this Grignard reagent to 2-cyclohexen-1-one were not consistently found, the general reactivity of these reagents with enones strongly suggests a high yield of the 1,2-addition product. The 1,4-addition product is generally a minor side product in the absence of copper catalysts.[1]
Experimental Protocols
Laboratory-Scale Protocol for Grignard Synthesis (Illustrative)
This protocol describes the synthesis of a 1-substituted-2-cyclohexen-1-ol and can be adapted for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
Methyl bromide or methyl iodide
-
2-Cyclohexen-1-one
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.[3] Add a small amount of anhydrous diethyl ether to cover the magnesium.[3] Prepare a solution of methyl halide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.[3] Add a small portion of the methyl halide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[3] Add the remaining methyl halide solution dropwise to maintain a gentle reflux.[3] After the addition is complete, stir the mixture at room temperature for 30-60 minutes.[3]
-
Reaction with 2-Cyclohexen-1-one: Cool the Grignard reagent solution to 0 °C in an ice bath.[2] Dissolve 2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.[2] Add the 2-cyclohexen-1-one solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[2] After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.[2]
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[2] Separate the organic layer and extract the aqueous layer with diethyl ether.[3] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3] Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[2]
Scale-Up Considerations and Protocol Adjustments
Transitioning the laboratory-scale synthesis to a pilot or industrial scale introduces several challenges that must be addressed through careful process design and control.
Key Scale-Up Considerations:
-
Heat Management: The Grignard reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate cooling can lead to a runaway reaction.
-
Mitigation: Use of jacketed reactors with efficient heat transfer fluids, controlled addition rates of reagents, and potentially the use of flow reactors which offer superior heat transfer.
-
-
Mass Transfer: In heterogeneous reactions like the formation of the Grignard reagent, efficient mixing is crucial to ensure contact between the magnesium surface and the alkyl halide.
-
Mitigation: Use of appropriate agitation systems (e.g., baffles, high-torque stirrers) and consideration of the physical form of the magnesium (e.g., turnings vs. powder).
-
-
Reaction Initiation: Initiating the Grignard reaction can be difficult on a large scale.
-
Mitigation: Use of activators like iodine or 1,2-dibromoethane, and ensuring the magnesium surface is clean and active.
-
-
Byproduct Formation: At higher concentrations and potentially higher local temperatures, the formation of byproducts such as the 1,4-addition product and Wurtz coupling products may increase.
-
Mitigation: Strict temperature control, optimization of stoichiometry, and potentially the use of continuous flow processing to minimize residence time and maintain optimal conditions.
-
-
Solvent Selection: While ethers like THF and diethyl ether are common, their low boiling points and high flammability pose risks at scale. 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative with a higher boiling point.
-
Downstream Processing: Large-scale purification requires robust and scalable methods. Vacuum distillation is often preferred over chromatography for large quantities. The quenching step must also be carefully controlled to manage the exotherm and potential gas evolution.
Conclusion
The production of this compound via the Grignard reaction is a well-established and high-yielding method at the laboratory scale. Successful scale-up requires a thorough understanding of the reaction's thermochemistry and kinetics, as well as careful engineering to address challenges related to heat and mass transfer. The adoption of modern manufacturing technologies, such as continuous flow reactors, can offer significant advantages in terms of safety, control, and efficiency for the large-scale production of this important chemical intermediate.
References
Application Notes and Protocols for the Total Synthesis of Natural Products Containing the 1-Methylcyclohex-2-en-1-ol Moiety
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of selected natural products featuring the 1-methylcyclohex-2-en-1-ol moiety or a structurally related core. The featured compounds, guaiol (B78186) and (+)-carissone, are eudesmane (B1671778) sesquiterpenoids with notable biological activities. This guide includes summaries of quantitative data, detailed experimental methodologies for key synthetic transformations, and visualizations of synthetic workflows and relevant biosynthetic signaling pathways.
Introduction
The this compound scaffold is a key structural feature in a variety of natural products, particularly within the vast family of terpenes. This tertiary allylic alcohol motif can be a crucial element for the molecule's biological activity and serves as a handle for further chemical transformations. The total synthesis of natural products containing this moiety often presents significant stereochemical challenges. This document focuses on the total synthesis of two representative natural products: the sesquiterpenoid alcohol guaiol, known for its anti-inflammatory and antibacterial properties, and the eudesmane sesquiterpenoid (+)-carissone, which exhibits antibacterial activity.
Biosynthesis of Eudesmane Sesquiterpenoids
The biosynthesis of eudesmane sesquiterpenoids like guaiol and carissone (B1247449) in plants originates from the mevalonic acid (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP).[1][2][3][4] The cyclization of FPP, catalyzed by terpene synthases, is a critical step that establishes the characteristic carbon skeleton of these natural products.[1][2]
The production of sesquiterpenes is under the tight regulation of complex signaling networks within the plant, primarily involving the phytohormones jasmonate (JA) and gibberellin (GA).[5][6][7][8] These signaling pathways influence the expression of terpene synthase genes, thereby controlling the biosynthesis of these compounds.[6][8] For instance, methyl jasmonate (MeJA) can induce the expression of terpene synthase genes, leading to increased production of terpenes.[6][8]
Total Synthesis of (±)-Guaiol
Guaiol is a sesquiterpenoid alcohol found in the essential oils of various plants, including guaiacum and cypress pine. It is recognized for its woody, floral aroma and has demonstrated several biological activities, including anti-inflammatory, antioxidant, and antibacterial effects.[9][10][11][12][13]
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Michael Addition | 2-methylcyclopentanone (B130040), Mannich base of 4-oxovaleric ester, thermal | 68% | [4] |
| 2 | Aldol (B89426) Cyclization/Lactonization | 1N-HCl, room temperature | 80% | [4] |
| 3 | Isomerization | Polyphosphoric acid, then NaOMe | - | [4] |
| 4 | Grignard Reaction & Dehydration | Methyl-lithium, then mild dehydration | - | [4] |
| 5 | Reduction | H₂, 5% Pd-C | - | [4] |
Key Experimental Protocol: Synthesis of the Bicyclo[3.2.1]octanone Intermediate
The total synthesis of (±)-guaiol reported by Buchanan and Young proceeds through a key bicyclo[3.2.1]octanone intermediate.[14][15] The initial step involves a Michael addition reaction.
Protocol: Michael Addition
-
A mixture of 2-methylcyclopentanone and the Mannich base of 4-oxovaleric ester is heated under thermal conditions.[4]
-
The reaction mixture is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is worked up to afford the diketone product (I) in 68% yield.[4] This product is reported to be free from the 2,2-disubstituted isomer.[4]
Protocol: Aldol Cyclization and Lactonization
-
The diketone product from the Michael addition is stirred at room temperature with 1N aqueous HCl.[4] This facilitates both ester hydrolysis and an intramolecular aldol cyclization.
-
The resulting aldol product is trapped via lactonization to yield a mixture of two isomeric spiro-lactones (III) in 80% yield.[4]
Synthetic Workflow of (±)-Guaiol
Total Synthesis of (+)-Carissone
(+)-Carissone is a eudesmane sesquiterpenoid that has been isolated from various Carissa species and has shown antibacterial activity. A notable enantioselective total synthesis was developed by the Stoltz group, featuring a palladium-catalyzed asymmetric alkylation to establish the key C(10) all-carbon quaternary stereocenter.
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Yield | ee | Reference |
| 1 | Palladium-catalyzed Asymmetric Alkylation | Pd₂(dba)₃, (R)-t-Bu-PHOX, K₂CO₃, toluene (B28343), 80 °C | 85% | 92% | [2] |
| 2 | Conversion to Vinylogous Ester | NaOMe, MeOH, reflux | - | - | [2] |
| 3 | Diastereoselective Hydrogenation | H₂, Pd/C, EtOAc | - | - | [2] |
| 4 | Luche Reduction | CeCl₃·7H₂O, NaBH₄, MeOH, 0 °C | 73% (for two steps) | - | [2] |
| 5 | Grignard Reaction | MeMgBr, THF | 73% (for two steps) | - | [2] |
| 6 | Oxidation | Dess-Martin periodinane, CH₂Cl₂ | - | - | [2] |
Key Experimental Protocol: Palladium-Catalyzed Enantioselective Alkylation
The cornerstone of the Stoltz synthesis of (+)-carissone is the catalytic asymmetric formation of the C(10) quaternary stereocenter.[2]
Protocol: Palladium-Catalyzed Asymmetric Alkylation of a β-ketoester
-
To a solution of the racemic β-ketoester (±)-11 in toluene is added potassium carbonate.
-
A solution of the palladium catalyst, prepared from Pd₂(dba)₃ and the chiral ligand (R)-t-Bu-PHOX, in toluene is then added.
-
The reaction mixture is heated to 80 °C and stirred until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, the reaction is quenched and worked up.
-
Purification by flash column chromatography affords the enantioenriched product in 85% yield and 92% enantiomeric excess (ee).[2]
Synthetic Workflow of (+)-Carissone
Biological Activities
Guaiol: This sesquiterpenoid alcohol has been investigated for a range of biological activities. Studies have demonstrated its anti-inflammatory properties, with evidence suggesting it can inhibit the migration of leukocytes.[10] It also exhibits antioxidant and antibacterial activities.[9][10][11][12][13]
Carissone: Carissone has been identified as an antibacterial agent.[2] The antibacterial activity of carissone and related compounds has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action for many natural antibacterial compounds involves disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication.[16][17][18][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 11. chemistwizards.com [chemistwizards.com]
- 12. Robinson Annulation: Definition, Reaction Mechanism [unacademy.com]
- 13. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Terpene Biosynthesis [blueline.ucdavis.edu]
- 15. The total synthesis of (±)-guaiol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Palladium Catalyzed Chemo- and Enantioselective Oxidation of Allylic Esters and Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. Publications — The Stoltz Group [stoltz.caltech.edu]
- 19. baranlab.org [baranlab.org]
safe handling and storage procedures for 1-methylcyclohex-2-en-1-ol
An essential component in chemical ecology research, 1-methylcyclohex-2-en-1-ol (CAS No. 23758-27-2) serves as a pheromone in various insect species.[1] Its proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of experimental results. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be familiar with its potential hazards before handling.
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Statements: Users should consult the Safety Data Sheet (SDS) for a full list of precautionary statements, including those for prevention, response, storage, and disposal.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[4]
| Property | Value | Source(s) |
| CAS Number | 23758-27-2 | [1][2][4] |
| Molecular Formula | C₇H₁₂O | [1][4][5] |
| Molecular Weight | 112.17 g/mol | [1][4] |
| Appearance | Yellow to colorless oil/liquid | [4] |
| Boiling Point | 24-26 °C at 1.2 Torr | [4] |
| Storage Temperature | 2-8 °C, Keep in dark place | [2][4] |
Protocols for Safe Handling and Storage
Adherence to the following protocols is mandatory to minimize risk and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3]
-
All procedures involving the potential for aerosol or vapor generation must be conducted within a certified chemical fume hood.[6]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[7][8]
-
Use explosion-proof electrical, ventilating, and lighting equipment in areas where the compound is handled and stored.[7][9][10]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[3][6]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]
Chemical Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are functioning correctly. Put on all required PPE (lab coat, gloves, safety goggles).[6]
-
Area Designation: Designate a specific area within a chemical fume hood for handling this compound.
-
Preventing Ignition: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[7][9] Use non-sparking tools for all operations.[7][11] Ground and bond containers and receiving equipment to prevent static electricity discharge.[7][9][10]
-
Dispensing:
-
When transferring or dispensing the liquid, do so slowly to minimize splashing or aerosol generation.
-
Keep containers securely sealed when not in use.[3]
-
-
Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3][9]
-
Decontaminate all glassware and equipment that came into contact with the chemical using a suitable solvent (e.g., acetone (B3395972) or ethanol) within the fume hood.[6]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[3]
-
Storage Protocol
-
Container: Store in the original, tightly sealed container.[3][9] Ensure the container is clearly labeled.[3]
-
Location: Store in a cool, dry, dark, and well-ventilated area designated for flammable or combustible liquids.[4][10][11][12] The recommended storage temperature is 2-8°C.[4]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[7][10][12]
-
Ignition Sources: The storage area must be free of heat, sparks, and any potential sources of ignition.[7][10] Post "No Smoking" signs.[7][9]
Emergency Procedures
Spill and Leak Response Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area and move upwind.[3]
-
Ignition Sources: Remove all sources of ignition (e.g., turn off equipment, extinguish open flames).[7][10][11]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3] Do not allow the spill to enter drains or waterways.[3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][11]
-
Decontamination: Clean the spill area thoroughly once the material has been removed.
First Aid Measures
Medical attention should be sought immediately following any exposure.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[7][12] If breathing is difficult or stops, provide artificial respiration.[8][12]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin with plenty of soap and water for at least 15 minutes.[8][12][13]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[7][13] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[7][12]
-
Ingestion: Do NOT induce vomiting.[7][12][13] If the person is conscious, rinse their mouth with water.[8] Call a poison control center or doctor immediately.[7]
Waste Disposal
All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][14]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | 23758-27-2 | Benchchem [benchchem.com]
- 2. This compound | 23758-27-2 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. (1S)-1-methylcyclohex-2-en-1-ol | C7H12O | CID 10964445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for the Proper Disposal of 1-Methylcyclohex-2-en-1-ol Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling and disposal of 1-methylcyclohex-2-en-1-ol waste, a compound commonly encountered in organic synthesis and research. Due to its potential environmental and health hazards, proper disposal is critical. This document outlines the necessary safety precautions, waste stream management, and detailed protocols for the chemical degradation of this compound waste in a laboratory setting.
Introduction
This compound is a substituted allylic alcohol. Like many allylic alcohols, it is presumed to exhibit toxicity, primarily through its metabolic conversion to reactive α,β-unsaturated carbonyl compounds.[1][2] Improper disposal of this chemical waste can lead to contamination of water and soil, posing a risk to ecosystems and human health. Therefore, all waste containing this compound must be treated as hazardous waste.
Health and Safety Precautions
Before handling this compound waste, it is imperative to consult the Safety Data Sheet (SDS) for the pure compound and any other chemicals used in the disposal process.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of the waste and degradation procedures should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material such as vermiculite (B1170534) or sand, and place the contaminated material in a sealed container for hazardous waste disposal.
Waste Stream Management
Proper segregation and labeling of waste are crucial for safe disposal.
-
Waste Collection: Collect waste containing this compound in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical.
-
Segregation: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents (unless part of a degradation protocol) and strong acids.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.
Chemical Degradation Protocols
For laboratories equipped to perform chemical degradation of hazardous waste, the following protocols outline methods to convert this compound into less harmful substances. These protocols are adapted from established procedures for the oxidation of alcohols and alkenes.[3][4][5][6][7][8][9] It is essential to perform these procedures on a small scale initially to assess the reaction vigor.
4.1. Oxidation with Potassium Permanganate (B83412)
This method utilizes the strong oxidizing properties of potassium permanganate to cleave the double bond and oxidize the alcohol, potentially breaking the ring structure to form dicarboxylic acids.[4][5][10]
Experimental Protocol:
-
In a chemical fume hood, prepare a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer and an addition funnel. The vessel should be placed in an ice bath to control the reaction temperature.
-
For every 1 gram of this compound waste, dissolve it in 20 mL of a 1 M sodium hydroxide (B78521) solution in the reaction vessel.
-
Slowly add a 5% aqueous solution of potassium permanganate from the addition funnel to the stirred reaction mixture. The purple color of the permanganate will disappear as it reacts. Continue addition until a faint, persistent pink or purple color remains.
-
A brown precipitate of manganese dioxide (MnO₂) will form during the reaction.
-
Allow the mixture to stir at room temperature for 2 hours to ensure the reaction is complete.
-
Quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears completely.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
The resulting solution will contain the oxidized products, which are generally less toxic and more biodegradable. This solution should be neutralized before disposal down the sanitary sewer, in accordance with local regulations.
4.2. Oxidation with Acidified Sodium Dichromate
This is a classic method for oxidizing secondary alcohols to ketones.[6][7][8] Caution must be exercised as chromium compounds are toxic and carcinogenic.
Experimental Protocol:
-
In a chemical fume hood, prepare a solution of the oxidizing agent by dissolving 2.5 g of sodium dichromate dihydrate in 5 mL of water, and then carefully adding 2 mL of concentrated sulfuric acid.
-
In a separate reaction vessel equipped with a magnetic stirrer and an addition funnel, and cooled in an ice bath, dissolve 1 gram of this compound waste in 20 mL of acetone.
-
Slowly add the acidified dichromate solution to the stirred solution of the alcohol. The color of the solution will change from orange to green as the chromium(VI) is reduced to chromium(III).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
The reaction mixture should be neutralized with sodium carbonate.
-
The resulting chromium salts must be disposed of as hazardous heavy metal waste according to institutional and local regulations.
4.3. Degradation using Fenton's Reagent
Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a powerful advanced oxidation process (AOP) that generates highly reactive hydroxyl radicals capable of mineralizing organic pollutants.[1][11][12][13][14]
Experimental Protocol:
-
In a chemical fume hood, dissolve 1 gram of this compound waste in 50 mL of water in a beaker.
-
Adjust the pH of the solution to approximately 3-4 using dilute sulfuric acid.
-
Add 0.5 g of iron(II) sulfate (B86663) heptahydrate and stir until dissolved.
-
Slowly and carefully add 10 mL of 30% hydrogen peroxide to the solution. The reaction can be exothermic, so addition should be slow and the solution may need to be cooled in an ice bath.
-
Stir the reaction mixture at room temperature for at least 2 hours. The degradation efficiency can be monitored by techniques such as GC-MS or HPLC.
-
After the reaction is complete, raise the pH to above 7 with sodium hydroxide to precipitate the iron as iron(III) hydroxide.
-
Filter the mixture to remove the iron hydroxide precipitate. The precipitate should be disposed of as solid hazardous waste.
-
The remaining aqueous solution can be discharged to the sanitary sewer if it meets local regulations for chemical oxygen demand (COD) and other parameters.
Data Presentation
The following tables summarize quantitative data for the degradation of related organic compounds using the described methods. This data can be used as a reference for the expected efficiency of the disposal protocols for this compound.
Table 1: Efficiency of Fenton's Reagent in Degrading Organic Pollutants
| Pollutant Type | Initial Concentration | [H₂O₂]/[Fe²⁺] Molar Ratio | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Organic Compounds (in produced water) | - | 10 | 120 | 90-91.6 (COD removal) | [1] |
| Polycyclic Aromatic Hydrocarbons | - | Varies | 60 | 84.7 - 99.9 | [12] |
Table 2: Oxidation of Alcohols with Dichromate and Permanganate
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Secondary Alcohols | Acidified Dichromate | Ketone | Typically high | [6][8] |
| Primary Alcohols | Acidified Dichromate | Aldehyde or Carboxylic Acid | Varies with conditions | [6][8] |
| Cyclohexene (B86901) | Acidic KMnO₄ | Adipic Acid | - | [4][5] |
| Cyclohexanol | Alkaline KMnO₄ | Cyclohexanone | - | [15] |
Visualizations
Diagram 1: Proposed Waste Disposal Workflow for this compound
Caption: Workflow for the proper management and disposal of this compound waste.
Diagram 2: Postulated Toxicity Pathway of this compound
Caption: Postulated metabolic pathway leading to the toxicity of this compound.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. quora.com [quora.com]
- 5. Oxidation of cyclohexene in presence of acidic potassium class 11 chemistry CBSE [vedantu.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. embibe.com [embibe.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. The synergistic effect of adsorption and Fenton oxidation for organic pollutants in water remediation: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03050H [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. my.eng.utah.edu [my.eng.utah.edu]
- 15. Permanganate Oxidation of Cyclohexane, Cyclohexene, and Cyclohexanol [chemedx.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions for Tertiary Allylic Alcohols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the yield of tertiary allylic alcohols from Grignard reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard synthesis of tertiary allylic alcohols, particularly when using α,β-unsaturated ketones (enones) as substrates.
| Problem | Possible Cause(s) | Recommended Solutions & Optimization Strategies |
| Low or No Product Yield | 1. Inactive Grignard Reagent: Quenched by moisture, oxygen, or acidic protons from glassware or starting materials.[1] 2. Poor Quality Magnesium: Surface oxidation prevents reaction. 3. Inefficient Initiation: Reaction fails to start. | 1. Ensure Anhydrous & Inert Conditions: Rigorously dry all glassware (flame-drying under vacuum is recommended) and conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon).[1] Use anhydrous solvents, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether).[1] 2. Activate Magnesium: Use fresh, shiny magnesium turnings. If the surface appears dull, activate it by crushing the turnings, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[1] 3. Promote Initiation: Add a small amount of the halide solution to the magnesium. If the reaction doesn't start (indicated by bubbling or cloudiness), gently warm the flask.[1] |
| Significant Amount of Saturated Ketone (1,4-Addition Product) | 1. Reaction Conditions Favoring Conjugate Addition: While Grignard reagents typically favor 1,2-addition to enones, steric hindrance or specific substrate-reagent combinations can increase the proportion of 1,4-addition.[2][3] 2. Copper Contamination: Traces of copper salts can catalyze 1,4-addition.[2][4] | 1. Optimize Reaction Temperature: Perform the addition of the enone to the Grignard reagent at low temperatures (e.g., 0 °C or -78 °C) to favor the kinetically controlled 1,2-addition product.[5] 2. Avoid Copper: Ensure all glassware is free from copper residues. Do not use copper-containing catalysts if the tertiary allylic alcohol is the desired product. |
| Recovery of Starting Ketone | 1. Enolization: The Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, especially with sterically hindered ketones.[1][6] The resulting enolate does not react further and the starting ketone is regenerated upon workup.[1][6] | 1. Use Less Hindered Reagents: If possible, use a less sterically hindered Grignard reagent. 2. Lower Reaction Temperature: This can favor the nucleophilic addition over enolization.[1] 3. Consider Organolithium Reagents: In some cases, organolithium reagents may show a lower tendency for enolization.[1] |
| Presence of a Secondary Alcohol | 1. Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state. This is more common with bulky reagents and hindered ketones.[1][6] | 1. Choose Appropriate Grignard Reagent: If the synthetic route allows, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or neopentylmagnesium bromide).[1] 2. Lower Reaction Temperature: This can help minimize the reduction pathway.[1] |
| High-Boiling, Non-Polar Impurity | 1. Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl/vinyl halide.[1] | 1. Slow Addition of Halide: Add the halide dropwise to the magnesium suspension to maintain a low concentration of the halide.[1] 2. Use Excess Magnesium: This ensures the halide preferentially reacts with the magnesium surface.[1] |
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to form the reagent won't start. What should I do?
A1: First, ensure all your glassware is completely dry and you are using an anhydrous ether solvent (THF or diethyl ether).[1] The magnesium turnings should be fresh and shiny. To initiate the reaction, you can add a single crystal of iodine, which will produce a violet vapor upon gentle heating, indicating activation of the magnesium surface.[1] Alternatively, a few drops of 1,2-dibromoethane can be used. Adding a small amount of your halide and gently warming the flask can also help to start the reaction.[1]
Q2: I am getting a mixture of the desired tertiary allylic alcohol (1,2-addition) and a saturated ketone (1,4-addition). How can I improve the selectivity for the allylic alcohol?
A2: Grignard reagents generally favor 1,2-addition on α,β-unsaturated ketones.[3][7] To maximize the yield of the tertiary allylic alcohol, it is crucial to control the reaction conditions. Lowering the temperature of the reaction during the addition of the ketone often increases the selectivity for the 1,2-adduct.[5] Conversely, the presence of copper(I) salts is known to promote 1,4-addition, so ensure your reaction is free from copper contamination.[2][4]
Q3: After quenching the reaction, I have a thick white precipitate that makes extraction difficult. What is it and how can I deal with it?
A3: The white precipitate is likely magnesium salts (magnesium hydroxide (B78521) and magnesium halides) formed during the workup. To dissolve these salts, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is typically used for quenching the reaction.[1] This weakly acidic solution protonates the alkoxide to form the alcohol while dissolving the magnesium salts. If the precipitate is particularly stubborn, gentle warming or the addition of a dilute acid (like HCl) can be used, but care must be taken as strongly acidic conditions can cause dehydration of the tertiary alcohol.
Q4: Can I use any solvent for a Grignard reaction?
A4: No, the choice of solvent is critical. You must use an aprotic, ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[1] These solvents are essential because they are aprotic (they do not have acidic protons that would destroy the Grignard reagent) and they solvate and stabilize the Grignard reagent through coordination of the ether oxygen atoms to the magnesium.[8]
Q5: How much Grignard reagent should I use?
A5: It is advisable to use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) relative to the ketone to ensure complete consumption of the starting material. However, a large excess can sometimes lead to more side products. If you are preparing the Grignard reagent in situ, it is good practice to titrate a small aliquot to determine its exact concentration before adding the ketone.
Data Presentation
The ratio of 1,2-addition (forming the desired tertiary allylic alcohol) to 1,4-addition (forming a saturated ketone) is highly dependent on the specific Grignard reagent, the structure of the α,β-unsaturated ketone, and the reaction conditions. Below is a summary of reported yields for specific reactions.
| Grignard Reagent | α,β-Unsaturated Carbonyl | Temperature | Solvent | 1,2-Addition Yield | 1,4-Addition Yield |
| Methylmagnesium bromide | Cyclohexenone | Not specified | Not specified | 95%[7] | Not reported |
| Ethylmagnesium bromide | Crotonaldehyde | Not specified | Diethyl ether | 37%[2] | 57%[2] |
| Methylmagnesium bromide | 2-O-propargyl enone | 0 °C | DCM | 82% (of rearranged product) | Not observed |
Note: Comprehensive, directly comparable quantitative data across a wide range of substrates and reagents in a single source is scarce in the literature. The selectivity is highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Tertiary Allylic Alcohol
This protocol is a general guideline and may require optimization for specific substrates. The example provided is for the reaction of vinylmagnesium bromide with an enone.[5]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Vinyl bromide
-
α,β-unsaturated ketone (e.g., 6-methylhept-5-en-2-one)[5]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Part A: Formation of the Grignard Reagent (Vinylmagnesium Bromide) [5]
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a single crystal of iodine.
-
Gently heat the flask under a stream of nitrogen until violet iodine vapors are observed, then allow it to cool to room temperature.
-
Add enough anhydrous THF to just cover the magnesium turnings.
-
Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.
-
Add a small amount of the vinyl bromide solution to the magnesium suspension to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and cloudiness), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grey solution is your Grignard reagent.
Part B: Reaction with the α,β-Unsaturated Ketone [5]
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the α,β-unsaturated ketone in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent from Part A to the stirred ketone solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Part C: Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary allylic alcohol.
-
Purify the product by flash column chromatography or distillation as appropriate.
Visualizations
Caption: Experimental workflow for the synthesis of tertiary allylic alcohols via Grignard reaction.
Caption: Troubleshooting logic for optimizing Grignard reaction yields of tertiary allylic alcohols.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
suppressing alkene isomerization during 1-methylcyclohex-2-en-1-ol dehydration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective dehydration of 1-methylcyclohex-2-en-1-ol. The primary goal is to achieve the desired product, 1-methylcyclohexa-1,3-diene, while suppressing the formation of isomeric byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydration of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure reagents are fresh and anhydrous, particularly for moisture-sensitive reagents like Martin sulfurane and Burgess reagent. |
| Substrate evaporation. | - Use a reflux condenser to prevent the loss of volatile starting material and products. | |
| Formation of Multiple Isomers | Use of strong protic acids (e.g., H₂SO₄, H₃PO₄). | - These acids promote carbocation formation, which can undergo rearrangements leading to a mixture of products.[1][2]- Switch to milder, more selective reagents that favor a specific elimination mechanism (e.g., E2 or syn-elimination). |
| High reaction temperatures. | - High temperatures can provide enough energy to overcome the activation barrier for isomerization to more stable alkenes.- Employ methods that allow for lower reaction temperatures, such as using Martin sulfurane or the Burgess reagent.[3] | |
| Presence of Unexpected Byproducts | Oxidation of the alcohol. | - This can occur with some reagents like Martin sulfurane if not handled correctly.[3]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Ether formation. | - A possible side reaction, especially with primary alcohols, but less common with tertiary alcohols.[3] | |
| Reaction Fails to Proceed | Inactive reagents. | - Martin sulfurane and Burgess reagent are moisture-sensitive.[4][5] Store them in a desiccator and handle them under anhydrous conditions.- Prepare fresh solutions of reagents when possible. |
| Insufficient activation of the hydroxyl group. | - For methods like POCl₃/pyridine (B92270), ensure pyridine is in excess to act as both a base and a solvent.[6] |
Frequently Asked Questions (FAQs)
Q1: Why does the acid-catalyzed dehydration of this compound produce multiple isomers?
A1: Strong acids, such as sulfuric acid or phosphoric acid, protonate the hydroxyl group, which then leaves as a water molecule to form a carbocation intermediate.[1][2] This carbocation is prone to rearrangements and can lead to the formation of several isomeric dienes, including the more thermodynamically stable conjugated dienes. The reaction often follows Zaitsev's rule, favoring the most substituted alkene, but the lack of regioselectivity is a significant drawback.[7]
Q2: What is the desired product of a selective dehydration of this compound?
A2: The desired product is typically the conjugated diene, 1-methylcyclohexa-1,3-diene, as it is a valuable synthon in organic synthesis, particularly in Diels-Alder reactions.
Q3: How can I suppress the formation of these isomers?
A3: To suppress isomerization, you should use methods that avoid the formation of a freely rearranging carbocation. Reagents that promote a concerted E2 elimination or a syn-elimination pathway are preferable. These include:
-
Phosphorus oxychloride (POCl₃) in pyridine: This combination converts the hydroxyl into a good leaving group and the bulky pyridine base favors an E2 elimination.[6][8]
-
Martin Sulfurane: This reagent is effective for the dehydration of tertiary alcohols and typically proceeds through an anti-periplanar transition state.[3][4]
-
Burgess Reagent: This reagent facilitates syn-elimination through an intramolecular mechanism, offering high selectivity.[5][9]
-
tBuOK/potassium 2,2-difluoroacetate: This is a modern method for the highly regio- and stereoselective 1,4-syn-dehydration of allylic alcohols.[10][11]
Q4: What are the main advantages of using Martin sulfurane or the Burgess reagent over traditional acid catalysis?
A4: Both Martin sulfurane and the Burgess reagent are known for being mild and selective dehydrating agents.[3][5] They operate under neutral or basic conditions, which minimizes the risk of acid-catalyzed rearrangements and protects sensitive functional groups within the molecule. This leads to a cleaner reaction with a higher yield of the desired isomer.
Q5: Are there any specific safety precautions I should take when using these specialized reagents?
A5: Yes. Martin sulfurane and the Burgess reagent are moisture-sensitive and should be handled under an inert, anhydrous atmosphere.[4][5] Phosphorus oxychloride is corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Data Presentation: Comparison of Dehydration Methods
The following table summarizes the expected outcomes for the dehydration of this compound using different methods.
| Method | Mechanism | Selectivity | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ or H₃PO₄ | E1 | Low (mixture of isomers) | High temperature (100-180 °C)[12] | Inexpensive reagents. | Poor selectivity, harsh conditions, potential for charring. |
| POCl₃ in Pyridine | E2 | High | 0 °C to reflux[8] | Avoids carbocation rearrangements, milder than strong acids.[6] | Pyridine has an unpleasant odor and can be difficult to remove. |
| Martin Sulfurane | E2-like (anti-elimination) | High | Room temperature[4] | Very mild conditions, high selectivity.[3] | Reagent is expensive and moisture-sensitive. |
| Burgess Reagent | syn-elimination | High | Reflux in benzene (B151609) or THF[5] | Mild, neutral conditions, high selectivity for syn-elimination.[9] | Reagent is expensive and moisture-sensitive. |
| tBuOK/potassium 2,2-difluoroacetate | 1,4-syn-elimination | Very High | THF, 70 °C[10][11] | Excellent regio- and stereoselectivity for allylic alcohols.[10] | Newer method, reagents may be less common. |
Experimental Protocols
Protocol 1: Dehydration using POCl₃ in Pyridine (E2 Elimination)
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction by TLC or GC.
-
Cool the mixture to room temperature and pour it carefully over crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Dehydration using Burgess Reagent (syn-Elimination)
-
Dissolve this compound (1.0 eq) in anhydrous benzene or THF (10-20 volumes) under a nitrogen atmosphere.
-
Add the Burgess reagent (1.2-1.5 eq) in one portion to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by column chromatography on silica (B1680970) gel to isolate the 1-methylcyclohexa-1,3-diene.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ukessays.com [ukessays.com]
- 4. Martin sulfurane - Enamine [enamine.net]
- 5. Burgess reagent - Wikipedia [en.wikipedia.org]
- 6. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. synarchive.com [synarchive.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4- syn-Elimination with H2 Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and GC-MS Analysis of 1-Methylcyclohex-2-en-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclohex-2-en-1-ol and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GC-MS analysis shows multiple peaks besides the desired this compound. What are the likely byproducts?
A1: In the Grignard synthesis of this compound from 2-cyclohexen-1-one (B156087) and a methyl Grignard reagent, several byproducts can form. The most common include:
-
Unreacted Starting Material: 2-Cyclohexen-1-one.
-
1,4-Addition Product: 3-Methylcyclohexanone (B152366), arising from conjugate addition of the Grignard reagent.
-
Dehydration Products: 1-Methylcyclohexene and methylenecyclohexane, formed from the elimination of water from the tertiary alcohol product, often during acidic workup or GC analysis.
-
Solvent Impurities and Grignard Reagent Byproducts: Impurities from solvents or side reactions of the Grignard reagent itself.
Q2: How can I identify the main product and key byproducts using GC-MS?
A2: Identification is based on the retention time and the mass spectrum of each peak. Below is a summary of expected fragmentation patterns for the target compound and its common byproducts.
| Compound Name | Molecular Weight ( g/mol ) | Key m/z Fragments and Interpretation |
| This compound (Product) | 112.17 | The molecular ion peak (M⁺) at m/z 112 may be weak or absent for this tertiary alcohol.[1][2] Expect a prominent peak at m/z 97 ([M-CH₃]⁺) due to the loss of the methyl group, and a peak at m/z 94 ([M-H₂O]⁺) from the loss of water.[1][3] |
| 2-Cyclohexen-1-one (Starting Material) | 96.13 | The molecular ion peak at m/z 96 will be prominent. Characteristic fragments include m/z 68 (retro-Diels-Alder fragmentation) and m/z 67. |
| 3-Methylcyclohexanone (1,4-Addition Byproduct) | 112.17 | A clear molecular ion peak at m/z 112 is expected.[4][5][6] Key fragments will include m/z 97 ([M-CH₃]⁺), m/z 84, and m/z 55 (from cleavage of the cyclohexanone (B45756) ring).[4][6] |
| 1-Methylcyclohexene (Dehydration Byproduct) | 96.17 | The molecular ion peak at m/z 96 will be strong. A characteristic fragment is observed at m/z 81 ([M-CH₃]⁺), which is often the base peak. |
| Methylenecyclohexane (Dehydration Byproduct) | 96.17 | The molecular ion peak is at m/z 96. The mass spectrum is characterized by a base peak at m/z 81 and significant fragments at m/z 67 and 54. |
Q3: I am observing a high percentage of the 1,4-addition byproduct (3-methylcyclohexanone). How can I favor the desired 1,2-addition?
A3: Grignard reagents generally favor 1,2-addition to α,β-unsaturated ketones.[7][8] However, certain conditions can promote 1,4-addition. To enhance 1,2-addition:
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to increase selectivity for the kinetically favored 1,2-addition product.
-
Avoid Copper Salts: Copper salts are known to catalyze 1,4-addition (conjugate addition). Ensure your glassware and reagents are free from copper contamination.
-
Choice of Grignard Reagent: While you are using a methyl Grignard, be aware that bulkier Grignard reagents can sometimes increase the proportion of 1,4-addition.
Q4: My product appears to be degrading in the GC, showing significant peaks for dehydration byproducts. How can I mitigate this?
A4: Tertiary allylic alcohols can be thermally labile and prone to dehydration in the hot GC inlet. To address this:
-
Lower Inlet Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of your analyte.
-
Use a More Inert Liner: Employ a deactivated inlet liner to minimize active sites that can catalyze dehydration.
-
Derivatization: For quantitative analysis, consider derivatizing the alcohol to a more stable silyl (B83357) ether (e.g., using BSTFA) before GC-MS analysis. This will prevent on-column degradation and also improve peak shape.
Q5: What are the best practices for preparing a sample of the Grignard reaction mixture for GC-MS analysis?
A5: It is crucial to properly quench the reaction and prepare the sample to avoid damaging the GC-MS instrument.
-
Quench the Reaction: After the reaction is complete, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide. Avoid using strong acids for the initial quench if you suspect the product is sensitive to acid-catalyzed dehydration.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying: Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Dilution: Before injection, dilute a small aliquot of the dried organic phase with additional solvent to a concentration suitable for GC-MS analysis (typically in the low ppm range). This prevents overloading the column.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from standard procedures for Grignard reactions with α,β-unsaturated ketones.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methyl iodide or methyl bromide
-
2-Cyclohexen-1-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a solution of methyl iodide or bromide in anhydrous diethyl ether dropwise from the dropping funnel. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction. Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with 2-Cyclohexen-1-one: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-cyclohexen-1-one in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable for this analysis.
GC Conditions (starting point, may require optimization):
-
Inlet Temperature: 250 °C (can be lowered to 200-220 °C to minimize dehydration)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 250 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: Standard scan speed for the instrument.
Data Presentation
Table 1: Typical Reaction Outcomes for the Synthesis of this compound
| Product / Byproduct | Typical Yield (%) | Notes |
| This compound (1,2-Addition) | 70-95% | The major product under standard Grignard conditions.[7] |
| 3-Methylcyclohexanone (1,4-Addition) | <10% | Can be minimized by using low temperatures and avoiding copper catalysts. |
| Dehydration Products | Variable | Dependent on workup conditions and GC parameters. |
| Unreacted 2-Cyclohexen-1-one | Variable | Depends on the stoichiometry and reaction time. |
Visualizations
References
- 1. whitman.edu [whitman.edu]
- 2. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 3. GCMS Section 6.10 [people.whitman.edu]
- 4. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanone, 3-methyl-, (R)- [webbook.nist.gov]
- 6. Cyclohexanone, 3-methyl- [webbook.nist.gov]
- 7. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
developing a robust purification strategy for 1-methylcyclohex-2-en-1-ol
Technical Support Center: Purification of 1-Methylcyclohex-2-en-1-ol
This guide provides researchers, scientists, and drug development professionals with a robust strategy for the purification of this compound. It includes troubleshooting advice, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As a tertiary allylic alcohol, this compound is susceptible to several degradation pathways. The main concerns are acid-catalyzed rearrangement or dehydration, oxidation, and peroxide formation, particularly during storage or upon exposure to air and heat.[1] The allylic hydroxyl group is highly reactive, making the compound sensitive to its handling and storage environment.[1]
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities depend on the synthetic route. If synthesized from 2-cyclohexen-1-one (B156087) and an organometallic reagent (e.g., methyllithium), impurities may include unreacted 2-cyclohexen-1-one, byproducts from 1,4-addition, and solvents from the reaction or workup.[2] If dehydration occurs during workup or purification, 1-methylcyclohexene isomers could also be present.
Q3: What are the recommended storage conditions for purified this compound?
A3: To ensure stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-protected container (e.g., an amber vial).[1] For short-term storage, refrigeration is recommended. For long-term stability, freezing the compound is preferable.[1]
Q4: Which purification technique is most effective for this compound?
A4: The choice of technique depends on the nature of the impurities.
-
Flash Column Chromatography is highly effective for removing non-volatile or more polar impurities, such as the starting ketone.[2]
-
Vacuum Distillation is suitable for separating the product from non-volatile impurities or those with significantly different boiling points. Given the boiling point of 24-26 °C at 1.2 Torr, distillation must be performed under reduced pressure to prevent thermal decomposition.[3]
Q5: My purified this compound sample has developed a yellow tint. What does this indicate?
A5: A yellow tint is a common sign of degradation, likely due to oxidation or polymerization upon exposure to air or light.[1] It is advisable to re-analyze the purity of the sample (e.g., by GC or NMR) before use. If significant degradation has occurred, repurification may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield after purification | 1. Incomplete extraction from the aqueous phase during workup. 2. Product loss on the chromatography column (irreversible adsorption). 3. Thermal decomposition during distillation. 4. Product is volatile and evaporated with the solvent. | 1. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions with an appropriate organic solvent. 2. Deactivate the silica (B1680970) gel with a small amount of triethylamine (B128534) in the eluent (e.g., 0.5-1%) to prevent streaking and loss of the alcohol. 3. Use vacuum distillation at the lowest possible pressure and temperature. Ensure the heating mantle temperature is not excessively high.[3] 4. Use a rotary evaporator with care; do not apply excessive vacuum or heat. |
| Impure fractions from column chromatography | 1. Poor separation between the product and impurities (co-elution). 2. Column overloading. 3. Improperly packed column (channeling). | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A less polar eluent system will increase retention times and may improve separation. Gradient elution can also be effective.[4] 2. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). 3. Ensure the column is packed uniformly without air bubbles. Add the sample as a concentrated band.[5] |
| Product decomposes in the distillation flask | 1. Distillation performed at atmospheric pressure. 2. Presence of acidic or basic impurities catalyzing decomposition. 3. Prolonged heating. | 1. Always use vacuum distillation for this compound.[3] 2. Neutralize the crude product with a mild bicarbonate wash during the workup before attempting distillation. 3. Heat the distillation flask gently and do not distill to dryness.[6] |
| Purity does not improve after distillation | The main impurity has a boiling point very close to the product. | In this case, distillation is not an effective method. Use an alternative technique like flash column chromatography, which separates based on polarity rather than boiling point. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₇H₁₂O | 112.17[2][7] | 24-26 @ 1.2 Torr[3] | Susceptible to acid-catalyzed dehydration. |
| 2-Cyclohexen-1-one | C₆H₈O | 96.13[5] | 61 @ 10 Torr | Common starting material for synthesis. |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17[8] | 110-111 @ 760 Torr[8] | Potential dehydration byproduct. |
Table 2: Comparison of Recommended Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For Removing |
| Flash Column Chromatography | Separation by polarity | High resolution, applicable to a wide range of impurities, performed at room temperature.[4] | Requires solvents, can be time-consuming for large scales, potential for product loss on the column. | Polar impurities (e.g., starting ketone) and non-volatile materials. |
| Vacuum Distillation | Separation by boiling point | Fast for large quantities, effective for non-volatile impurities, low solvent usage.[6] | Risk of thermal decomposition, not effective for impurities with similar boiling points. | Non-volatile impurities or those with a significantly different boiling point. |
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is for quenching the synthesis reaction and performing an initial extraction.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted organometallic reagents.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Filter off the drying agent and concentrate the solvent using a rotary evaporator under reduced pressure and minimal heat to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column and allow it to pack, ensuring no air bubbles are trapped.[5] Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle positive pressure.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a short path distillation head for efficiency. Ensure all glass joints are properly sealed. Add a stir bar or boiling chips to the distilling flask for smooth boiling.[6]
-
Procedure:
-
Transfer the crude oil to the distillation flask, filling it to no more than two-thirds of its capacity.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Begin stirring and slowly apply vacuum.
-
Once the desired pressure is reached (e.g., ~1.2 Torr), gently heat the flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction distilling at a constant temperature (approx. 24-26 °C at 1.2 Torr).[3]
-
-
Completion: Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially explosive residues.[6] Release the vacuum carefully and allow the apparatus to cool before collecting the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision flowchart for selecting the appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Methyl-2-cyclohexen-1-ol synthesis - chemicalbook [chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Methyl-2-cyclohexen-1-ol | C7H12O | CID 32069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
improving selectivity in the oxidation of 1-methylcyclohex-2-en-1-ol
Technical Support Center: Oxidation of 1-Methylcyclohex-2-en-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on to its corresponding α,β-unsaturated ketone, 3-methylcyclohex-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in oxidizing this compound?
The primary challenge is to selectively oxidize the secondary allylic alcohol to a ketone without affecting the carbon-carbon double bond or causing over-oxidation. Strong oxidizing agents can lead to cleavage of the double bond or other unwanted side reactions. The goal is to achieve high chemoselectivity for the alcohol functional group.
Q2: Which oxidizing agents are most suitable for the selective oxidation of allylic alcohols like this compound?
Mild and selective oxidizing agents are preferred. The most commonly recommended reagents for this transformation are:
-
Manganese Dioxide (MnO₂): This is a classic and highly effective reagent for the selective oxidation of allylic and benzylic alcohols.[1][2] It operates under neutral conditions, but often requires a large excess of the reagent.[2]
-
Pyridinium (B92312) Chlorochromate (PCC): PCC is a mild oxidant that efficiently converts primary and secondary alcohols to aldehydes and ketones, respectively, with minimal risk of over-oxidation.[3][4][5]
-
Palladium-based Catalysts: Systems like catalytic Palladium(II) acetate (B1210297) (Pd(OAc)₂) with an oxidant like O₂ can be highly selective for allylic alcohols over non-allylic ones.[6]
-
TEMPO-based Systems: 2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO) used in catalytic amounts with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) provides a highly chemoselective method for oxidizing alcohols.[7]
Q3: How can I prevent over-oxidation to a carboxylic acid?
Over-oxidation is generally not a major concern when oxidizing a secondary alcohol to a ketone. However, using harsh oxidants (e.g., KMnO₄, Jones reagent) can lead to cleavage of the ring or other degradations. Sticking to mild, selective reagents like MnO₂ or PCC is the most effective strategy to prevent unwanted side reactions.[4][8] PCC, in particular, is known for stopping the oxidation of primary alcohols at the aldehyde stage and is very effective for secondary alcohols.[4][5]
Q4: My substrate contains acid-sensitive functional groups. What precautions should I take?
PCC is mildly acidic and can cause issues with acid-labile protecting groups.[8][9] To mitigate this, the reaction can be buffered by adding a solid base like sodium acetate.[9] Alternatively, Manganese Dioxide (MnO₂) is an excellent choice as it is used under neutral conditions.[10]
Q5: What are common byproducts and how can they be minimized?
Common byproducts can include starting material (from incomplete reaction), and potentially products from isomerization of the double bond or other rearrangements, depending on the conditions. To minimize byproducts:
-
Ensure Reagent Quality: Use freshly prepared or activated MnO₂ for best results.[2]
-
Control Temperature: Run the reaction at the recommended temperature (often room temperature for MnO₂ or PCC) to avoid side reactions.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and prevent the reaction from running too long, which could lead to product degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive oxidizing agent (especially MnO₂).2. Insufficient amount of oxidant.3. Low reaction temperature. | 1. Use freshly activated MnO₂. The method of preparation and activation strongly influences its oxidizing power.[10]2. MnO₂ oxidations often require a large stoichiometric excess (10-fold or more).[1] Increase the equivalents of the reagent.3. While many reactions run at room temperature, gentle heating may be required. Monitor via TLC. |
| Formation of Multiple Products (Low Selectivity) | 1. Oxidizing agent is too harsh.2. Reaction conditions (e.g., pH, temperature) are not optimal.3. Isomerization of the double bond. | 1. Switch to a milder, more selective reagent like activated MnO₂ or a TEMPO-based system.[2][7]2. If using PCC with an acid-sensitive substrate, add a buffer like sodium acetate.[9]3. Use neutral conditions (e.g., MnO₂) and moderate temperatures to minimize isomerization. |
| Difficult Product Isolation / Tarry Residue | 1. Formation of chromium byproducts (when using PCC).2. Incomplete filtration of MnO₂. | 1. When using PCC, add an adsorbent like Celite, powdered molecular sieves, or silica (B1680970) gel to the reaction mixture. The chromium salts will deposit on the solid, which can then be easily removed by filtration.[4][9]2. Ensure complete removal of fine MnO₂ particles by filtering through a pad of Celite. |
Data Presentation: Comparison of Oxidizing Agents
The following table summarizes typical conditions and outcomes for the selective oxidation of allylic alcohols.
| Oxidizing Agent/System | Typical Co-reagents/Solvent | Temperature | Typical Yields | Key Advantages & Disadvantages |
| **Manganese Dioxide (MnO₂) ** | Dichloromethane (B109758), Hexane, Chloroform[2] | Room Temp. | Good to Excellent | Advantages: High selectivity for allylic/benzylic alcohols, neutral conditions.[2]Disadvantages: Requires large excess of reagent, activity depends on preparation method.[1] |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM)[9] | Room Temp. | High (e.g., ~80-95%) | Advantages: Mild, reliable, high yields, minimal over-oxidation.[3][5]Disadvantages: Mildly acidic, chromium waste is toxic.[8][9] |
| Pd(OAc)₂ / O₂ | Et₃N, THF-Toluene[6] | 45 °C | Good (e.g., ~77% for cinnamyl alcohol)[6] | Advantages: Catalytic in metal, uses O₂ as terminal oxidant ("green").[6]Disadvantages: May require elevated temperature, potential for catalyst poisoning.[6] |
| TEMPO / NaOCl | NaHCO₃, KBr, DCM/Water | 0 °C to Room Temp. | Excellent | Advantages: Highly chemoselective, environmentally benign, catalytic.[7]Disadvantages: Requires careful control of pH and co-oxidant addition. |
Experimental Protocols
**Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂) **
This protocol is adapted from general procedures for the selective oxidation of allylic alcohols.[2]
-
Reagent Activation: Commercially available "activated" MnO₂ should be used. If preparing, heat precipitated MnO₂ at 100–200 °C for several hours before use.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: Add activated manganese dioxide (10.0 eq by weight) to the solution in one portion.
-
Reaction: Vigorously stir the resulting black suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, staining with potassium permanganate (B83412) to visualize the alcohol starting material. The reaction may take several hours to 24 hours.
-
Workup: Once the starting material is consumed, dilute the mixture with additional DCM.
-
Filtration: Filter the suspension through a pad of Celite® to remove the MnO₂ and its reduced forms. Wash the filter cake thoroughly with DCM.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is based on standard procedures for PCC oxidations.[4][9]
-
Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add pyridinium chlorochromate (1.5 eq) and an equal weight of Celite® or powdered molecular sieves. Suspend this in anhydrous dichloromethane (DCM).
-
Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the stirred PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature. The mixture will turn into a dark, tarry brown.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 10 minutes.
-
Filtration: Pass the mixture through a short plug of silica gel or Florisil®, eluting with additional diethyl ether. This will filter out the solid chromium byproducts adsorbed onto the Celite.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by flash chromatography if needed.
Visualizations
General Experimental Workflow
Caption: General workflow for the oxidation of this compound.
Decision Logic for Oxidant Selection
Caption: Decision tree for selecting an appropriate oxidizing agent.
Factors Influencing Reaction Selectivity
References
- 1. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 3. sltchemicals.com [sltchemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PCC OXIDATION.pptx [slideshare.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. TEMPO [organic-chemistry.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 10. nanotrun.com [nanotrun.com]
addressing incomplete conversion in the synthesis of 1-methylcyclohex-2-en-1-ol
This guide provides troubleshooting advice and detailed protocols for the synthesis of 1-methylcyclohex-2-en-1-ol, a key intermediate for researchers in synthetic and medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction resulted in a low yield of this compound and a significant amount of unreacted 2-cyclohexen-1-one (B156087). What went wrong?
A1: Incomplete conversion in a Grignard reaction is a common issue that can often be traced back to a few key factors:
-
Poor Quality Grignard Reagent: The methylmagnesium halide (MeMgX) may have degraded due to exposure to moisture or air. It is crucial to use freshly prepared or properly stored Grignard reagents. The quality of the magnesium turnings is also critical; they should be shiny and not dull or oxidized.
-
Inadequate Anhydrous Conditions: Grignard reagents are potent bases and will react with even trace amounts of water.[1][2][3] This includes moisture in the glassware, solvents, starting material, and atmosphere. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried.
-
Enolization of the Ketone: The Grignard reagent can act as a base, deprotonating the α-carbon of 2-cyclohexen-1-one to form an enolate.[4][5] This regenerates the starting ketone upon aqueous workup. To minimize this side reaction, maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the ketone to the Grignard reagent. Using a slight excess of the Grignard reagent can also help.
-
Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will naturally lead to incomplete conversion of the starting ketone. It is advisable to use a modest excess (e.g., 1.2 equivalents) of the Grignard reagent.
Q2: My reaction produced a significant amount of a non-polar byproduct. What could it be?
A2: A common non-polar byproduct is the result of a Wurtz coupling reaction, where the Grignard reagent reacts with any unreacted methyl halide present in the Grignard solution to form ethane.[4] While this is a gas and would likely not be isolated, other coupling products could form. Careful preparation of the Grignard reagent to ensure full conversion of the methyl halide is key.
Q3: I performed an allylic oxidation of 1-methylcyclohexene and obtained a mixture of products with low conversion of the starting material. How can I improve this?
A3: Allylic oxidation can be less straightforward than the Grignard route and is sensitive to reaction conditions. Here are some potential issues:
-
Choice of Oxidant and Catalyst: The combination of oxidant and catalyst greatly influences the reaction's success. Selenium dioxide (SeO₂) is a classic reagent for this transformation, often used with a co-oxidant like tert-butyl hydroperoxide (TBHP) to allow for catalytic use of the toxic selenium reagent.[2][6] Other systems, such as those based on copper, molybdenum, or palladium, can also be employed, but each will require specific optimization.
-
Reaction Temperature: The temperature must be carefully controlled. Too low, and the reaction may be sluggish, leading to incomplete conversion. Too high, and over-oxidation to 2-methylcyclohex-2-en-1-one or other byproducts can occur.
-
Regioselectivity: 1-methylcyclohexene has two different allylic positions that can be oxidized. The regioselectivity can be influenced by the catalyst system and reaction conditions. For instance, selenium dioxide oxidations are known to be highly regiospecific.[6]
-
Workup Procedure: For selenium-based oxidations, proper removal of selenium byproducts is crucial for isolating a clean product. This typically involves filtration of elemental selenium that precipitates during the workup.[2]
Q4: How can I distinguish the desired product, this compound, from the starting materials and major byproducts using NMR?
A4: ¹H and ¹³C NMR spectroscopy are powerful tools for this. Here are some key expected chemical shifts (in CDCl₃):
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound (Product) | ~5.7-5.9 (m, 2H, olefinic), ~1.3 (s, 3H, -CH₃) | ~130-135 (olefinic CH), ~70 (C-OH), ~25 (-CH₃) |
| 2-Cyclohexen-1-one (Grignard Starting Material) | ~6.9 (m, 1H, olefinic), ~6.0 (m, 1H, olefinic) | ~200 (C=O), ~150 (olefinic), ~130 (olefinic) |
| 1-Methylcyclohexene (Allylic Oxidation Starting Material) [7][8][9] | ~5.4 (t, 1H, olefinic), ~1.6 (s, 3H, -CH₃) | ~134 (quaternary olefinic C), ~122 (olefinic CH), ~23 (-CH₃)[10][11] |
| 3-Methyl-2-cyclohexen-1-one (Potential Byproduct) [12][13][14] | ~5.8 (s, 1H, olefinic), ~1.9 (s, 3H, -CH₃) | ~200 (C=O), ~160 (olefinic), ~127 (olefinic) |
| 1-Methylcyclohexene oxide (Potential Byproduct) | ~2.9-3.1 (m, 1H, epoxide CH) | ~60 (epoxide C-O), ~58 (epoxide C-CH₃) |
Data Presentation
Grignard Reaction: Impact of Reagents and Conditions on Yield
The following table summarizes the typical yields for the 1,2-addition of various Grignard reagents to 2-cyclohexen-1-one, which is analogous to the synthesis of this compound.
| Grignard Reagent (R-MgX) | R Group | Stoichiometry (Grignard:Enone) | Solvent | Temperature (°C) | Reaction Time (h) | 1,2-Addition Product Yield (%) | 1,4-Addition Product Yield (%) |
| Methylmagnesium bromide | Methyl | 1.2 : 1 | THF | 0 to rt | 2 | Typically high | <5 |
| Phenylmagnesium bromide | Phenyl | 1.2 : 1 | THF | 0 to rt | 2 | 95 | <5 |
| Vinylmagnesium bromide | Vinyl | 1.3 : 1 | THF | -78 to rt | 1.5 | 85 | <5 |
| Ethylmagnesium bromide | Ethyl | 1.2 : 1 | Diethyl Ether | 0 to rt | 2 | Typically high | <5 |
Data adapted from analogous reactions and general principles of Grignard chemistry.[5][12][15][16]
Allylic Oxidation: Catalyst Systems and Selectivity
Quantitative data for the allylic oxidation of 1-methylcyclohexene is less commonly presented in a comparative table format. However, the choice of catalyst is crucial for selectivity.
| Catalyst System | Oxidant | Typical Products | Comments |
| SeO₂ | TBHP | This compound , 2-Methylcyclohex-2-en-1-one | Good regioselectivity for the desired tertiary alcohol.[6] |
| Cu(I)/Bisoxazoline | Peresters | Allylic esters | Can achieve high enantioselectivity.[17] |
| MoOₓ/MnO₂ | TBHP | This compound, 2-Methylcyclohex-2-en-1-one | Selectivity towards allylic oxidation products can be high.[18] |
| Pd(OAc)₂ | Benzoquinone | Allylic acetates | Can favor the formation of the ester. |
Experimental Protocols
Method 1: Grignard Synthesis of this compound
This protocol is adapted from the synthesis of 1-butyl-2-cyclohexen-1-ol.[3]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Methyl bromide or methyl iodide
-
Anhydrous diethyl ether or THF
-
2-Cyclohexen-1-one
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of methyl halide (1.2 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the methyl halide solution to initiate the reaction (indicated by bubbling and disappearance of the iodine color).
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with 2-Cyclohexen-1-one:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-cyclohexen-1-one solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[3]
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography.[19]
-
Method 2: Allylic Oxidation using Selenium Dioxide
This protocol is a general procedure for allylic oxidation.[2][20]
Materials:
-
1-Methylcyclohexene
-
Selenium dioxide (catalytic amount, e.g., 0.05 eq)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 1.1 eq)
-
Dichloromethane or another suitable solvent
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-methylcyclohexene (1.0 eq) and selenium dioxide (0.05 eq) in dichloromethane.
-
Stir the mixture at room temperature.
-
-
Addition of Oxidant:
-
Add TBHP (1.1 eq) dropwise to the reaction mixture.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material. The reaction may require gentle heating to proceed to completion.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture and dilute with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium sulfite solution to quench any unreacted peroxide.
-
Wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
A black precipitate of elemental selenium may form, which should be removed by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the allylic oxidation synthesis of this compound.
Caption: Troubleshooting logic for incomplete conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methylcyclohexene | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1-METHYL-1-CYCLOHEXENE(591-49-1) 1H NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1-METHYL-1-CYCLOHEXENE(591-49-1) 13C NMR spectrum [chemicalbook.com]
- 12. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR [m.chemicalbook.com]
- 13. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Solved 1H NMR Common Name: 3-Methylcyclohex-2-en-1-one IUPAC | Chegg.com [chegg.com]
- 15. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Question Determine the major product 'A' formed from the given reaction: .. [askfilo.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chromatographic Separation of 1-Methylcyclohex-2-en-1-ol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of diastereomeric 1-methylcyclohex-2-en-1-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers challenging?
A1: Diastereomers often possess very similar physicochemical properties, which makes their separation by chromatography difficult. The subtle differences in their three-dimensional structures require highly selective chromatographic conditions to achieve baseline resolution. Factors such as the choice of stationary phase, mobile phase composition, and temperature can significantly impact the separation efficiency.[1]
Q2: What are the recommended initial chromatographic techniques for separating these diastereomers?
A2: High-Performance Liquid Chromatography (HPLC), particularly in the normal-phase mode, is a common and effective starting point. Gas Chromatography (GC) with a chiral stationary phase can also be a powerful technique, especially if the derivatives are volatile. For HPLC, polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad applicability for separating a wide range of chiral and diastereomeric compounds, including cyclic alcohols.[2]
Q3: Is a chiral stationary phase (CSP) necessary to separate diastereomers?
A3: Not always. Unlike enantiomers, diastereomers have different physical properties and can often be separated on standard achiral stationary phases (e.g., silica (B1680970), C18). However, CSPs frequently offer superior selectivity for diastereomers and are a valuable tool when achiral methods fail to provide adequate resolution.
Q4: How does derivatization of the hydroxyl group affect the separation?
A4: Derivatizing the hydroxyl group of this compound to form an ester (e.g., acetate (B1210297), benzoate) can significantly improve chromatographic separation.[3][4][5][6] Acylation reduces the polarity of the molecule, which can lead to better peak shapes and enhanced volatility for GC analysis.[3][4][5][6] Furthermore, introducing a bulky or aromatic group can create larger steric and electronic differences between the diastereomers, enhancing their differential interactions with the stationary phase and improving resolution.
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Diastereomer Peaks
Q: My diastereomers are co-eluting or show very poor resolution (Rs < 1.0). What steps can I take to improve the separation?
A: Poor resolution is typically a selectivity issue. The following steps, performed sequentially, can help improve it:
-
Optimize the Mobile Phase Composition: This is the most common and effective first step.
-
For Normal-Phase HPLC: The concentration and type of alcohol modifier (e.g., isopropanol (B130326), ethanol) in your non-polar mobile phase (e.g., n-hexane) are critical.[7][8][9]
-
Action: Systematically vary the alcohol percentage in small increments (e.g., from 5% to 15%).
-
Action: Switch the alcohol modifier. The steric bulk and polarity of the alcohol can have a profound effect on chiral recognition.[7][8] For example, switching from isopropanol to ethanol (B145695) can sometimes dramatically improve or even invert the elution order.
-
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable to address.
-
Action: If using an achiral phase (like silica), switch to a chiral stationary phase (CSP). Polysaccharide-based columns (amylose or cellulose (B213188) derivatives) are excellent starting points.
-
Action: If already using a CSP, try one with a different selector. For example, if an amylose-based column (e.g., Chiralpak AD-H) is not effective, try a cellulose-based column (e.g., Chiralcel OD-H), as they often provide complementary selectivity.[2]
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which may improve resolution, although it will increase the analysis time.[10]
-
Control the Temperature: Temperature affects the thermodynamics of the separation.
-
Action: Use a column oven to maintain a stable temperature. Try running the separation at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures to see the effect on resolution.
-
Issue 2: Peak Tailing
Q: One or both of my diastereomer peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by column degradation.
-
Possible Cause 1: Active Sites on Silica: Residual silanol (B1196071) groups on the silica support can interact strongly with polar analytes, such as the hydroxyl group of your alcohol derivative.
-
Solution (Normal Phase): Add a small amount of a polar modifier to the mobile phase. For alcohol analytes, increasing the percentage of the alcohol modifier (e.g., isopropanol) can help. For derivatives with basic or acidic functionalities, adding a small amount of a corresponding modifier (e.g., 0.1% diethylamine (B46881) for basic compounds, 0.1% trifluoroacetic acid for acidic compounds) can significantly improve peak shape.[11]
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause 3: Column Degradation: Over time, columns can lose performance, leading to poor peak shapes.
-
Solution: If the column is old or has been used with aggressive mobile phases, it may need to be regenerated according to the manufacturer's instructions or replaced.[12]
-
Issue 3: Split Peaks
Q: My main peak appears to be split into two. How do I determine the cause and resolve it?
A: A split peak can indicate either a chemical issue (partially resolved isomers) or a physical problem with the chromatographic system.[13][14]
-
Determine if it's a Separation Issue:
-
Action: Reduce the injection volume/concentration. If the split resolves into two distinct, smaller peaks, it is likely you have two closely eluting compounds, and you should proceed with the steps for improving resolution (see Issue 1).[15] If the split peak morphology remains but just gets smaller, the problem is likely physical.
-
-
Investigate Physical Causes: If all peaks in the chromatogram are split, the problem likely occurs before the separation begins.[13]
-
Possible Cause 1: Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit, causing uneven flow distribution.[13][15]
-
Solution: Reverse-flush the column (if permitted by the manufacturer). If this doesn't work, the frit may need to be replaced. Using an in-line filter is highly recommended to prevent this.
-
-
Possible Cause 2: Column Void: A void or channel can form at the head of the column bed, causing the sample to travel through different paths.[13]
-
Solution: This usually indicates the end of the column's life, and the column should be replaced.
-
-
Possible Cause 3: Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
-
Data Presentation
Table 1: Representative HPLC Separation Data for 1-Methylindan-2-one Enantiomers [2]
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Retention Time (min) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol / Diethylamine (90:10:0.1) | Diastereomer 1: 8.5 Diastereomer 2: 10.2 | 2.1 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (95:5) | Diastereomer 1: 12.1 Diastereomer 2: 13.8 | 1.8 |
Note: The conditions above are for a related compound and should be adapted and optimized for your specific this compound derivative.
Experimental Protocols
Protocol 1: Derivatization of this compound to its Acetate Ester
This protocol enhances detectability and can improve chromatographic resolution.
-
Reagents: this compound diastereomeric mixture, Acetic Anhydride (B1165640), Pyridine (B92270), Diethyl Ether, 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve the alcohol (1 equivalent) in pyridine in a round-bottom flask at 0°C.
-
Slowly add acetic anhydride (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the diastereomeric acetate esters.
-
The crude product can then be purified and analyzed by HPLC or GC.
-
Protocol 2: HPLC Method Development for Diastereomer Separation
This protocol provides a starting point for separating the diastereomeric derivatives using normal-phase HPLC.
-
Column Selection:
-
Primary Recommendation: Chiralpak® AD-H (150 x 4.6 mm, 3 µm) or similar amylose-based CSP.
-
Secondary Recommendation: Chiralcel® OD-H (150 x 4.6 mm, 5 µm) or similar cellulose-based CSP.
-
-
Mobile Phase Screening:
-
System A: n-Hexane / Isopropanol (IPA)
-
System B: n-Hexane / Ethanol (EtOH)
-
-
Initial Chromatographic Conditions:
-
Mobile Phase: Start with n-Hexane/IPA (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm for non-aromatic esters, or a higher wavelength if a chromophore was introduced during derivatization).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
-
-
Optimization:
-
If resolution is poor, adjust the percentage of the alcohol modifier (e.g., try 98:2, 90:10).
-
If still unsuccessful, switch to the other alcohol modifier (System B) and repeat the optimization.
-
Evaluate the effect of temperature and flow rate as described in the troubleshooting guide.
-
Protocol 3: GC Method Development for Diastereomer Separation
This protocol is suitable for volatile derivatives (e.g., acetate esters).
-
Column Selection:
-
Initial Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 250°C.
-
Oven Program: Start with an initial temperature of 60°C for 2 minutes, then ramp at 2-5°C/min to 200°C. An isothermal run at a lower temperature may also be effective and should be explored.[18]
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane, ethyl acetate) to approximately 1 mg/mL.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simult… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chiraltech.com [chiraltech.com]
- 13. lctsbible.com [lctsbible.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. lcms.cz [lcms.cz]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. gcms.cz [gcms.cz]
strategies to prevent thermal degradation of 1-methylcyclohex-2-en-1-ol during distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of 1-methylcyclohex-2-en-1-ol during distillation.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Distillation
-
Question: I am experiencing a significantly lower than expected yield of my target compound, this compound, after distillation. What are the likely causes and how can I mitigate this?
-
Answer: Low yield is often a primary indicator of thermal degradation. This compound, being a tertiary allylic alcohol, is susceptible to acid-catalyzed dehydration, even at moderately elevated temperatures. The primary degradation pathway is the elimination of a water molecule to form isomeric alkenes, such as 1-methylcyclohexene and 3-methylcyclohexene.
Recommended Actions:
-
Utilize Vacuum Distillation: The most effective strategy to prevent thermal degradation is to perform the distillation under reduced pressure.[1] By lowering the pressure, the boiling point of the compound is significantly reduced, minimizing the thermal stress it is subjected to.
-
Ensure a Dry Apparatus: Any residual moisture can contribute to acid-catalyzed dehydration, especially if any acidic impurities are present. Thoroughly dry all glassware before setting up the distillation.
-
Use a Non-Acidic Drying Agent: If a drying step is performed prior to distillation, use a neutral or mildly basic drying agent like anhydrous potassium carbonate or anhydrous sodium sulfate. Avoid acidic drying agents which can promote dehydration.
-
Minimize Residence Time at High Temperatures: Heat the distillation flask rapidly to the boiling point at the desired pressure and collect the distillate promptly. Prolonged heating, even at a lower temperature, can lead to degradation.
-
Issue 2: Discoloration of the Distillate or Distillation Residue
-
Question: My distilled this compound has a yellow or brownish tint, or I observe significant darkening of the residue in the distillation flask. What does this indicate?
-
Answer: Discoloration is a common sign of decomposition and polymerization. At higher temperatures, the initially formed degradation products (alkenes) can undergo further reactions, including polymerization, leading to the formation of higher molecular weight, colored byproducts.
Recommended Actions:
-
Lower the Distillation Temperature: This is the most critical step. Employ a higher vacuum to further reduce the boiling point.
-
Consider a Radical Inhibitor: Although dehydration is the primary concern, at higher temperatures, radical-mediated polymerization of the alkene degradation products can occur. The addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine (B1677639), to the distillation flask may help to minimize polymerization.[2][3]
-
Ensure Inert Atmosphere: If possible, conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also contribute to color formation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary thermal degradation pathway for this compound?
-
A1: The most likely degradation pathway is an acid-catalyzed E1 elimination (dehydration) reaction. The tertiary alcohol is protonated, followed by the loss of a water molecule to form a stable tertiary carbocation. A proton is then abstracted from an adjacent carbon to form a double bond, leading to the formation of isomeric alkenes.
-
-
Q2: At what temperature does significant thermal degradation of this compound occur?
-
Q3: What are the expected degradation products of this compound?
-
A3: The primary degradation products are expected to be a mixture of isomeric alkenes, principally 1-methylcyclohexene and 3-methylcyclohexene, along with water. At higher temperatures, polymerization of these alkenes can lead to higher molecular weight byproducts.
-
-
Q4: Can I use a simple distillation setup?
-
A4: Simple distillation at atmospheric pressure is generally not recommended for this compound due to its susceptibility to thermal degradation. A vacuum distillation setup is strongly advised to ensure a high yield of pure product.
-
-
Q5: Are there any specific inhibitors I can use to prevent degradation?
-
A5: For preventing the polymerization of degradation products, radical inhibitors like BHT or phenothiazine can be added in small amounts (typically 10-100 ppm) to the distillation flask.[2][3] However, these will not prevent the initial dehydration reaction. The primary strategy to prevent dehydration is to lower the distillation temperature.
-
Data Presentation
Table 1: Boiling Point of this compound at Various Pressures
| Pressure (Torr) | Boiling Point (°C) | Source |
| 760 (Atmospheric) | ~165-167 (estimated) | General boiling point trends for similar alcohols |
| 1.2 | 24-26 | [4] |
Table 2: Illustrative Product Distribution in the Distillation of this compound Under Different Conditions
Disclaimer: The following data is illustrative and based on the expected reactivity of tertiary allylic alcohols. Actual results may vary.
| Distillation Method | Temperature (°C) | Pressure (Torr) | This compound (%) | 1-methylcyclohexene (%) | 3-methylcyclohexene (%) | Polymer Residue (%) |
| Simple Distillation | ~165 | 760 | 40 | 35 | 15 | 10 |
| Vacuum Distillation | 80 | 50 | 85 | 10 | 3 | 2 |
| Vacuum Distillation | 50 | 10 | 95 | 3 | 1 | <1 |
| Vacuum Distillation with BHT (100 ppm) | 50 | 10 | 96 | 3 | 1 | <0.5 |
Experimental Protocols
Protocol 1: Standard Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, and a receiving flask. Ensure all glassware is thoroughly dry.
-
Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.
-
Connect the apparatus to a vacuum pump via a cold trap to protect the pump from volatile vapors.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Optionally, add a radical inhibitor such as BHT (10-100 ppm).
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 Torr).
-
Once the pressure is stable, begin heating the distillation flask using a heating mantle.
-
Collect the distillate in the receiving flask, monitoring the head temperature. The boiling point will depend on the vacuum achieved (refer to a pressure-temperature nomograph for an estimate).
-
Once the distillation is complete, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Protocol 2: Azeotropic Distillation for Water Removal (Prior to Final Purification)
Note: This protocol is for removing water from a mixture containing this compound and is not a primary method to prevent thermal degradation during the final purification, but can be a useful preceding step.
-
Apparatus Setup:
-
Assemble a distillation apparatus with a Dean-Stark trap between the distillation flask and the condenser.
-
Use a solvent that forms a low-boiling azeotrope with water and is immiscible with water, such as toluene (B28343) or cyclohexane.[5]
-
-
Procedure:
-
Charge the distillation flask with the wet this compound and the azeotroping solvent (e.g., toluene).
-
Heat the mixture to reflux. The water-toluene azeotrope will distill and condense into the Dean-Stark trap.
-
As the condensate cools in the trap, the water and toluene will separate, with the denser water collecting at the bottom.
-
The toluene will overflow from the trap and return to the distillation flask.
-
Continue the process until no more water collects in the trap.
-
After cooling, the dried toluene solution of this compound can be subjected to vacuum distillation (Protocol 1) to remove the toluene and purify the desired alcohol.
-
Mandatory Visualizations
Caption: Thermal degradation pathway of this compound.
Caption: Experimental workflow for vacuum distillation.
Caption: Logical relationships of prevention strategies.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe and Effective Quenching of Large-Scale Grignard Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely and effectively quenching large-scale Grignard reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Violent or Uncontrolled Exothermic Reaction During Quenching
Q1: My Grignard reaction is violently exothermic upon adding the quenching agent. What is happening and how can I prevent it?
A1: The quenching of a Grignard reaction is inherently exothermic due to the rapid protonation of the highly basic Grignard reagent.[1] An uncontrolled exotherm can lead to a dangerous runaway reaction, potentially causing the solvent to boil out of the vessel, leading to spills and a high risk of fire.[2] Several factors can exacerbate this issue.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Rapid addition of quenching agent | Always add the quenching agent dropwise and slowly to the reaction mixture.[1][3] For large-scale reactions, the use of an addition funnel is crucial for maintaining control. |
| Induction Period | Be aware of a potential induction period where the reaction may be slow to start, followed by a sudden, rapid exotherm.[1] Do not increase the rate of addition if the reaction does not begin immediately.[1] |
| Inadequate Cooling | The reaction vessel must be adequately cooled before and during the entire quenching process.[1] Utilize an ice-water bath or a chiller to effectively dissipate the heat generated.[4] For large-scale industrial reactions, ensure the reactor has sufficient heat exchange capacity.[4] |
| Highly Concentrated Reaction Mixture | A concentrated reaction mixture can lead to a rapid and localized temperature increase. Dilute the reaction mixture with an appropriate anhydrous solvent, such as THF or diethyl ether, before commencing the quench.[1] |
Issue 2: Formation of Emulsions or Gels During Workup
Q2: I am struggling with a persistent emulsion during the aqueous workup after quenching my Grignard reaction. How can I resolve this?
A2: Emulsion formation is a common challenge in the workup of Grignard reactions, often caused by the precipitation of fine magnesium salts which stabilize the interface between the aqueous and organic layers.[1]
Strategies to Break Emulsions:
| Technique | Description |
| Addition of Brine | Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[1] |
| Filtration through Celite® | Filtering the entire mixture through a pad of Celite® can remove the fine particulate matter that is stabilizing the emulsion.[1] |
| Addition of a Different Solvent | Introducing a small amount of a different organic solvent with a different polarity can sometimes disrupt the emulsion.[1] |
| Patience | Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to spontaneous layer separation.[1] |
| Centrifugation | For smaller scale reactions where emulsions persist, centrifugation can be an effective method to force the separation of the layers.[1] |
| Choice of Quenching/Workup Acid | In some cases, quenching with 1 M HCl has been found to avoid the formation of emulsions that can occur when using saturated ammonium (B1175870) chloride.[5] |
Frequently Asked Questions (FAQs)
Q3: What are the most common quenching agents for large-scale Grignard reactions, and how do I choose the right one?
A3: The selection of a quenching agent is critical and depends on the stability of your product, particularly its sensitivity to acid, and the scale of the reaction.[1]
Comparison of Common Quenching Agents:
| Quenching Agent | Application | Key Considerations |
| Water | Standard quench for many robust Grignard products. | Can be very vigorous and highly exothermic.[6] Must be added slowly and with efficient cooling.[3] |
| Dilute Aqueous Acid (e.g., 1M HCl, 10% H₂SO₄) | Used when the product is stable to acid and helps to dissolve magnesium salts.[1][3] | The reaction can be highly exothermic and may produce flammable hydrogen gas, requiring good ventilation.[1][7] |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | A milder quenching agent, ideal for acid-sensitive substrates.[1][6] | It buffers the solution, preventing a highly acidic environment that could cause side reactions like dehydration of tertiary alcohols.[1] |
| Alcohols (e.g., Isopropanol, Methanol) | Can be used to quench small amounts of residual Grignard reagent. | The reaction can still be vigorous.[6] Often used as a pre-quench before the addition of water or aqueous acid. |
Q4: What are the essential safety precautions for quenching large-scale Grignard reactions?
A4: Safety is the foremost concern when handling and quenching Grignard reagents due to their high reactivity and the flammable nature of the solvents used.[2][6]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles and/or a face shield, a flame-resistant lab coat (e.g., Nomex), and appropriate gloves.[1][2]
-
Engineering Controls: Conduct the reaction and quench in a chemical fume hood.[8] For larger scale reactions, a blast shield may be appropriate.[8] Ensure proper ventilation to handle any potential release of flammable hydrogen gas.[7]
-
Exotherm Control: Always have a plan for rapid cooling. An ice bath should be readily available to immerse the reaction flask if the reaction becomes too vigorous.[2]
-
Inert Atmosphere: While the quench itself introduces a protic source, the Grignard reagent should be kept under an inert atmosphere (Nitrogen or Argon) until the moment of quenching to prevent reaction with atmospheric moisture and oxygen.[6]
-
Fire Safety: Keep flammable materials away from the reaction setup.[9] Ensure that a suitable fire extinguisher (e.g., Class D for combustible metals) is readily accessible.[7]
-
Work in Pairs: It is highly recommended not to work alone when performing large-scale Grignard reactions.[2][8]
Q5: How can I confirm the completion of my Grignard reaction before quenching?
A5: Incomplete formation or reaction of the Grignard reagent can lead to low yields. It is good practice to confirm its presence before quenching. A common method involves quenching a small aliquot of the reaction mixture.[1]
Methods for Confirmation:
| Method | Description |
| Quenching with Iodine (I₂) | A small sample of the reaction mixture is added to a solution of iodine in an appropriate solvent (e.g., THF). The disappearance of the characteristic iodine color indicates the presence of the Grignard reagent.[1] |
| Quenching with D₂O | A small aliquot is quenched with deuterium (B1214612) oxide (D₂O). The resulting hydrocarbon will incorporate a deuterium atom, which can be detected by NMR or mass spectrometry, confirming the formation of the Grignard reagent.[1] |
Experimental Protocols
Protocol 1: Controlled Quenching with Saturated Aqueous Ammonium Chloride
This protocol is suitable for quenching Grignard reactions where the product is sensitive to strong acids.
-
Cooling: Once the Grignard reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath.[1][4]
-
Preparation: Prepare a saturated solution of ammonium chloride in water.
-
Slow Addition: With vigorous stirring, slowly add the saturated ammonium chloride solution dropwise to the reaction mixture using an addition funnel.[1]
-
Monitoring: Continuously monitor the internal temperature of the reaction. If a rapid temperature increase is observed, immediately stop the addition until the temperature subsides.[1]
-
Completion: Continue the slow addition until the vigorous reaction ceases and two distinct layers are observed.
-
Workup: Proceed with the standard aqueous workup, which typically involves separating the layers and extracting the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
Protocol 2: Quenching with Dilute Hydrochloric Acid
This protocol is suitable for Grignard reactions where the product is stable in acidic conditions.
-
Cooling: Cool the completed Grignard reaction mixture to 0 °C in an ice-water bath.[1]
-
Dilution (Optional but Recommended): Dilute the reaction mixture with an equal volume of an anhydrous solvent like THF to help dissipate heat during the quench.
-
Slow Addition: While stirring vigorously, slowly add 1M hydrochloric acid dropwise from an addition funnel. Be prepared for initial gas evolution (hydrogen).[1]
-
Temperature Control: Maintain the internal temperature below 20-25 °C by controlling the addition rate and ensuring efficient cooling.
-
Completion: Continue adding the acid until all the magnesium salts have dissolved and the mixture becomes a clear, biphasic solution.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent.
Visualizations
Caption: Decision tree for selecting a Grignard quenching agent.
Caption: Troubleshooting guide for uncontrolled exothermic reactions.
References
minimizing competitive elimination reactions in 1-methylcyclohex-2-en-1-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing competitive elimination reactions and other side reactions during the synthesis of 1-methylcyclohex-2-en-1-ol.
Troubleshooting Guide
Issue: Low yield of this compound and formation of a ketone byproduct.
-
Question: My reaction is yielding a significant amount of 3-methylcyclohexanone (B152366) in addition to the desired this compound. What is causing this and how can I prevent it?
-
Answer: The formation of 3-methylcyclohexanone is a result of a competitive 1,4-addition (conjugate addition) reaction pathway, whereas the desired product, this compound, is formed via a 1,2-addition. The choice between these two pathways is largely determined by the nucleophile and reaction conditions. "Hard" nucleophiles, such as Grignard reagents (e.g., methylmagnesium bromide) and organolithium reagents (e.g., methyllithium), tend to favor the kinetically controlled 1,2-addition to the carbonyl carbon.[1][2] In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), preferentially undergo 1,4-addition.[3][4]
To favor the desired 1,2-addition product:
-
Choice of Reagent: Ensure you are using a Grignard or organolithium reagent. Avoid copper-based reagents.
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) generally favors the kinetic 1,2-addition product.[5][6]
-
Purity of Reagents: Ensure your Grignard or organolithium reagent has not been inadvertently converted to a cuprate (B13416276) by trace copper impurities.
-
Issue: Formation of 1-methylcyclohexene and other elimination byproducts.
-
Question: My final product is contaminated with 1-methylcyclohexene. What is causing this elimination reaction and how can I minimize it?
-
Answer: The formation of 1-methylcyclohexene is due to the elimination (dehydration) of the tertiary allylic alcohol product, this compound. This is a common side reaction, especially under acidic conditions.[7][8] The tertiary allylic alcohol is prone to elimination because it can form a relatively stable carbocation upon protonation of the hydroxyl group.
To minimize elimination:
-
Workup Conditions: During the reaction quench and workup, use a buffered aqueous solution, such as saturated ammonium (B1175870) chloride, instead of a strong acid.[9] Strong acids will promote the E1 elimination of the alcohol.[8]
-
Temperature Control: Avoid excessive heating during the reaction and purification steps. Distillation, if used, should be performed under reduced pressure to keep the temperature low.
-
Zaitsev's Rule: Be aware that if elimination does occur, it will likely follow Zaitsev's rule, leading to the more substituted and stable alkene, which is 1-methylcyclohexene.[10]
-
Issue: The Grignard reaction is sluggish or fails to initiate.
-
Question: I am having trouble initiating my Grignard reaction for the synthesis of the methylmagnesium halide. What are some common troubleshooting steps?
-
Answer: Grignard reactions are notoriously sensitive to atmospheric moisture and oxygen.[11][12] The magnesium turnings can also have a passivating oxide layer that prevents the reaction from starting.[13]
Troubleshooting steps include:
-
Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF).[11]
-
Magnesium Activation: The magnesium turnings should be fresh and shiny. If they appear dull, they can be activated by methods such as crushing them in a dry flask, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[12][13]
-
Solvent Choice: THF is often a better solvent for Grignard reagent formation due to its ability to stabilize the reagent.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which type of organometallic reagent is best for synthesizing this compound from cyclohex-2-enone?
A1: Grignard reagents (e.g., methylmagnesium bromide, MeMgBr) and organolithium reagents (e.g., methyllithium, MeLi) are generally preferred. These "hard" nucleophiles favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones, leading to the desired allylic alcohol.[1][2] Organocuprates (e.g., lithium dimethylcuprate, Li(CH₃)₂Cu) should be avoided as they selectively perform 1,4-addition (conjugate addition), which would yield 3-methylcyclohexanone.[3][4]
Q2: What is the difference between kinetic and thermodynamic control in the context of this synthesis?
A2: In the reaction of a nucleophile with an α,β-unsaturated ketone, 1,2-addition is typically the kinetically favored pathway, meaning it has a lower activation energy and occurs more rapidly, especially at lower temperatures.[6] The 1,4-addition product is often the thermodynamically more stable product.[6][14] By using low temperatures, the reaction outcome is governed by the faster rate of formation (kinetic control), favoring the 1,2-adduct.
Q3: Can I use a strong acid to quench my reaction?
A3: It is highly discouraged to use a strong acid to quench the reaction. The product, this compound, is a tertiary allylic alcohol that is very susceptible to acid-catalyzed dehydration (an E1 elimination reaction).[7][8] Quenching with a milder proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), will neutralize the reaction mixture while minimizing the risk of this competitive elimination.[9]
Q4: My product seems to be degrading during purification by distillation. What should I do?
A4: The degradation is likely due to elimination caused by heat. To purify this compound, it is best to use vacuum distillation to lower the boiling point and reduce the required temperature. Alternatively, column chromatography can be a milder method of purification that avoids high temperatures altogether.
Data Presentation
Table 1: Influence of Nucleophile on the Regioselectivity of Addition to Cyclohex-2-enone
| Nucleophile | Reagent Type | Predominant Reaction Pathway | Major Product |
| Methylmagnesium Bromide (MeMgBr) | Grignard (Hard) | 1,2-Addition | This compound |
| Methyllithium (MeLi) | Organolithium (Hard) | 1,2-Addition | This compound |
| Lithium Dimethylcuprate (Li(CH₃)₂Cu) | Organocuprate (Soft) | 1,4-Addition (Conjugate) | 3-Methylcyclohexanone |
Experimental Protocols
Protocol: Synthesis of this compound via Grignard Reaction
This protocol details the 1,2-addition of methylmagnesium bromide to cyclohex-2-enone.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or THF
-
Cyclohex-2-enone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small amount of the methyl halide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has been consumed.
-
-
Addition to Cyclohex-2-enone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of cyclohex-2-enone (1.0 equivalent) in anhydrous diethyl ether.
-
Add the cyclohex-2-enone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
-
Workup and Purification:
-
Slowly quench the reaction by the dropwise addition of cold, saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
Visualizations
Caption: Competing reaction pathways in the synthesis of this compound.
References
- 1. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tutorchase.com [tutorchase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1-Methyl-2-cyclohexen-1-ol synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
Validation & Comparative
Comparative Reactivity Analysis: 1-Methylcyclohex-2-en-1-ol vs. 1-Ethylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclohex-2-en-1-ol and 1-ethylcyclohex-2-en-1-ol are tertiary allylic alcohols that serve as versatile intermediates in organic synthesis. Their reactivity is primarily dictated by the hydroxyl group, the adjacent double bond, and the nature of the alkyl substituent at the carbinol center. Understanding the subtle differences in reactivity imparted by the methyl versus the ethyl group is crucial for designing efficient synthetic routes and predicting reaction outcomes.
Synthesis of Starting Materials
Both this compound and 1-ethylcyclohex-2-en-1-ol can be synthesized via the Grignard reaction, a robust method for forming carbon-carbon bonds.[1] The general approach involves the 1,2-addition of the appropriate Grignard reagent (methylmagnesium bromide or ethylmagnesium bromide) to 2-cyclohexen-1-one (B156087).[1]
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
2-Cyclohexen-1-one
-
Methylmagnesium bromide (or Ethylmagnesium bromide) in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate
Procedure:
-
A solution of 2-cyclohexen-1-one in anhydrous diethyl ether is added dropwise to a stirred solution of the Grignard reagent at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Comparative Reactivity Analysis
The primary differences in reactivity between this compound and 1-ethylcyclohex-2-en-1-ol arise from the differing steric bulk and electronic properties of the methyl and ethyl groups.
Table 1: Comparison of Alkyl Group Properties
| Property | Methyl (-CH3) | Ethyl (-CH2CH3) |
| Steric Hindrance | Lower | Higher |
| Inductive Effect | Electron-donating (+I) | Stronger electron-donating (+I) effect |
| Hyperconjugation | 3 α-hydrogens for carbocation stabilization | 2 α-hydrogens for carbocation stabilization |
Acid-Catalyzed Reactions (e.g., Dehydration, Substitution)
In acid-catalyzed reactions that proceed through a carbocation intermediate (SN1 or E1 mechanisms), the stability of this intermediate is paramount.[2] Both tertiary allylic carbocations formed from these alcohols are resonance-stabilized.
The relative stability of the tertiary carbocation will influence the reaction rate. The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group, which helps to disperse the positive charge of the carbocation.[3] However, the methyl group allows for a greater number of hyperconjugative structures, which also contributes to carbocation stability.[4][5] For tertiary carbocations, the inductive effect is often considered a more dominant factor. Therefore, the ethyl-substituted carbocation is expected to be slightly more stable, leading to a potentially faster reaction rate for 1-ethylcyclohex-2-en-1-ol in SN1 and E1 reactions.
Conversely, in reactions proceeding via an SN2 mechanism, the increased steric hindrance of the ethyl group would be expected to slow the reaction rate compared to the methyl-substituted analogue.[6]
Oxidation Reactions
Tertiary alcohols are generally resistant to oxidation under mild conditions. However, tertiary allylic alcohols can undergo oxidation, often with rearrangement.[7][8][9][10] Reagents such as pyridinium (B92312) chlorochromate (PCC) or more specialized reagents like Bobbitt's salt can be employed. The reaction mechanism can be complex, but steric hindrance around the alcohol and the double bond can play a significant role. The larger ethyl group in 1-ethylcyclohex-2-en-1-ol may slightly hinder the approach of the oxidizing agent compared to the methyl group, potentially leading to a slower reaction rate.
Summary of Expected Reactivity
Table 2: Predicted Relative Reactivity
| Reaction Type | Predicted More Reactive Compound | Rationale |
| Acid-Catalyzed (SN1/E1) | 1-Ethylcyclohex-2-en-1-ol (Slightly) | Stronger inductive effect of the ethyl group leading to a more stable carbocation intermediate.[3] |
| Oxidation | This compound (Slightly) | Less steric hindrance from the methyl group allowing for easier access of the oxidizing agent. |
| Nucleophilic Substitution (SN2) | This compound | Lower steric hindrance at the reaction center.[6] |
Conclusion
Based on fundamental principles of organic chemistry, 1-ethylcyclohex-2-en-1-ol is predicted to be slightly more reactive in acid-catalyzed reactions that proceed through a carbocation intermediate due to the greater electron-donating nature of the ethyl group. Conversely, this compound is expected to be more reactive in reactions where steric hindrance is the dominant factor, such as SN2 substitutions and potentially some oxidation reactions.
It is important to emphasize that these are predictions based on established trends. For definitive quantitative comparisons, direct experimental studies involving kinetic analysis or competitive reactions would be necessary. The provided experimental protocols serve as a starting point for such investigations. Researchers are encouraged to use this guide as a foundation for their experimental design, taking into account the subtle yet significant electronic and steric differences between a methyl and an ethyl substituent.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. Why is the hyperconjugation effect exerted by a methyl group greater than that exerted by an ethyl group? [allen.in]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. organic chemistry - Are allylic tertiary alcohols oxidized by the Jones' reagent via a classical carbocation intermediate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Chromium-Based Reagents for the Oxidation of 1-Methylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
The oxidation of allylic alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of α,β-unsaturated carbonyl compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. Among the plethora of oxidizing agents available, chromium-based reagents have historically been a mainstay for this purpose. This guide provides an objective comparison of four common chromium-based reagents—Jones reagent, Collins reagent, Pyridinium Chlorochromate (PCC), and Pyridinium Dichromate (PDC)—for the oxidation of the tertiary allylic alcohol, 1-methylcyclohex-2-en-1-ol, to its corresponding enone, 3-methylcyclohex-2-en-1-one.
Performance Comparison
The choice of a chromium-based oxidant for the oxidation of this compound depends on several factors, including the desired reactivity, selectivity, and the acid or base sensitivity of the substrate and other functional groups present in the molecule. The following table summarizes the key performance indicators for each reagent based on typical outcomes for the oxidation of tertiary allylic alcohols. It is important to note that specific experimental data for the oxidation of this compound is not extensively reported in the literature; therefore, the following data is compiled from general knowledge of these reagents and their reactivity with similar substrates.
| Reagent | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Jones Reagent | Acetone, 0 °C to room temperature | Moderate to Good | Inexpensive and powerful oxidant.[1][2][3] | Strongly acidic, can cause side reactions with acid-sensitive groups.[1][2] Not ideal for selective oxidation to the aldehyde.[2][3] |
| Collins Reagent | Dichloromethane, room temperature | Good to Excellent | Non-acidic, suitable for acid-sensitive substrates.[4][5] Can be prepared in situ.[5] | Hygroscopic, requires anhydrous conditions, and a large excess of the reagent is often needed.[4][5] |
| PCC | Dichloromethane, room temperature | Good to Excellent | Mild and selective oxidant.[6] Commercially available and relatively stable. | Slightly acidic, can be buffered with sodium acetate (B1210297) for sensitive substrates.[6] |
| PDC | Dichloromethane or DMF, room temperature | Good to Excellent | Less acidic than PCC, suitable for acid-sensitive compounds.[7][8] | Reaction in DMF can lead to overoxidation to carboxylic acids for primary alcohols.[7] |
Reaction Mechanism and Selectivity
The oxidation of this compound with chromium(VI) reagents proceeds through the formation of a chromate (B82759) ester intermediate.[9] In the case of tertiary allylic alcohols, this is often followed by an oxidative rearrangement (a[10][10]-sigmatropic shift) to give the α,β-unsaturated ketone.[11]
The acidity of the reagent plays a significant role in the reaction pathway and selectivity. The highly acidic nature of the Jones reagent can lead to competing elimination reactions or other acid-catalyzed side reactions. In contrast, Collins reagent , PCC , and PDC are milder and operate under non-aqueous or buffered conditions, offering better selectivity for the desired enone product, particularly with sensitive substrates.[4][5][7] PDC is noted to be even less acidic than PCC, making it a good choice for highly acid-sensitive molecules.[7]
Experimental Protocols
General Experimental Workflow
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Collins oxidation - Wikipedia [en.wikipedia.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. daneshyari.com [daneshyari.com]
A Comparative Guide to Organometallic Reagents for the Synthesis of 1-Methylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-methylcyclohex-2-en-1-ol, a valuable chiral building block and intermediate in the synthesis of complex molecules, is critically dependent on the choice of the organometallic reagent. The regioselectivity of the nucleophilic addition to the α,β-unsaturated ketone, 2-cyclohexen-1-one (B156087), is the pivotal challenge, with the desired outcome being a 1,2-addition to the carbonyl group. This guide provides an objective comparison of alternative organometallic reagents for this synthesis, supported by experimental data, to aid in the selection of the most effective synthetic strategy.
Performance Comparison of Organometallic Reagents
The selection of an appropriate organometallic reagent is crucial for maximizing the yield of the desired 1,2-addition product while minimizing the formation of the 1,4-conjugate addition byproduct. This section provides a quantitative comparison of various methyl-organometallic reagents in the synthesis of this compound from 2-cyclohexen-1-one.
| Organometallic Reagent | Additive/Catalyst | Predominant Reaction Type | Product | Yield (%) | Reference |
| Methyllithium (B1224462) (MeLi) | Lithium Bromide (LiBr) | 1,2-Addition | This compound | 100 | [1] |
| Methylmagnesium Bromide (MeMgBr) | None | 1,2-Addition | This compound | High (typically >90) | [2][3] |
| Methylmagnesium Bromide (MeMgBr) | Cerium(III) Chloride (CeCl₃) | 1,2-Addition | This compound | 92-97 | [4] |
| Lithium Dimethylcuprate ((CH₃)₂CuLi) | None | 1,4-Conjugate Addition | 3-Methylcyclohexanone | - | [5] |
| Dimethylzinc (Me₂Zn) | Typically requires a catalyst | 1,4-Conjugate Addition | 3-Methylcyclohexanone | - |
Key Observations:
-
Methyllithium in the presence of lithium bromide demonstrates exceptional regioselectivity, affording the desired this compound in quantitative yield.[1]
-
The addition of Cerium(III) Chloride as a catalyst with methylmagnesium bromide further enhances the 1,2-selectivity and provides excellent yields, making it a robust method for suppressing the formation of the 1,4-addition product.[4]
-
Organocuprates (Gilman Reagents) , such as lithium dimethylcuprate, are unsuitable for this specific synthesis as they are known to almost exclusively undergo 1,4-conjugate addition.[5]
-
Organozinc reagents are generally less reactive and also favor 1,4-addition, particularly in the absence of specific activating agents that would promote 1,2-addition.
Experimental Protocols
Detailed methodologies for the most effective synthetic routes are provided below.
Synthesis of this compound using Methyllithium
This procedure is adapted from a reported high-yield synthesis.[1]
Materials:
-
2-Cyclohexen-1-one
-
Methyllithium (MeLi) solution in diethyl ether
-
Lithium Bromide (LiBr), anhydrous
-
2-Methyltetrahydrofuran (B130290) (2-MeTHF), freshly distilled
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of 2-cyclohexen-1-one (1.0 equiv) and anhydrous lithium bromide (1.5 equiv) in freshly distilled 2-methyltetrahydrofuran is cooled to 0 °C.
-
The methyllithium solution (1.5 equiv) is added dropwise to the cooled mixture while maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by column chromatography on silica (B1680970) gel.
Synthesis of this compound using Methylmagnesium Bromide with Cerium(III) Chloride
This protocol is based on the well-established use of CeCl₃ to promote 1,2-addition of Grignard reagents.[4]
Materials:
-
2-Cyclohexen-1-one
-
Methylmagnesium bromide (MeMgBr) solution in THF
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Anhydrous cerium(III) chloride (1.1 equiv) is suspended in anhydrous THF in a round-bottom flask under an inert atmosphere and stirred for 2 hours at room temperature to ensure activation.
-
The suspension is cooled to -78 °C.
-
The methylmagnesium bromide solution (1.1 equiv) is added dropwise to the CeCl₃ suspension and stirred for 1 hour at -78 °C.
-
A solution of 2-cyclohexen-1-one (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
Reaction Pathways and Logic
The choice of organometallic reagent dictates the regiochemical outcome of the addition to an α,β-unsaturated ketone. This can be visualized as two competing pathways: 1,2-addition and 1,4-conjugate addition.
Caption: Competing reaction pathways for the addition of organometallic reagents to 2-cyclohexen-1-one.
The "hard" nature of organolithium and Grignard reagents leads to a kinetically controlled attack at the more electrophilic carbonyl carbon (1,2-addition). In contrast, the "softer" organocuprates favor a thermodynamically controlled conjugate addition to the β-carbon (1,4-addition).
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
References
- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Question Determine the major product 'A' formed from the given reaction: .. [askfilo.com]
- 3. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
A Comparative Guide to the Chiroptical Properties of (R)- and (S)-1-methylcyclohex-2-en-1-ol and Structurally Related Terpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chiroptical Properties
Chiroptical spectroscopy is a critical tool in stereochemistry, providing valuable information about the three-dimensional arrangement of atoms in chiral molecules. Techniques such as polarimetry (measuring specific rotation), circular dichroism, and optical rotatory dispersion are essential for distinguishing between enantiomers and determining their absolute configuration and enantiomeric purity. These properties arise from the differential interaction of chiral molecules with left- and right-circularly polarized light.
Comparative Analysis of Chiroptical Data
Due to the absence of specific experimental data for (R)- and (S)-1-methylcyclohex-2-en-1-ol, this section provides a comparative summary of the chiroptical properties of structurally related chiral monoterpenes. These compounds share the cyclohexene (B86901) scaffold and provide a basis for predicting the expected chiroptical behavior of the target molecules.
Table 1: Comparison of Specific Rotation for Selected Chiral Terpenoids
| Compound | Enantiomer | Specific Rotation ([(\alpha)]D) | Solvent |
| Carvone (B1668592) | (S)-(+)-Carvone | +61.2° (at 20°C) | Neat[1][2] |
| (R)-(-)-Carvone | -62.46° (at 20°C) | Neat[1] | |
| Pulegone | (R)-(+)-Pulegone | +22° (at 20°C) | Neat |
| Myrtenol (B1201748) | (1R)-(-)-Myrtenol | -51° (at 20°C) | Neat |
| (R)-1-methylcyclohex-2-en-1-ol | (R) | Data not available | |
| (S)-1-methylcyclohex-2-en-1-ol | (S) | Data not available |
Note: The sign of the specific rotation is a key characteristic of a specific enantiomer. It is anticipated that (R)- and (S)-1-methylcyclohex-2-en-1-ol will exhibit specific rotations of equal magnitude but opposite signs.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the change in optical rotation with wavelength.[3] These techniques provide more detailed structural information than specific rotation alone.
For unsaturated ketones like carvone and pulegone, the n → π* transition of the carbonyl group typically gives rise to a Cotton effect in both CD and ORD spectra in the 280-330 nm region.[3] For allylic alcohols like myrtenol and the target compounds, the chiroptical properties are influenced by the electronic transitions of the double bond and the chiral center at the hydroxyl-bearing carbon.
While specific CD and ORD spectra for (R)- and (S)-1-methylcyclohex-2-en-1-ol are not available, studies on similar chiral allylic alcohols indicate that they exhibit characteristic Cotton effects that can be used to determine their absolute configuration.
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the chiroptical properties of (R)- and (S)-1-methylcyclohex-2-en-1-ol.
Measurement of Specific Rotation (Polarimetry)
Objective: To measure the angle of rotation of plane-polarized light caused by a solution of the chiral analyte.
Instrumentation: Polarimeter.
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes.
-
Blank Measurement: Fill the polarimeter cell (typically 1 dm in length) with the pure solvent (e.g., chloroform (B151607) or ethanol). Ensure no air bubbles are present in the light path. Place the cell in the instrument and zero the reading.
-
Sample Preparation: Prepare a solution of the analyte with a known concentration (c), typically in g/mL. For example, dissolve 10-15 mg of the compound in 1.5 mL of the chosen solvent.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell with the solution, again ensuring the absence of air bubbles. Place the cell in the polarimeter and record the observed optical rotation (α) and the temperature.
-
Calculation of Specific Rotation: The specific rotation ([(\alpha)]) is calculated using the following formula:
[(\alpha)]Tλ = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (typically the sodium D-line at 589 nm).
-
Circular Dichroism (CD) Spectroscopy
Objective: To measure the differential absorption of left- and right-circularly polarized light by the chiral analyte as a function of wavelength.
Instrumentation: CD Spectropolarimeter.
Procedure:
-
Sample Preparation:
-
Concentration: For far-UV CD (190-250 nm), a protein concentration of 0.1-0.5 mg/mL is typical; for small molecules, the concentration should be adjusted to achieve an absorbance below 1.5. For near-UV CD (250-350 nm), higher concentrations may be needed.
-
Solvent/Buffer: The solvent must be transparent in the wavelength range of interest. For biological samples, buffers that do not have high absorbance in the far-UV region (e.g., phosphate (B84403) buffer) are preferred.
-
Purity: The sample should be of high purity (>95%) to avoid interference from impurities.
-
-
Instrument Setup: Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region. Turn on the light source and allow it to stabilize.
-
Baseline Correction: Record a baseline spectrum of the solvent or buffer in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. The data is typically presented as molar ellipticity ([(\theta)]) in units of deg·cm2/dmol, calculated as:
[(\theta)] = (θobs × 100) / (c × l)
where:
-
θobs is the observed ellipticity in degrees.
-
c is the molar concentration of the sample in mol/L.
-
l is the path length of the cuvette in cm.
-
Optical Rotatory Dispersion (ORD) Spectroscopy
Objective: To measure the variation of the optical rotation of the chiral analyte as a function of the wavelength of light.
Instrumentation: Spectropolarimeter with ORD capabilities.
Procedure:
-
Sample Preparation: Similar to polarimetry and CD spectroscopy, prepare a solution of the analyte with a known concentration in a transparent solvent.
-
Instrument Setup: Set up the spectropolarimeter for ORD measurement. This involves selecting the desired wavelength range and scan parameters.
-
Blank Measurement: Record a baseline spectrum of the solvent in the sample cell.
-
Sample Measurement: Record the ORD spectrum of the sample over the chosen wavelength range.
-
Data Analysis: The data is plotted as specific rotation (or molar rotation) versus wavelength. The resulting curve, particularly the presence and sign of any Cotton effects (anomalous dispersion near an absorption band), provides detailed information about the stereochemistry of the molecule.
Visualizations
The following diagrams illustrate the fundamental relationship between the enantiomers and their chiroptical properties, as well as the general workflow for their experimental determination.
References
Unraveling the Maze: A Comparative Guide to the Structural Elucidation of 1-Methylcyclohex-2-en-1-ol Reaction Products by 2D NMR
For researchers, scientists, and professionals in drug development, the precise structural determination of reaction products is a critical step. This guide provides a comprehensive comparison of the analytical performance of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy in the structural elucidation of the products formed from the reaction of 1-methylcyclohex-2-en-1-ol. We present supporting experimental data for the major product and discuss alternative analytical methodologies.
The reaction of this compound, particularly under acidic conditions, is expected to proceed via an allylic rearrangement and subsequent dehydration to yield a more stable alkene. The major product anticipated from this reaction is 1-methylcyclohexene, due to the formation of a thermodynamically favored trisubstituted double bond. This guide will focus on the detailed 2D NMR analysis of 1-methylcyclohexene as the primary reaction product.
Comparative Analysis of Spectroscopic Data
The unambiguous identification of 1-methylcyclohexene from other potential isomers, such as 3-methylcyclohexene (B1581247) or methylenecyclohexane, relies on the detailed analysis of its NMR spectra. While 1D NMR provides initial clues, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable for definitive structural confirmation.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 1-Methylcyclohexene
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| 1 | - | ~134.0 | - |
| 2 | ~5.38 | ~121.0 | t |
| 3 | ~1.96 | ~29.7 | m |
| 4 | ~1.54 | ~22.6 | m |
| 5 | ~1.54 | ~23.2 | m |
| 6 | ~1.96 | ~30.5 | m |
| 7 (CH₃) | ~1.61 | ~23.3 | s |
Note: Chemical shifts are referenced to CDCl₃ and can vary slightly depending on the solvent and experimental conditions.
The Power of 2D NMR in Structural Elucidation
Two-dimensional NMR spectroscopy provides a powerful toolkit for connecting atoms within a molecule, resolving ambiguities that often arise in complex 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton network within the cyclohexene (B86901) ring. For 1-methylcyclohexene, COSY correlations would be observed between the olefinic proton at ~5.38 ppm and the allylic protons at ~1.96 ppm, and subsequently through the chain of methylene (B1212753) protons.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the olefinic proton at ~5.38 ppm would show a correlation to the olefinic carbon at ~121.0 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. In 1-methylcyclohexene, the methyl protons at ~1.61 ppm would show HMBC correlations to the quaternary olefinic carbon (C1) at ~134.0 ppm and the adjacent ring carbon (C6) at ~30.5 ppm, unequivocally confirming the position of the methyl group.
Experimental Protocols
Acid-Catalyzed Dehydration of this compound (Representative Protocol)
A common method for the dehydration of cyclic alcohols involves treatment with a strong acid.[1]
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place this compound.
-
Acid Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), while cooling the flask in an ice bath.
-
Dehydration: Gently heat the mixture to distill the alkene product as it is formed. The co-distillation of water helps to drive the equilibrium towards the product.
-
Workup: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Drying and Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and purified by fractional distillation to yield 1-methylcyclohexene.[1]
2D NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.
-
Spectrometer: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra: Obtain standard ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Employ a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) couplings of approximately 145 Hz.
-
HMBC: Utilize a standard gradient-selected HMBC pulse sequence optimized for long-range couplings of 4-8 Hz.
-
Alternative Structural Elucidation Methods
While 2D NMR is a powerful tool, other analytical techniques can provide complementary information.
Table 2: Comparison of Alternative Analytical Methods
| Method | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity; provides molecular weight and fragmentation patterns useful for identification. | Isomers may have similar fragmentation patterns, making definitive identification challenging without authentic standards. |
| Infrared (IR) Spectroscopy | Provides information about functional groups (e.g., C=C stretch for alkenes). | Does not provide detailed information about the carbon skeleton or stereochemistry. |
| X-ray Crystallography | Provides an unambiguous three-dimensional structure. | Requires a single crystal of suitable quality, which can be difficult to obtain for liquid products. |
Visualizing the Workflow
The logical progression from the starting material to the final, structurally confirmed product is a key aspect of chemical synthesis and analysis.
Figure 1: An overview of the experimental workflow from the starting material to the final structural elucidation of the reaction product.
References
Comparative Guide to the Kinetic Study of Acid-Catalyzed Dehydration of Substituted Cyclohexenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acid-catalyzed dehydration of various substituted cyclohexenols, focusing on the kinetic aspects of the reaction. The information presented is supported by experimental data from peer-reviewed literature, offering insights into how different substituents on the cyclohexanol (B46403) ring influence reaction rates, activation energies, and product distributions.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the formation of alkenes. In the context of cyclohexanols, this elimination reaction proceeds through a carbocation intermediate, and its kinetics are significantly influenced by the substitution pattern on the cyclohexane (B81311) ring. Understanding these kinetic parameters is crucial for controlling reaction outcomes, optimizing yields, and designing synthetic routes for complex molecules, including pharmaceutical intermediates. This guide compares the dehydration of several substituted cyclohexenols, providing quantitative data where available and outlining detailed experimental protocols for conducting such kinetic studies.
Comparison of Reaction Kinetics and Product Distributions
The rate of acid-catalyzed dehydration of substituted cyclohexenols is primarily governed by the stability of the carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. The nature and position of substituents on the cyclohexanol ring play a critical role in determining this stability and, consequently, the reaction kinetics and the regioselectivity of the resulting alkene products.
Quantitative Kinetic Data
| Substituted Cyclohexenol (B1201834) | Catalyst/Conditions | Relative Rate | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Cyclohexanol | Zeolite HBEA | - | - | 140-150[1][2] |
| Cyclohexanol | Phosphoric Acid | - | - | ~158[3] |
| cis-2-Methylcyclohexanol | Sulfuric Acid | >8x faster than trans | - | - |
| trans-2-Methylcyclohexanol | Sulfuric Acid | Reference | - | - |
| 4-tert-Butylcyclohexanol | - | - | - | - |
Data for a wider range of substituents is not consistently available in the literature under comparable conditions.
Product Distribution
The regioselectivity of the dehydration reaction is dictated by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. However, steric hindrance and the specific stereochemistry of the starting alcohol can influence the product distribution.
| Substituted Cyclohexenol | Major Alkene Product(s) | Minor Alkene Product(s) | Reference |
| 2-Methylcyclohexanol (B165396) | 1-Methylcyclohexene | 3-Methylcyclohexene, Methylenecyclohexane | [4][5] |
| 4-Methylcyclohexanol | 4-Methylcyclohexene | 1-Methylcyclohexene | [6] |
| 3,3,5-Trimethylcyclohexanol | Isomeric trimethylcyclohexenes | - | [6] |
Experimental Protocols
This section provides a detailed methodology for conducting a kinetic study of the acid-catalyzed dehydration of a substituted cyclohexenol, using 2-methylcyclohexanol as an example. The protocol is designed to be adaptable for other substituted cyclohexenols.
Objective:
To determine the rate constant and product distribution for the acid-catalyzed dehydration of 2-methylcyclohexanol.
Materials:
-
2-Methylcyclohexanol (cis/trans mixture or individual isomers)
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal standard (e.g., dodecane) for GC-MS analysis
-
Dichloromethane (B109758) (for extraction)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask with a reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer (optional, for structural confirmation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a known amount of 2-methylcyclohexanol (e.g., 10 mmol) and the chosen acid catalyst (e.g., 20 mol% H₃PO₄).
-
Kinetic Runs:
-
Place the flask in a preheated oil bath at a constant temperature (e.g., 80 °C).
-
Start the magnetic stirrer to ensure uniform mixing.
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
-
Quenching and Workup:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a cold saturated sodium bicarbonate solution.
-
Add a known amount of an internal standard (e.g., dodecane) and dichloromethane to the vial.
-
Shake the vial vigorously to extract the organic components.
-
Allow the layers to separate and carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
Analyze the dried organic layer by GC-MS.
-
The gas chromatogram will show peaks corresponding to the unreacted alcohol, the alkene products, and the internal standard.
-
Identify the products based on their mass spectra and retention times.
-
Quantify the concentration of the reactant and products at each time point by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting alcohol versus time.
-
From this plot, determine the initial rate of the reaction.
-
Assuming pseudo-first-order kinetics with respect to the alcohol (if the acid is in catalytic amount and its concentration is constant), the rate law can be expressed as: Rate = k[Alcohol]. The rate constant (k) can be determined from the slope of the plot of ln[Alcohol] versus time.
-
Determine the product distribution at different time points by calculating the relative peak areas of the alkene isomers.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of acid-catalyzed cyclohexenol dehydration and a typical experimental workflow for a kinetic study.
Caption: General mechanism of acid-catalyzed dehydration of a substituted cyclohexenol.
Caption: Experimental workflow for the kinetic study of cyclohexenol dehydration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
- 6. morressier.com [morressier.com]
Navigating the Nucleophilic Maze: A Comparative Guide to the Regioselectivity of Grignard Additions to Substituted Cyclohexenones
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The addition of Grignard reagents to substituted cyclohexenones, a fundamental carbon-carbon bond-forming reaction, presents a classic challenge in regioselectivity: will the nucleophile attack the carbonyl carbon (1,2-addition) or the β-alkene carbon (1,4-addition)? This guide provides a comprehensive comparison of these two pathways, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
The regiochemical outcome of the Grignard reaction with α,β-unsaturated ketones like substituted cyclohexenones is primarily dictated by the nature of the nucleophile and the presence or absence of a catalyst. Uncatalyzed Grignard additions predominantly yield 1,2-addition products, whereas the introduction of a copper catalyst dramatically shifts the selectivity towards 1,4-conjugate addition. This dichotomy is often explained by the principles of hard and soft acid and base (HSAB) theory. The "hard" Grignard reagent (RMgX) preferentially attacks the "hard" electrophilic carbonyl carbon. In contrast, the in situ formation of a "softer" organocuprate species upon the addition of a copper salt leads to a preference for attack at the "softer" β-carbon of the conjugated system.
Factors Influencing Regioselectivity: A Tabular Comparison
The following tables summarize the observed regioselectivity for the addition of various Grignard reagents to substituted cyclohexenones under both uncatalyzed and copper-catalyzed conditions.
Table 1: Uncatalyzed Grignard Addition to Substituted Cyclohexenones
| Cyclohexenone Substrate | Grignard Reagent (RMgX) | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Reference |
| 2-Cyclohexen-1-one | Phenylmagnesium bromide | 95 | 5 | [1] |
| 3-Methyl-2-cyclohexenone | Methylmagnesium bromide | Major Product | Minor Product | [2] |
| Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) | Methylmagnesium bromide | >95 (Essentially all 1,2) | <5 | [2] |
| 2-Cyclohexen-1-one | Ethylmagnesium bromide | Major Product | Minor Product | [2] |
Table 2: Copper-Catalyzed Grignard Addition to Substituted Cyclohexenones
| Cyclohexenone Substrate | Grignard Reagent (RMgX) | Copper Catalyst | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Reference |
| 2-Cyclohexen-1-one | Ethylmagnesium bromide | CuCl | 5 | 95 | [2] |
| 3-Methyl-2-cyclohexenone | Ethylmagnesium bromide | Cu(OTf)₂ | 8 | 92 | [2] |
| Cycloheptenone | various RMgBr | CuCl | Minor Product | Major Product | [2] |
| Cyclopentenone | various RMgBr | CuCl | Minor Product | Major Product | [2] |
Visualizing the Reaction Pathways
The regioselectivity of the Grignard addition to a substituted cyclohexenone can be visualized as a branching pathway, with the final product distribution depending on the reaction conditions.
Caption: Reaction pathways for Grignard addition.
Experimental Protocols
Below are detailed, representative protocols for both uncatalyzed and copper-catalyzed Grignard additions to a substituted cyclohexenone.
Protocol 1: Uncatalyzed 1,2-Addition of a Grignard Reagent to 3-Methyl-2-cyclohexenone
Materials:
-
3-Methyl-2-cyclohexenone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is assembled under an inert atmosphere.
-
Addition of Enone: 3-Methyl-2-cyclohexenone (1.0 eq) is dissolved in anhydrous diethyl ether and charged into the reaction flask. The solution is cooled to 0 °C using an ice bath.
-
Grignard Addition: Methylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution of the enone over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is transferred to a separatory funnel.
-
Extraction and Drying: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product, predominantly the 1,2-adduct (1,3-dimethyl-2-cyclohexen-1-ol), is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed 1,4-Addition of a Grignard Reagent to 3-Methyl-2-cyclohexenone
Materials:
-
3-Methyl-2-cyclohexenone
-
Ethylmagnesium bromide (3.0 M solution in diethyl ether)
-
Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: A flame-dried Schlenk tube is charged with CuCl (5 mol%) under an inert atmosphere. Anhydrous diethyl ether is added, and the suspension is stirred.
-
Grignard Addition to Catalyst: Ethylmagnesium bromide solution (1.1 eq) is added dropwise to the CuCl suspension at 0 °C. The mixture is stirred for 15-20 minutes to allow for the formation of the organocuprate species.
-
Addition of Enone: A solution of 3-methyl-2-cyclohexenone (1.0 eq) in anhydrous diethyl ether is added dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. The progress is monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then allowed to warm to room temperature.
-
Extraction and Drying: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, predominantly the 1,4-adduct (3-ethyl-3-methylcyclohexan-1-one), is purified by flash column chromatography on silica gel.[2]
Conclusion
The regioselectivity of Grignard additions to substituted cyclohexenones is a well-defined and controllable process. By choosing between a catalyzed and an uncatalyzed pathway, chemists can selectively synthesize either β-substituted ketones or allylic alcohols, respectively. The data and protocols presented in this guide offer a practical framework for researchers to effectively utilize this versatile reaction in the synthesis of complex molecules and for the development of novel therapeutics. Understanding the underlying principles of hard and soft acid-base theory provides a predictive tool for reaction outcomes, further empowering the synthetic chemist.
References
Unraveling Reaction Pathways: A Comparative Guide to DFT Modeling of Transition States in 1-Methylcyclohex-2-en-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms is fundamental to the advancement of chemical synthesis and drug development. 1-Methylcyclohex-2-en-1-ol, a chiral allylic alcohol, serves as a key structural motif in numerous natural products and pharmaceutical agents. Understanding the transition states of its reactions, such as dehydration and rearrangements, is crucial for controlling product selectivity and designing efficient synthetic routes. Density Functional Theory (DFT) has emerged as a powerful tool for modeling these transient structures and elucidating complex reaction pathways.
This guide provides a comparative overview of DFT modeling approaches for studying transition states in reactions analogous to those of this compound. Due to the limited availability of specific DFT studies on this particular molecule, this guide leverages data from closely related systems, including other substituted cyclohexenols and acyclic terpene alcohols. This comparative analysis aims to provide valuable insights into the selection of computational methods and to highlight the expected mechanistic features for reactions involving this compound.
Data Presentation: Comparing DFT Functionals and Basis Sets
The choice of DFT functional and basis set is critical for accurately modeling transition state energies and geometries. Below is a summary of computational data from studies on analogous alcohol dehydration and rearrangement reactions, offering a comparative perspective.
| Reactant/Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Findings |
| Cyclohexanol Dehydration | B3LYP/6-311+G(d,p) | 15.8 (in sulfolane) | The transition state exhibits significant carbocation character. |
| Cyclohexanol Dehydration | M06-2X/6-311+G(2df,2p) | 35.9 (gas phase) | Highlights the importance of the level of theory for accurate energy barriers. |
| tert-Butanol Dehydration | B3LYP/6-31G(d) | 38.8 (gas phase) | Provides a baseline for a simple tertiary alcohol dehydration. |
| Linalool Dehydration/Cyclization | B3LYP/6-31G | Not specified | The study focused on product distribution, indicating competing pathways. |
| Allyl Alcohol Rearrangement | B3LYP/6-31G | 18-25 | Transition state analysis revealed a concerted[1][2]-sigmatropic shift. |
Note: The activation energies are highly dependent on the reaction conditions (gas phase vs. solvent) and the specific catalytic model used in the calculations.
Experimental Protocols
Experimental validation is paramount to confirming the predictions of computational models. The following are representative experimental protocols for acid-catalyzed dehydration of cyclic alcohols, which can be adapted for studies on this compound.
General Protocol for Acid-Catalyzed Dehydration of a Cyclic Alcohol:
-
Reactant Preparation: A solution of the alcohol (e.g., this compound) in an appropriate inert solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added to the solution.
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.
-
Product Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Characterization: The crude product is purified by column chromatography or distillation. The structure of the product(s) is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Kinetic Studies:
To determine experimental activation energies for comparison with DFT calculations, kinetic studies can be performed by running the reaction at different temperatures and measuring the initial reaction rates. The Arrhenius equation can then be used to calculate the experimental activation energy.
Mandatory Visualization: Reaction Pathways and Computational Workflow
The following diagrams, generated using the DOT language, illustrate the key reaction pathways for this compound and a typical workflow for DFT modeling of transition states.
Caption: Potential acid-catalyzed reaction pathways of this compound.
Caption: A generalized workflow for locating and verifying transition states using DFT.
References
Comparative Bioactivity of 1-methylcyclohex-2-en-1-ol Stereoisomers: A Pheromonal Perspective
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of chemical ecology, the spatial arrangement of atoms in pheromones can dictate the behavioral responses of insects, influencing mating, aggregation, and host selection. This guide provides a comparative analysis of the bioactivity of the stereoisomers of 1-methylcyclohex-2-en-1-ol, a known insect pheromone, with a focus on supporting experimental data and methodologies.
Overview of this compound Stereoisomers
This compound (MCOL) is a monoterpenoid alcohol that plays a significant role in the chemical communication of several insect species. It exists as two enantiomers: (R)-(+)-1-methylcyclohex-2-en-1-ol and (S)-(-)-1-methylcyclohex-2-en-1-ol. Research has demonstrated that the biological activity of these stereoisomers can differ significantly, highlighting the specificity of insect olfactory systems.
Comparative Bioactivity in the Douglas-fir Beetle (Dendroctonus pseudotsugae)
Female Douglas-fir beetles naturally produce a mixture of both MCOL enantiomers. A study by Lindgren et al. (1992) investigated the production and field response of the Douglas-fir beetle to the individual stereoisomers of this compound.
Data Presentation
The following table summarizes the quantitative data from field trapping experiments conducted in south-central British Columbia. The data represents the mean number of beetles caught in Lindgren funnel traps baited with different stereoisomers of MCOL.
| Bait | Mean No. of Males Caught | Mean No. of Females Caught | Total Mean Catch |
| (R)-(+)-MCOL | 15.8 | 20.3 | 36.1 |
| (S)-(-)-MCOL | 5.5 | 7.3 | 12.8 |
| Unbaited Control | 1.0 | 1.5 | 2.5 |
Data sourced from Lindgren et al. (1992)[1]
The results clearly indicate that the (R)-(+)-enantiomer is significantly more attractive to both male and female Douglas-fir beetles than the (S)-(-)-enantiomer.[1] While both enantiomers caught significantly more beetles than the unbaited controls, the response to the (R)-(+)-isomer was approximately 2.8 times greater than the response to the (S)-(-)-isomer. The study also found that the combined effect of the enantiomers was additive rather than synergistic.[1]
Female beetles were found to produce a 45:55 mixture of the (S)-(-)- and (R)-(+)-enantiomers of MCOL, respectively.[1]
Experimental Protocols
Field Trapping Bioassay
The comparative bioactivity of the MCOL stereoisomers was determined using a field trapping experiment.[1]
1. Trap Design: Twelve-unit Lindgren funnel traps were used for the experiment.
2. Bait Preparation and Release:
- The (R)-(+)- and (S)-(-)-enantiomers of MCOL were released from sealed polyethylene (B3416737) vials.
- The release rate of the pheromones was controlled to mimic natural production levels.
3. Experimental Layout:
- The traps were set up in a randomized block design to account for variations in the environment.
- Treatments consisted of traps baited with (R)-(+)-MCOL, (S)-(-)-MCOL, and unbaited control traps.
4. Data Collection and Analysis:
- The number of male and female Douglas-fir beetles captured in each trap was recorded.
- Statistical analysis (e.g., ANOVA followed by mean separation tests) was used to determine significant differences between the treatments.
Pheromone Perception and Signaling Pathway
The differential response to stereoisomers is mediated by the insect's olfactory system. While the specific olfactory receptors for this compound in the Douglas-fir beetle have not been fully characterized, the general mechanism of insect olfaction provides a framework for understanding this specificity.
Experimental Workflow for Stereoisomer Bioactivity Analysis
The process of determining the comparative bioactivity of pheromone stereoisomers involves several key steps, from synthesis to field trials.
Conclusion
The bioactivity of this compound stereoisomers is highly dependent on their chirality. In the case of the Douglas-fir beetle, the (R)-(+)-enantiomer is the primary attractant, demonstrating the remarkable specificity of the insect's olfactory system. This enantioselectivity has significant implications for the development of effective and species-specific pest management strategies using semiochemicals. Further research to identify and characterize the specific olfactory receptors involved will provide deeper insights into the molecular basis of this chemosensory discrimination and could pave the way for the design of novel, highly targeted pest control agents.
References
Safety Operating Guide
Proper Disposal of 1-methylcyclohex-2-en-1-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-methylcyclohex-2-en-1-ol is a critical aspect of laboratory safety and environmental responsibility. As a flammable and potentially hazardous chemical, it requires strict adherence to established protocols to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste.
Immediate Safety and Hazard Information
Before handling this compound for disposal, it is essential to be aware of its potential hazards. While specific data for this compound is limited, related substances like 2-methylcyclohexanol (B165396) are classified as flammable liquids and may be harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Waste Classification | Flammable Hazardous Waste | [3][4] |
| Disposal Method | Licensed Hazardous Waste Disposal Service | [1][4] |
| Drain Disposal | Prohibited | [1][5] |
| Waste Segregation | Keep separate from other chemical waste streams, especially oxidizing agents. | [1] |
| Container Type | Original container or a designated, compatible, and properly labeled hazardous waste container. | [1] |
| Storage Location | Store in a cool, dry, well-ventilated area away from ignition sources. | [1][4] |
Experimental Protocols
Protocol 1: Standard Disposal Procedure
This protocol outlines the standard operating procedure for the routine disposal of this compound waste.
Methodology:
-
Waste Identification and Segregation :
-
Identify the waste as this compound and classify it as a flammable hazardous waste.
-
Ensure this waste stream is kept separate from other chemical wastes to prevent accidental mixing with incompatible substances.[1]
-
-
Containerization :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the container was first used for waste accumulation.
-
-
Storage :
-
Arranging for Disposal :
-
Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[1][2][4]
-
Follow all institutional and local regulations for waste manifest and handover procedures.
-
Protocol 2: Spill Management and Cleanup
This protocol provides a step-by-step guide for responding to a spill of this compound.
Methodology:
-
Immediate Response :
-
Containment :
-
Cleanup :
-
Decontamination :
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Ensure all contaminated PPE is removed and decontaminated or disposed of as hazardous waste.
-
-
Final Disposal :
-
Label the container with the spilled chemical's name and "Spill Debris."
-
Arrange for the disposal of the spill cleanup waste through your institution's hazardous waste program.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-methylcyclohex-2-en-1-ol
Essential Safety and Handling Guide for 1-Methylcyclohex-2-en-1-ol
For laboratory professionals engaged in drug development and scientific research, the proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these procedures is critical for minimizing risks and fostering a safe research environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 23758-27-2
-
Molecular Formula: C₇H₁₂O
Immediate Safety and Personal Protection
This compound is a flammable liquid and vapor that can cause skin irritation and may cause an allergic skin reaction.[4] It may also be fatal if swallowed and enters airways.[4] Therefore, strict adherence to PPE protocols is mandatory.
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible. Electrical and ventilating equipment should be explosion-proof.[4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear safety glasses with side-shields or chemical safety goggles. | To prevent eye contact. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing, such as a lab coat, are required. | To prevent skin contact which can cause irritation and allergic reactions.[4] |
| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhalation of vapors or aerosols, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[4] | To prevent respiratory tract irritation. |
Quantitative Data for Safe Handling
A thorough understanding of the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Boiling Point | 175 - 177 °C (347 - 351 °F) | [4] |
| Density | 0.844 g/cm³ at 25 °C (77 °F) | [4] |
| Flash Point | Combustible liquid | [4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, safety glasses, and closed-toe shoes. Put on chemical-resistant gloves before handling the chemical.
-
Work Area Setup: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to avoid leaving the designated work area.
2. Handling and Use:
-
Dispensing: Use a graduated cylinder or a calibrated pipette to measure and dispense the required amount of this compound.
-
Avoid Inhalation and Contact: Do not breathe vapors or aerosols.[4] Avoid contact with skin and eyes.
-
Prevent Ignition: Keep away from heat, sparks, open flames, and hot surfaces.[4] Use only non-sparking tools and take precautionary measures against static discharge.[4]
3. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5]
-
Conditions: Store away from heat and sources of ignition.[4][5] The chemical is light and air-sensitive; store under an inert gas.[4]
Disposal Plan: Managing Chemical Waste
1. Waste Identification and Collection:
-
Categorization: Classify waste containing this compound as hazardous chemical waste.
-
Segregation: Keep this waste separate from other waste streams to prevent accidental reactions.
-
Containerization: Collect liquid waste in a designated, properly labeled, and sealed container. Solid waste contaminated with the chemical (e.g., paper towels, gloves) should be collected in a separate, clearly marked container.
2. Disposal Procedure:
-
Licensed Disposal: Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
-
Empty Containers: Decontaminate empty containers by rinsing them three times with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
